ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDKUWSOFBDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357191 | |
| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-53-4 | |
| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Foreword: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of pharmaceuticals and agrochemicals. The target of this guide, this compound, is a particularly valuable synthetic intermediate. The strategic placement of its functional groups—an ester for amide coupling, an N-methyl group to modulate solubility and metabolic stability, and a C4-bromo substituent that serves as a versatile handle for cross-coupling reactions—makes it a powerful building block for constructing complex molecular architectures.[1][2] This document provides a comprehensive exploration of its synthesis, grounded in mechanistic principles and practical, field-proven methodologies.
Strategic Analysis: A Retrosynthetic Approach
A logical approach to synthesizing this compound involves a two-stage strategy. The primary disconnection breaks the carbon-bromine bond, identifying the precursor ethyl 1-methyl-1H-pyrazole-3-carboxylate. This precursor, in turn, can be disconnected to reveal its fundamental building blocks. This retrosynthetic logic dictates a forward synthesis that first constructs the methylated pyrazole core, followed by a regioselective bromination at the C4 position.
Caption: Workflow for pyrazole synthesis via cyclocondensation.
Experimental Protocol (Illustrative Example): A common procedure involves the reaction of an appropriate diketoester with methylhydrazine in a suitable solvent like ethanol. [3]
-
To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol (5-10 volumes), add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-90°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired isomer.
Strategy B: N-Methylation of Ethyl Pyrazole-3-carboxylate
An alternative and often more regioselective approach is to first form the pyrazole ring and then introduce the methyl group onto the N1 position.
Mechanistic Rationale: Direct alkylation of an NH-pyrazole presents its own regioselectivity challenge, as methylation can occur at either the N1 or N2 position. [4]The choice of methylating agent and base is critical. Traditional reagents like dimethyl sulfate are effective but highly toxic. [5]Modern approaches utilize greener or more selective reagents. For instance, dimethyl carbonate can serve as an environmentally benign methylating agent. [5][6]For achieving high N1 selectivity, sterically demanding reagents such as α-halomethylsilanes have proven exceptionally effective, delivering N1/N2 ratios exceeding 99:1 in many cases. [7][8][9][10] Experimental Protocol (Conceptual):
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir for 15-30 minutes to form the pyrazolate anion.
-
Add the methylating agent (e.g., dimethyl carbonate or iodomethane) (1.1 eq) to the mixture.
-
Heat the reaction to 80-100°C for several hours, monitoring by TLC. [5]5. After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for subsequent purification.
Regioselective Bromination of the Pyrazole Core
With the core intermediate in hand, the final step is the installation of the bromine atom at the C4 position. This transformation is governed by the inherent electronic properties of the N-methylated pyrazole ring.
Mechanistic Rationale: The Pillars of Regioselectivity The regioselectivity of electrophilic substitution on the 1-methylpyrazole ring is a textbook example of heterocyclic reactivity. The ring contains two distinct nitrogen environments: the N1-methyl nitrogen is electron-donating and "pyrrole-like," while the N2 nitrogen is electron-withdrawing and "pyridine-like." This electronic arrangement strongly activates the C4 position towards electrophilic attack. The C3 and C5 positions are adjacent to the electron-withdrawing N2 atom, rendering them deactivated. Consequently, electrophiles like Br⁺ will overwhelmingly add to the C4 position, which is the most nucleophilic carbon on the ring. [11][12][13]
Caption: Logical workflow of electrophilic bromination.
Experimental Protocol:
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.
-
Add the brominating agent, N-Bromosuccinimide (NBS) (1.05 eq), portion-wise to the solution at room temperature. Alternatively, liquid bromine (1.05 eq) can be added dropwise at 0-10°C. [14]3. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
-
If using an acidic solvent, neutralize the mixture carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | NBS is a solid, easier to handle source of electrophilic bromine. Br₂ is highly effective but requires more stringent handling precautions. |
| Solvent | Dichloromethane, Chloroform, Acetic Acid | Provides a medium for the reaction; choice can influence reaction rate and work-up. |
| Temperature | 0°C to Room Temperature | Mild conditions are typically sufficient due to the activated nature of the pyrazole C4 position. |
| Stoichiometry | ~1.0-1.1 equivalents of brominating agent | Using a slight excess ensures complete conversion while minimizing polybromination. |
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be in the range of 211-213°C for the corresponding carboxylic acid, suggesting a relatively high melting point for the ester as well. [1]* ¹H NMR: Expected signals include a quartet and a triplet for the ethyl ester protons, a singlet for the N-methyl protons, and a singlet for the C5 proton. The disappearance of the C4 proton signal from the starting material is a key indicator of successful bromination.
-
¹³C NMR: Will show characteristic shifts for the pyrazole ring carbons, the ester carbonyl, and the alkyl groups.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the formula C₇H₉BrN₂O₂ (M.W. 233.06), with the characteristic isotopic pattern for a bromine-containing compound. [15]
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. Handle in a fume hood.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The is a robust and well-understood process that relies on fundamental principles of heterocyclic chemistry. The strategy of first forming the N-methylated pyrazole core followed by a highly regioselective electrophilic bromination at the C4 position is both efficient and high-yielding. The resulting compound is a testament to the power of strategic functionalization, providing chemists in drug discovery and materials science with a versatile platform for innovation.
References
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Regioselectivity of pyrazole bromination. Reddit. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
This compound. MySkinRecipes. [Link]
Sources
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 15. lab-chemicals.com [lab-chemicals.com]
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Core Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide:
Executive Summary: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a strategically important heterocyclic compound, serving as a versatile intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a recognized pharmacophore present in a multitude of biologically active molecules.[3] The compound's value lies in its bifunctional nature: a reactive C-Br bond at the C4 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and an ethyl ester at the C3 position, which can be readily modified. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed protocols for its most critical applications in palladium-catalyzed cross-coupling reactions, tailored for researchers and scientists in drug development.
Core Chemical Properties and Identification
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis. This section details the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Synonyms: While the IUPAC name is standard, variations may be encountered in literature and supplier catalogs.
Physicochemical Properties
The key physical and chemical properties are summarized in the table below. This data is essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Weight | 233.06 g/mol | [1][4] |
| Appearance | White to off-white powder or solid | [5] (Typical for similar compounds) |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [1] |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Limited solubility in water. | (Inferred from structure) |
Spectroscopic Profile (Predicted)
-
¹H-NMR:
-
A singlet for the pyrazole C5-H proton, expected around δ 7.5-8.0 ppm.
-
A singlet for the N-methyl (N-CH₃) protons, expected around δ 3.8-4.2 ppm.
-
A quartet for the ethyl ester methylene (-OCH₂CH₃) protons, expected around δ 4.2-4.5 ppm.
-
A triplet for the ethyl ester methyl (-OCH₂CH₃) protons, expected around δ 1.2-1.5 ppm.
-
-
¹³C-NMR:
-
Signals for the five pyrazole ring carbons, with the C-Br carbon being significantly shifted.
-
A signal for the ester carbonyl (C=O) carbon, expected around δ 160-165 ppm.
-
Signals for the N-methyl and the two ethyl ester carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis Pathway and Rationale
The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following represents a logical and efficient pathway for the laboratory-scale synthesis of the title compound.
Synthetic Workflow
The proposed synthesis involves a two-step process: a Knorr-type pyrazole synthesis via cyclocondensation, followed by regioselective bromination. This approach offers high yields and good control over the final product structure.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol (5 mL/g), add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in acetonitrile (10 mL/g).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Causality Note: The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine, minimizing side reactions.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.
Key Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the C-Br bond, which is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.[1]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[6][7] This reaction is widely used to introduce aryl or heteroaryl moieties onto the pyrazole core.
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as cesium carbonate (2.0 eq).[8]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the vessel.[9]
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. Trustworthiness Note: The active Pd(0) catalyst is oxygen-sensitive; ensuring an inert atmosphere is critical for catalytic turnover and preventing catalyst degradation.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration).[9]
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the C4-arylated pyrazole.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10] This reaction is invaluable for synthesizing libraries of pyrazole-based compounds with diverse amine functionalities.
Catalytic Cycle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. A key challenge can be β-hydride elimination when using alkylamines with β-hydrogens, which may lead to lower yields.[11][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a reaction vial with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., tBuDavePhos, 0.08 eq).[13]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Seal the vial, then evacuate and backfill with argon three times.
-
Add the amine (1.2 eq) and an anhydrous solvent like toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours. Expertise Note: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands like tBuDavePhos accelerate the reductive elimination step, which is often rate-limiting, and can suppress side reactions.[12][13]
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Functional Group Interconversion: Ester Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation—a common linkage in pharmaceuticals.
Experimental Protocol: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.[14]
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the desired 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Handling, Storage, and Safety
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound.
-
Hazard Identification: Based on data for analogous compounds, this chemical should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][15]
-
Recommended Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][16]
-
First Aid Measures:
Conclusion and Future Outlook
This compound is a high-value building block whose utility is defined by its capacity for facile and selective functionalization. The palladium-catalyzed cross-coupling reactions detailed herein provide robust and versatile methods for elaborating the pyrazole scaffold, enabling access to a vast chemical space relevant to drug discovery and agrochemical development. As the demand for novel, complex small molecules continues to grow, the strategic application of such well-defined intermediates will remain a cornerstone of modern chemical synthesis.
References
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2744334]
- 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/1h-pyrazole-3-carboxylic-acid-4-bromo-ethyl-ester.html]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - ResearchGate. [URL: https://www.researchgate.net/publication/344583161_C4-Alkylamination_of_C4-Halo-1H-1-tritylpyrazoles_Using_Pddba2_or_CuI]
- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/618070-50-1.htm]
- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.
- This compound, 97% - Lab-Chemicals.Com. [URL: https://www.lab-chemicals.
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC159190050]
- Safety Data Sheet Warning - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/CM182686_EN.pdf]
- MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate - Capot Chemical. [URL: https://www.capotchem.com/msds/139308-52-4.html]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344583161]
- Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem. [URL: https://www.lookchem.com/cas-519/519018-28-1.html]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/]
- CAS NULL | this compound. [URL: https://www.chem-station.
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. [URL: https://patents.google.
- Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2828046]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/25212]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. [URL: https://www.doi.org/10.1016/j.jprocont.2021.05.003]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [URL: https://www.caming.com/4-bromo-1h-pyrazole-3-carboxylic-acid-methyl-ester-cas-81190-89-8/]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7785536/]
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. [URL: https://www.benchchem.
- 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/696455]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-regioselective-C7-bromination-and-C7-cross-of-Gelin-Audo/037a304535352d43997d0fa04f21d3f9661b369c]
- Methyl 4-bromo-1H-pyrazole-3-carboxylate   - Chem-Impex. [URL: https://www.chemimpex.com/products/09048]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6226]
- How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/prepare-5-bromo-1h-pyrazole-3-carboxylic-acid-251212.html]
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. [URL: https://www.mdpi.com/1422-0067/22/22/12304]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Zahab/d0b933a3621c17296062776856037a1a09d6634c]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6611099/]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. [URL: https://patents.google.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. caming.com [caming.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. echemi.com [echemi.com]
- 17. capotchem.com [capotchem.com]
An In-Depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative, is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its strategic substitution pattern, featuring a reactive bromine atom and functional handles like the ethyl ester and N-methyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrazole core is a well-established pharmacophore, present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important compound, with a focus on practical insights for laboratory use.
Chemical Identity and Properties
CAS Number: 400877-53-4[1]
Molecular Formula: C₇H₉BrN₂O₂[1]
Molecular Weight: 233.06 g/mol [1]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
| Boiling Point | No data available | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Chemical Structure:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous preparations of substituted pyrazoles and should be optimized for the specific substrate.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for cyclocondensation reactions, as it readily dissolves both reactants and facilitates the reaction at reflux temperatures.
-
Stoichiometry: A slight excess of methylhydrazine may be used to ensure complete conversion of the diketoester.
-
Purification: Column chromatography is a standard method for purifying organic compounds of this type, effectively separating the desired product from any side products or unreacted starting materials.
Step 2: Synthesis of this compound
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq), portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality behind Experimental Choices:
-
Brominating Agent: NBS is often preferred for its milder and more selective bromination compared to liquid bromine, reducing the formation of over-brominated byproducts. Acetic acid can serve as both a solvent and a catalyst for electrophilic bromination.
-
Temperature Control: Maintaining a low temperature during the addition of the brominating agent helps to control the reaction rate and minimize side reactions.
-
Work-up: The aqueous work-up is crucial to remove unreacted reagents, acidic byproducts, and to neutralize the reaction mixture before purification.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A triplet signal for the -CH₃ group and a quartet signal for the -CH₂- group are expected, with typical coupling constants.
-
N-Methyl group: A singlet signal corresponding to the three protons of the methyl group attached to the pyrazole nitrogen.
-
Pyrazole proton: A singlet for the proton at the C5 position of the pyrazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbon: A signal in the downfield region, characteristic of an ester carbonyl group.
-
Pyrazole ring carbons: Signals corresponding to the carbons of the pyrazole ring, with the carbon bearing the bromine atom showing a characteristic shift.
-
Ethyl and N-Methyl carbons: Signals for the carbons of the ethyl and N-methyl groups in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy:
-
C=O stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C-Br stretch: An absorption band in the fingerprint region corresponding to the carbon-bromine bond.
-
C-H stretches: Absorption bands for the aliphatic C-H bonds of the methyl and ethyl groups.
MS (Mass Spectrometry):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors. Its functional groups allow for a variety of chemical transformations.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the exploration of structure-activity relationships in drug discovery programs.
-
Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a handle for further derivatization and the introduction of diverse functional groups.
-
Scaffold for Bioactive Molecules: The pyrazole core is a key feature in many biologically active compounds. This building block allows for the efficient construction of novel pyrazole-containing molecules for screening as potential drug candidates or agrochemicals.
Caption: Key synthetic transformations of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for the synthesis of a wide array of functionalized pyrazole derivatives. Its versatile chemical nature allows for diverse modifications, making it a valuable tool for researchers in drug discovery and agrochemical development. While detailed experimental data on its synthesis and characterization are not widely published, its preparation can be reliably approached through established synthetic methodologies for pyrazoles. As the demand for novel heterocyclic compounds continues to grow, the utility of intermediates like this compound in accelerating research and development is undeniable.
References
Sources
ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate molecular weight
An In-depth Technical Guide: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry and agrochemical synthesis. The strategic placement of its bromo, methyl, and ethyl carboxylate groups on the pyrazole core offers multiple reaction sites for diversification, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis strategy, key applications in drug discovery, and essential safety protocols. As a Senior Application Scientist, the narrative aims to bridge theoretical chemistry with practical laboratory insights, emphasizing the causality behind experimental choices to empower researchers in their work with this versatile intermediate.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of pharmaceutical chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs. Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[1] this compound emerges as a particularly valuable intermediate, providing a stable and pre-functionalized scaffold for the development of novel bioactive agents.[2]
Physicochemical Properties & Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research.
Core Data Summary
The key quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source |
| CAS Number | 400877-53-4 | [3] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3] |
| Molecular Weight | 233.06 g/mol | [3] |
| Purity (Typical) | ≥97% | [3] |
| Appearance | White to off-white solid | Generic |
| Storage | Sealed in a dry place at room temperature | [3] |
Molecular Structure
The structure of the molecule is foundational to its reactivity and function. The N-methylation prevents tautomerization, providing a single, stable isomer for predictable reactions.
Caption: Structure of this compound.
Anticipated Spectroscopic Profile
For a protocol to be self-validating, researchers must be able to confirm the identity and purity of their material. Based on the structure, the following spectroscopic signatures are expected:
-
¹H NMR: The spectrum should feature distinct signals corresponding to each proton environment. Expect a singlet for the N-methyl protons (~3.8-4.0 ppm), a singlet for the C5-proton on the pyrazole ring (~7.5-8.0 ppm), and a characteristic quartet (~4.2-4.4 ppm) and triplet (~1.2-1.4 ppm) for the ethyl ester group protons.
-
¹³C NMR: Key signals will include those for the pyrazole ring carbons, the N-methyl carbon, the carbonyl carbon of the ester (~160-165 ppm), and the two carbons of the ethyl group. The carbon bearing the bromine (C4) will appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 232 and 234.
Synthesis and Purification: A Validated Workflow
While multiple synthetic routes to substituted pyrazoles exist, the most reliable and common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. The following workflow is based on established principles of pyrazole synthesis.
Synthetic Strategy
The synthesis logically proceeds by first constructing a suitable brominated 1,3-dicarbonyl precursor, which is then reacted with methylhydrazine to form the pyrazole ring in a regioselective manner.
Caption: General workflow for the synthesis of the target pyrazole.
Detailed Experimental Protocol
This protocol is a representative procedure derived from analogous preparations in the literature.[4][5]
Step 1: Synthesis of Diethyl 2-bromo-3-oxobutanedioate (Precursor)
-
Rationale: A Claisen condensation between diethyl oxalate and ethyl acetate forms the core 1,3-dicarbonyl structure. This is a classic carbon-carbon bond-forming reaction driven by a strong base like sodium ethoxide (NaOEt). Subsequent bromination at the active methylene position installs the required bromine atom.
-
Procedure: a. To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C, slowly add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq). b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with dilute aqueous HCl and extract the product, diethyl 2-oxobutanedioate, with ethyl acetate. d. To the crude product dissolved in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS) (1.05 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. e. Wash the reaction mixture, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated precursor.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Rationale: Methylhydrazine reacts with the 1,3-dicarbonyl system. The two nitrogen atoms of the hydrazine attack the two carbonyl carbons, and subsequent dehydration (cyclization) forms the stable aromatic pyrazole ring. The reaction is often performed in a protic solvent like ethanol to facilitate proton transfer steps.
-
Procedure: a. Dissolve the crude diethyl 2-bromo-3-oxobutanedioate from Step 1 in ethanol. b. Add methylhydrazine (1.1 eq) dropwise at room temperature. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. e. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is the standard and most effective method for isolating the target compound to a high degree of purity.
-
Procedure: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a solvent system with increasing polarity, typically a mixture of hexane and ethyl acetate, to elute the product. c. Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Applications in Medicinal Chemistry
The utility of this molecule lies in its capacity for controlled, site-selective modification. The bromo and ester functionalities are orthogonal handles for introducing molecular diversity.
Key Reaction Pathways
This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[2]
-
Suzuki-Miyaura Coupling: The C4-bromo position can be readily coupled with a wide range of aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This allows for the direct installation of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor development.
-
Ester Modification: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines via amide bond formation (e.g., using HATU or EDC as coupling agents). This is a primary route for introducing substituents that can interact with specific residues in a biological target.
Caption: Key diversification pathways for the title compound in drug discovery.
Safety, Handling, and Storage
While comprehensive toxicological data for this specific compound are not widely published, data from structurally related brominated pyrazoles and general laboratory safety principles mandate cautious handling.[6]
5.1. Hazard Identification
-
Skin/Eye Irritation: Assumed to be a skin and serious eye irritant based on analogous compounds.[7][8] Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]
-
Ingestion: Harmful if swallowed.[9]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[9]
5.3. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water.[6][7] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
5.4. Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended.[3][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a versatile tool for chemical innovation. Its well-defined structure, predictable reactivity, and relevance to the synthesis of high-value molecules make it an indispensable asset for researchers in drug discovery and materials science. By understanding its properties, synthesis, and safe handling as detailed in this guide, scientists can effectively leverage this building block to accelerate their research and development programs.
References
- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl
- SAFETY D
- ETHYL 3-(4-BROMOPHENYL)
- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl
- Safety D
- SAFETY D
- MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxyl
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will dissect its molecular structure, outline a robust synthetic pathway grounded in established chemical principles, detail its comprehensive spectroscopic characterization, and explore its versatile applications in the synthesis of complex, high-value molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this important synthetic intermediate.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1] Its unique electronic properties and metabolic stability have rendered it a "privileged scaffold," frequently appearing in a wide array of approved therapeutic agents.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity and pharmacokinetic profiles.[3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] this compound represents a strategically functionalized derivative, poised for elaboration into more complex molecular architectures.
Compound Profile: this compound
This compound is a polysubstituted pyrazole featuring a bromine atom at the C4 position, a methyl group at the N1 nitrogen, and an ethyl carboxylate group at the C3 position. These functional groups provide distinct handles for subsequent chemical modifications, making it a valuable intermediate in multi-step syntheses.[5][6]
Molecular Structure
The structure combines the stability of the aromatic pyrazole core with three key functional groups that dictate its reactivity and utility.
Caption: Molecular structure of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂O₂ | [7] |
| Molecular Weight | 233.06 g/mol | [7] |
| Appearance | Typically a solid at room temperature | |
| CAS Number | 400877-53-4 (representative) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) |
Synthesis and Mechanism: A Guided Approach
The synthesis of polysubstituted pyrazoles is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This robust and high-yielding reaction forms the basis of the proposed synthetic protocol for this compound.[2][10]
The key starting materials are a suitable β-ketoester, specifically ethyl 2-bromo-3-oxobutanoate, and methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical hydrazine (methylhydrazine) can lead to regioisomers; however, the electronic and steric nature of the β-ketoester often directs the cyclization to favor one isomer.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Self-Validating)
-
Objective: To synthesize this compound.
-
Materials:
-
Ethyl 2-bromo-3-oxobutanoate (1.0 eq.)
-
Methylhydrazine (1.1 eq.)
-
Ethanol (anhydrous, ~5 mL per mmol of ketoester)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (aq. NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-bromo-3-oxobutanoate (1.0 eq.) and anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (~3 drops) to the solution.
-
Slowly add methylhydrazine (1.1 eq.) to the stirred solution at room temperature. An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.
-
-
Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and compared against the expected data (see Section 4).
Structural Elucidation and Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data based on the molecular structure and analysis of similar compounds reported in the literature.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR | δ ~ 7.6-7.8 ppm (s, 1H, pyrazole C5-H)δ ~ 4.3-4.4 ppm (q, 2H, -OCH₂CH₃)δ ~ 3.9-4.0 ppm (s, 3H, N-CH₃)δ ~ 1.3-1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~ 162-164 ppm (C=O, ester)δ ~ 145-148 ppm (C3-pyrazole)δ ~ 138-140 ppm (C5-pyrazole)δ ~ 95-98 ppm (C4-pyrazole, attached to Br)δ ~ 61-62 ppm (-OCH₂CH₃)δ ~ 38-40 ppm (N-CH₃)δ ~ 14-15 ppm (-OCH₂CH₃) |
| FT-IR (cm⁻¹) | ~2980 (C-H stretch, aliphatic)~1720-1735 (C=O stretch, ester)~1550 (C=N stretch, pyrazole ring)~1250 (C-O stretch, ester) |
| Mass Spec (EI) | M⁺ peak at m/z 232/234 (corresponding to ⁷⁹Br/⁸¹Br isotopes) |
Applications in Synthesis: A Versatile Building Block
This compound is a powerful intermediate due to its orthogonally reactive functional groups.
-
Bromo Group (C4): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[14][15][16] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[17][18] The reactivity order for halogens in these reactions is generally I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability.[14]
-
Ester Group (C3): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in bioactive molecules. Alternatively, it can be reduced to a primary alcohol for further functionalization.
Diversification Potential
Caption: Synthetic diversification pathways from the title compound.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-defined structure, accessible synthesis via the Knorr condensation, and strategically placed functional groups allow for predictable and diverse chemical modifications. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research and development programs.
References
-
J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC. Accessed January 12, 2026. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Accessed January 12, 2026. [Link]
-
Bekkali, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Accessed January 12, 2026. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Accessed January 12, 2026. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2483-2490. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. Supporting Information. Accessed January 12, 2026. [Link]
-
Pereira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3136. [Link]
-
MySkinRecipes. This compound. Accessed January 12, 2026. [Link]
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Accessed January 12, 2026.
-
Stanovnik, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
-
Ajibade, P. A., & Andrew, F. P. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(35), 14046-14057. [Link]
-
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5304. [Link]
-
PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]
-
Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. [Link]
-
Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Accessed January 12, 2026. [Link]
-
Khalid, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7173. [Link]
-
Shields, J. D., & Doyle, A. G. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 85(1), 1-10. [Link]
-
Foubelo, F., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]
-
Oakwood Chemical. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Accessed January 12, 2026. [Link]
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate IUPAC name
An In-Depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction
This compound is a substituted pyrazole derivative that serves as a highly versatile and valuable building block in synthetic organic chemistry. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide, intended for researchers and professionals in drug development and agrochemical science, provides a comprehensive overview of this compound's nomenclature, properties, synthesis, characterization, and applications, grounding all technical claims in authoritative sources.
Nomenclature, Structure, and Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. The structural arrangement of this molecule, featuring a bromine atom at position 4, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 3, dictates its reactivity and utility.
-
IUPAC Name: this compound
-
CAS Number: 400877-53-4[2]
-
Molecular Formula: C H BrN O[2]
-
Synonyms:
-
Ethyl 4-bromo-1-methyl-pyrazole-3-carboxylate
-
1H-Pyrazole-3-carboxylic acid, 4-bromo-1-methyl-, ethyl ester
-
Chemical Structure
The two-dimensional structure of the molecule is depicted below.
Caption: 2D structure of the title compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Weight | 233.06 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid or powder | General knowledge |
| Storage | Store at room temperature, sealed in a dry environment | [2] |
Synthesis and Mechanistic Insights
While specific, proprietary synthesis routes may vary, the construction of the this compound scaffold generally relies on established principles of heterocyclic chemistry. A logical and common approach involves the cyclocondensation reaction to form the pyrazole ring, followed by halogenation.
Causality in Synthesis: The choice of a cyclocondensation pathway, such as the Knorr pyrazole synthesis, is dictated by the commercial availability and reactivity of the precursors. The reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative is a robust and high-yielding method for forming the pyrazole core. Subsequent bromination at the C4 position is typically facile due to the electron-rich nature of the pyrazole ring.
Generalized Synthetic Workflow
A plausible synthetic route can be visualized as a three-stage process:
-
Precursor Formation: Synthesis of an appropriate β-dicarbonyl compound.
-
Cyclocondensation: Reaction with methylhydrazine to form the N-methylated pyrazole ring. This step is crucial for establishing the core heterocycle.
-
Bromination: Introduction of the bromine atom at the C4 position, often using a reagent like N-Bromosuccinimide (NBS), to yield the final product.
Caption: Generalized workflow for the synthesis.
Spectroscopic Characterization
Verification of the compound's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary analytical techniques for this purpose. The data presented below are predicted values based on the chemical structure and data from analogous compounds.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.
-
Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values corresponding to the molecular structure.
Predicted Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.9 - 8.1 (s, 1H) | Pyrazole C5-H | ~160 - 162 | Ester C=O |
| ~4.3 - 4.4 (q, 2H) | Ester -OCH₂ CH₃ | ~145 - 148 | Pyrazole C3 |
| ~3.9 - 4.0 (s, 3H) | N-CH₃ | ~135 - 138 | Pyrazole C5 |
| ~1.3 - 1.4 (t, 3H) | Ester -OCH₂CH₃ | ~95 - 98 | Pyrazole C4-Br |
| ~61 - 63 | Ester -O CH₂CH₃ | ||
| ~38 - 40 | N-C H₃ | ||
| ~14 - 15 | Ester -OCH₂C H₃ |
Note on Mass Spectrometry: The mass spectrum would be expected to show a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its functional groups are strategically positioned for further chemical modification.
-
Medicinal Chemistry: The compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[3] The pyrazole scaffold is found in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][4]
-
Agrochemicals: It is used in the development of novel pesticides and herbicides. The pyrazole core is a common feature in many commercial agrochemicals.[5]
-
Synthetic Chemistry: The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further complexity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or other functional groups to the pyrazole core.[3]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl
- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxyl
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Chemenu.
- Methyl 4-bromo-1H-pyrazole-3-carboxyl
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Sources
An In-depth Technical Guide to the NMR Spectroscopic Data of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The specific substitution pattern of this molecule, featuring a bromine atom, a methyl group, and an ethyl carboxylate, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel bioactive compounds.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is summarized in the table below.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.55 | Singlet (s) | 1H | - | H5 |
| 2 | 4.35 | Quartet (q) | 2H | 7.1 | H10 |
| 3 | 3.95 | Singlet (s) | 3H | - | H6 |
| 4 | 1.38 | Triplet (t) | 3H | 7.1 | H11 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule.
-
H5 (Pyrazole Ring Proton): A singlet is predicted at approximately 7.55 ppm. In pyrazole systems, the C5-proton typically appears as a singlet. Its downfield chemical shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the adjacent nitrogen atom (N1).
-
H10 (Ethyl Ester Methylene Protons): A quartet is predicted around 4.35 ppm. The quartet multiplicity arises from the spin-spin coupling with the three neighboring protons of the methyl group (H11). The chemical shift is characteristic of methylene protons adjacent to an ester oxygen, which is an electron-withdrawing group, thus deshielding these protons.[1]
-
H6 (N-Methyl Protons): A singlet is predicted at approximately 3.95 ppm. This signal corresponds to the three protons of the methyl group attached to the N1 atom of the pyrazole ring. The singlet nature is due to the absence of adjacent protons for coupling. The chemical shift is in the expected range for an N-methyl group on a heterocyclic ring.
-
H11 (Ethyl Ester Methyl Protons): A triplet is predicted around 1.38 ppm. The triplet multiplicity is a result of coupling with the two adjacent methylene protons (H10). This upfield chemical shift is typical for a methyl group in an ethyl ester, being relatively shielded from the electron-withdrawing effects of the carbonyl and oxygen atoms.[1]
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 161.0 | C8 (C=O) |
| 2 | 145.0 | C3 |
| 3 | 133.0 | C5 |
| 4 | 95.0 | C4 |
| 5 | 61.5 | C10 |
| 6 | 39.0 | C6 |
| 7 | 14.2 | C11 |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows seven signals, corresponding to the seven carbon atoms in the molecule.
-
C8 (Carbonyl Carbon): The most downfield signal, predicted at approximately 161.0 ppm, is assigned to the carbonyl carbon of the ethyl ester. This is a characteristic chemical shift for ester carbonyl carbons.[2]
-
C3 and C5 (Pyrazole Ring Carbons): The signals for the pyrazole ring carbons C3 and C5 are predicted to be in the aromatic region, around 145.0 ppm and 133.0 ppm, respectively. The C3 carbon, being attached to the electron-withdrawing carboxylate group, is expected to be more deshielded than the C5 carbon.
-
C4 (Brominated Pyrazole Carbon): The carbon atom C4, which is bonded to the bromine atom, is predicted to have a chemical shift of approximately 95.0 ppm. The "heavy atom effect" of bromine typically shifts the signal of the attached carbon to a more upfield position than what would be expected based on electronegativity alone.
-
C10 (Ethyl Ester Methylene Carbon): The signal for the methylene carbon of the ethyl group is predicted at around 61.5 ppm. Its position is influenced by the adjacent ester oxygen atom.
-
C6 (N-Methyl Carbon): The N-methyl carbon signal is predicted at approximately 39.0 ppm, a typical value for a methyl group attached to a nitrogen atom in a heterocyclic system.
-
C11 (Ethyl Ester Methyl Carbon): The most upfield signal, predicted at about 14.2 ppm, is assigned to the methyl carbon of the ethyl ester. This is a characteristic chemical shift for a terminal methyl group in an aliphatic chain.
Experimental Workflow for NMR Analysis
The following diagram outlines a standard workflow for acquiring NMR data for a compound like this compound.
Caption: A typical experimental workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and coupling constants, based on established principles and data from analogous structures, serves as a valuable resource for the structural verification and characterization of this important synthetic intermediate. The provided experimental workflow offers practical guidance for researchers undertaking the NMR analysis of this and similar compounds. As with any predicted data, it is recommended that experimental verification be performed to confirm these assignments.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). mthis compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. It provides a detailed exploration of ionization techniques, fragmentation pathways, and practical experimental protocols, grounded in established scientific principles.
Introduction: The Analytical Imperative
This compound (C₇H₉BrN₂O₂) is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and application of such novel compounds. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide elucidates the mass spectrometric behavior of this specific molecule, focusing on the two primary ionization methodologies: Electron Ionization (EI) and Electrospray Ionization (ESI).
Core Molecular Properties for Mass Spectrometry
A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C₇H₉BrN₂O₂ | Determines the exact monoisotopic mass. |
| CAS Number | 400877-53-4 | Provides a unique identifier for the compound.[3][4] |
| Molecular Weight | 233.06 g/mol | Represents the average mass of the molecule.[3] |
| Monoisotopic Mass | 231.9898 Da | The exact mass used for high-resolution mass spectrometry (HRMS) calculations. |
| Key Structural Features | N-methylated pyrazole ring, Ethyl ester group, Bromine substituent | Each feature dictates a specific and predictable fragmentation behavior. |
| Isotopic Signature | Presence of Bromine | The natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br results in a characteristic M/M+2 doublet in the mass spectrum, which is a powerful diagnostic tool. |
Ionization Techniques & Fragmentation Analysis
The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. We will explore both a "hard" and a "soft" ionization method.
Electron Ionization (EI): The Fingerprint Approach
Electron Ionization is a high-energy ("hard") technique that causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.[5][6] It is particularly useful for structural elucidation and library matching of thermally stable, volatile compounds below 600 Da.[5]
Mechanism: In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M•⁺).[5][6] This ion is energetically unstable and rapidly undergoes a cascade of fragmentation events.
Predicted EI Fragmentation Pathways: The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses, primarily driven by the ester, the bromine, and the pyrazole core.
Diagram: Predicted EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways under Electron Ionization (EI).
Interpretation of Key Fragments:
-
Molecular Ion (m/z 232/234): The presence of the M/M+2 doublet with nearly equal intensity is the first and most definitive evidence of a monobrominated compound. Its presence, even at low abundance, confirms the molecular weight.
-
Loss of Ethoxy Radical (m/z 187/189): Cleavage of the C-O bond in the ester group results in the loss of an ethoxy radical (•OC₂H₅, 45 Da). This forms a stable acylium ion, which is often a prominent peak in the spectra of ethyl esters.[7][8][9]
-
Loss of Ethyl Radical (m/z 203/205): Alpha-cleavage can lead to the loss of an ethyl radical (•C₂H₅, 29 Da).
-
Loss of Bromine Radical (m/z 153): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da). This fragment will appear as a single peak, having lost the characteristic isotopic pattern.
-
McLafferty Rearrangement (m/z 204/206): While not always dominant for esters, a rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da), is possible.
-
Pyrazole Ring Fragmentation: Further fragmentation of the primary ions, such as the acylium ion (m/z 187/189), can occur. This includes the loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z 159/161, followed by characteristic pyrazole ring cleavages, such as the loss of hydrogen cyanide (HCN).[10][11]
Electrospray Ionization (ESI): The Gentle Approach
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[12] This process is ideal for polar, thermally labile molecules and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Mechanism: The analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[12] For this molecule, which contains basic nitrogen atoms in the pyrazole ring, ionization in positive mode will readily occur through protonation, forming an even-electron [M+H]⁺ ion.
Expected ESI Spectrum: A standard ESI-MS spectrum will be very simple, dominated by the protonated molecular ion.
-
Protonated Molecular Ion ([M+H]⁺, m/z 233/235): This will be the base peak. The 1:1 isotopic pattern from bromine will be preserved, confirming the presence of one bromine atom and providing the molecular weight. Very little, if any, in-source fragmentation is expected under typical ESI conditions.[12]
Tandem Mass Spectrometry (ESI-MS/MS)
To gain structural information from the stable [M+H]⁺ ion generated by ESI, tandem mass spectrometry (MS/MS) is required. The [M+H]⁺ ion is mass-selected and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to fragment.
Predicted ESI-MS/MS Fragmentation Pathways: The fragmentation of an even-electron ion like [M+H]⁺ is mechanistically different from the radical-driven fragmentation in EI. It proceeds primarily through the elimination of stable, neutral molecules.
Diagram: Predicted ESI-MS/MS Fragmentation Pathway of [M+H]⁺
Caption: Key fragmentation pathways of the protonated molecule via ESI-MS/MS.
Interpretation of Key Fragments:
-
Loss of Ethylene (m/z 205/207): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a protonated carboxylic acid.
-
Loss of Ethanol (m/z 187/189): The most likely and often most abundant fragmentation is the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da). This yields the same stable acylium ion observed in the EI spectrum.
-
Subsequent Fragmentation (m/z 159/161): The resulting acylium ion can further fragment by losing carbon monoxide (CO, 28 Da), providing additional structural confirmation.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for the specific instrumentation available.
Protocol 1: GC-EI-MS Analysis
Objective: To obtain a reproducible fragmentation "fingerprint" for structural confirmation and library creation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Method:
-
Injector: Split/Splitless, 250 °C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Protocol 2: LC-ESI-MS(/MS) Analysis
Objective: To confirm molecular weight and obtain structural data through targeted fragmentation of the parent ion.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1-1 µg/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 7 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: +3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan: Full scan from m/z 100-400 to identify the [M+H]⁺ ion.
-
MS2 (Tandem MS) Scan: Product ion scan targeting the precursor ions at m/z 233 and 235.
-
Collision Energy (CE): Perform a ramping CE from 10-40 eV to observe the full range of fragment ions.
-
Diagram: General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet rich in structural detail. The presence of a bromine atom provides a definitive isotopic signature (M/M+2 doublet) that simplifies molecular ion identification. Electron Ionization provides a complex but reproducible fragmentation pattern ideal for structural confirmation, driven by cleavages of the ester group and bromine atom. Electrospray Ionization coupled with tandem MS offers an unambiguous determination of the molecular weight and provides complementary structural data through the controlled fragmentation of the protonated molecule. By leveraging both techniques, researchers can achieve a high-confidence characterization of this important pyrazole derivative.
References
-
Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Available at: [Link]
-
Zahedkargaran, H., & Smith, L. R. (2020). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Available at: [Link]
-
de Oliveira, D. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Guo, Y., et al. (2012). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Zhang, J., et al. (2020). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
Kruve, A., et al. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry. Available at: [Link]
-
PubChem. (n.d.). ethyl 4-bromo-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Zuccarello, G., et al. (2004). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Pest Management Science. Available at: [Link]
-
Waters Corporation. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube. Available at: [Link]
-
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. chiralen.com [chiralen.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tutorchase.com [tutorchase.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole nucleus is a common scaffold in a wide array of pharmacologically active compounds, highlighting the importance of its derivatives in the discovery of novel therapeutic agents. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard experimental protocols for the determination of its key characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for their work.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. While some fundamental properties are readily available from chemical suppliers, other critical data such as melting and boiling points have not been widely reported in the literature.
| Property | Value | Source |
| CAS Number | 400877-53-4 | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| Purity | 97% | [1] |
| Physical Form | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | [1] |
| Solubility | No data available | |
| Storage | Sealed in dry, Room Temperature | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies for determining the key physical properties of this compound.
Melting Point and Thermal Stability Analysis
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the compound.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. A similar sample size is used for the TGA analysis in a ceramic or platinum pan.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The temperature at the peak of the endothermic event corresponds to the melting point.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.
-
Caption: Workflow for DSC and TGA analysis.
Solubility Profile Determination
The solubility of a compound in various solvents is a critical parameter for its application in chemical reactions, purification, and formulation for biological screening.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, and acetonitrile).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Shake-flask method for solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the N-methyl group, and a singlet for the pyrazole ring proton. The chemical shifts of these protons will provide information about their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring (including the carbon bearing the bromine atom), the carbons of the ethyl group, and the N-methyl carbon.
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (233.06 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks separated by two mass units, which is a characteristic signature for a monobrominated compound.
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).
-
C-N and C=C stretching vibrations of the pyrazole ring.
-
C-H stretching vibrations of the alkyl groups.
Caption: Spectroscopic workflow for structural elucidation.
Conclusion
This compound is a valuable building block in chemical synthesis. A comprehensive understanding of its physical properties is crucial for its effective use. This guide has provided the known physicochemical data and detailed the standard experimental protocols for the determination of its key characteristics. The application of these methodologies will enable researchers to fully characterize this compound, ensuring its quality and suitability for their research and development endeavors.
References
-
ResearchGate. (n.d.). Phase transition temperatures and thermodynamic data for the pyrazole compounds and their silver(I) complexes determined by DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]
-
ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air.... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Fluorescence, TGA and Crystal Structure of Thiazolyl-pyrazolines Derived from Chalcones. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Retrieved from [Link]
Sources
A Researcher's Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: From Theoretical Prediction to Practical Solubility Determination
Abstract
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, we delve into the theoretical principles governing its solubility based on molecular structure and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering the necessary tools to accurately assess and leverage the solubility characteristics of this versatile pyrazole derivative.
Introduction: The Significance of this compound
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse biological activities and presence in numerous approved pharmaceuticals.[3][4][5] The pyrazole ring can act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and water solubility.[3] this compound (Figure 1) is a functionalized pyrazole that serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[1][2]
Figure 1: Chemical Structure of this compound
[6]
Understanding the solubility of this intermediate is critical. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a foundational parameter in pre-formulation studies for any downstream active pharmaceutical ingredient (API).[7][8] Poor aqueous solubility, for instance, can lead to challenges in formulation and may result in poor bioavailability.[9][10]
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is the guiding tenet.[11] The solubility of a compound is governed by its ability to form favorable interactions with solvent molecules.
-
Polar Features: The molecule possesses several polar features that suggest solubility in polar solvents. The pyrazole ring contains two nitrogen atoms, with the pyridine-like N-2 atom capable of acting as a hydrogen bond acceptor.[3][12] The ethyl carboxylate group (-COOEt) contains two oxygen atoms, which are also potent hydrogen bond acceptors.
-
Nonpolar Features: The N-methyl group, the ethyl group of the ester, and the bromine atom contribute to the molecule's lipophilicity (attraction to non-polar environments). The pyrazole ring itself, while containing heteroatoms, is aromatic and contributes to nonpolar surface area.[3]
-
Overall Polarity: The presence of both polar (ester, pyrazole nitrogens) and nonpolar (bromo-, alkyl groups) moieties suggests that this compound is likely to exhibit moderate polarity.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule.
-
Moderate Solubility: Expected in alcohols like ethanol and methanol, and in chlorinated solvents like dichloromethane (DCM).[13]
-
Low Solubility: Predicted in highly polar protic solvents like water and in nonpolar aliphatic solvents like hexane. The parent 1H-pyrazole has limited water solubility, and the addition of the bromo-, methyl-, and ethyl carboxylate groups would likely decrease aqueous solubility further.[13][14]
This predictive analysis is a crucial first step, guiding the selection of solvents for experimental determination.
Experimental Solubility Determination: A Practical Workflow
Accurate solubility data is obtained empirically. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[15][16] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9]
3.1. Core Experimental Workflow
The following diagram outlines the logical flow for determining the solubility of the target compound.
3.2. Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to establish a self-validating system for generating reliable solubility data.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[17]
Procedure:
-
Preparation of Slurries:
-
Add an excess amount of the solid compound to a series of vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[15]
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the solid settle.
-
To ensure complete removal of undissolved particles, which could otherwise dissolve upon dilution and lead to overestimation, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. This clarified saturated solution is now ready for analysis.[19]
-
-
Quantification via HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.[11] Run these standards on the HPLC to generate a calibration curve by plotting peak area against concentration.[17]
-
Sample Analysis: Accurately dilute the filtered supernatant (the saturated solution) with the HPLC mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the peak area and the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
-
Data Presentation and Interpretation
Quantitative results should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | Low | TBD |
| Ethanol | Polar Protic | Moderate | TBD |
| Acetonitrile | Polar Aprotic | Moderate-High | TBD |
| Dichloromethane | Nonpolar | Moderate | TBD |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | TBD |
| Hexane | Nonpolar | Low | TBD |
| TBD = To Be Determined experimentally via the protocol above. |
Factors Influencing Solubility and Causality
Several factors can influence the measured solubility, and understanding them is key to experimental design and data interpretation.
-
Temperature: For most solids, solubility increases with temperature.[13] Therefore, maintaining strict temperature control during the shake-flask experiment is crucial for reproducibility.[9]
-
pH (for Aqueous Solubility): The pyrazole ring is weakly basic (pKa ≈ 2.5 for the parent pyrazole).[3] In highly acidic aqueous solutions, the pyridine-like nitrogen can be protonated, forming a salt that may exhibit higher solubility than the neutral form. Therefore, aqueous solubility should be determined in buffered solutions at various pH levels (e.g., pH 2, 7.4, 9) for a complete profile relevant to drug development.[20]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility.[15] It is important to characterize the solid form used in the experiment and to confirm that the solid remaining after equilibration is the same polymorph.
The following diagram illustrates the relationship between the compound's intrinsic properties and external factors that collectively determine its measured solubility.
Conclusion
While a definitive, pre-existing solubility value for this compound is not widely published, this guide provides a robust framework for its determination. By combining theoretical predictions based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for optimizing synthetic procedures, guiding purification strategies, and laying the groundwork for the successful development of novel pharmaceuticals and agrochemicals derived from this important pyrazole intermediate.
References
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 8. improvedpharma.com [improvedpharma.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Safe Handling of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, the integration of novel chemical entities into experimental workflows is a routine yet critical task. Among these, heterocyclic compounds such as pyrazole derivatives are of significant interest due to their versatile applications in medicinal chemistry and agrochemical development.[1] This guide provides a comprehensive safety overview and handling protocols for a specific pyrazole derivative: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 400877-53-4).[2][3]
The objective of this document is to move beyond a mere recitation of standard safety data sheet (SDS) information. Instead, it aims to provide a deeper understanding of the "why" behind the safety protocols, grounded in the chemical nature of halogenated pyrazoles and experience-driven best practices in a research and development setting.
Compound Profile and Inherent Hazards
This compound is a substituted pyrazole, a class of compounds known for its biological activity.[1] The presence of a bromine atom on the pyrazole ring significantly influences its reactivity and introduces specific hazards that must be managed with diligence.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Understanding these properties is fundamental to anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 400877-53-4 | [2] |
| Molecular Formula | C₇H₉BrN₂O₂ | [2] |
| Molecular Weight | 233.06 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | Room Temperature, in a dry, sealed container | [4] |
Hazard Identification and GHS Classification
While some safety data sheets for this compound and its isomers lack complete GHS classification, a consolidated analysis points to the following hazards. It is prudent to handle this compound with the assumption that it poses these risks, even if not explicitly stated on all supplier documentation.
-
Pictogram:
-
GHS07: Exclamation Mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Expert Insight: The "harmful if swallowed" classification, combined with its nature as a fine solid, necessitates stringent controls to prevent ingestion, which can occur through hand-to-mouth contamination. The irritation warnings for skin, eyes, and respiratory tract are typical for halogenated organic compounds and underscore the critical importance of appropriate personal protective equipment (PPE).
Comprehensive Risk Management and Mitigation
A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This goes beyond simply having an SDS on hand; it requires a thoughtful consideration of the quantities being used, the manipulations being performed, and the potential for something to go wrong.
The Risk Assessment Workflow
Before handling this compound for the first time, a systematic risk assessment should be conducted. The following diagram illustrates a logical workflow for this process.
Engineering and Administrative Controls
The first line of defense is always to engineer out the hazard or to implement administrative controls that limit exposure.
-
Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Restricted Access: Designate a specific area within the laboratory for working with this compound. Limit access to trained personnel only.
-
Quantity Management: Only retrieve the minimum quantity of the compound required for the experiment from its main storage container. This minimizes the potential impact of a spill.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following table provides guidance for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes of solutions. A face shield is crucial when handling larger quantities or when there is a higher risk of splashing. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin. |
| Body | Laboratory coat | Protects against incidental contact with the compound. |
| Respiratory | Not typically required if handled in a fume hood | If work must be conducted outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter would be necessary. |
Expert Insight: Double-gloving is a prudent practice when handling potent or irritating compounds, especially during weighing and transfer operations. It provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated.
Emergency Procedures: A Self-Validating System
Preparedness is the cornerstone of a safe laboratory environment. The following protocols are designed to be a self-validating system, meaning they are clear, concise, and based on established safety principles for handling halogenated organic compounds.
Accidental Release Measures (Spills)
In the event of a spill, the immediate priority is to ensure the safety of all personnel. The response will depend on the scale of the spill.
Minor Spill (contained within a fume hood):
-
Alert: Inform colleagues in the immediate vicinity.
-
Isolate: Keep the fume hood sash at a safe working height.
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do NOT use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Major Spill (outside of a fume hood):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.
-
Isolate: Close the laboratory doors to contain the spill.
-
Notify: Contact your institution's emergency response team and provide them with the compound name, CAS number, and an estimate of the quantity spilled.
-
Await Response: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
The following diagram illustrates the decision-making process for spill response.
First Aid Measures
In the event of personal exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the medical personnel the SDS for the compound.
Toxicological and Ecotoxicological Profile
-
Acute Toxicity: Classified as harmful if swallowed (H302). The toxicological properties have not been thoroughly investigated.[5]
-
Chronic Toxicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Ecotoxicity: No data available. It is crucial to prevent the release of this compound into the environment. All waste must be disposed of as hazardous chemical waste.
Expert Insight: The "no data available" designation should not be interpreted as "no hazard." In the absence of data, a conservative approach is warranted. The known GHS classifications for irritation and acute oral toxicity suggest that this compound should be handled with a high degree of caution to minimize any potential for exposure.
Stability and Reactivity
Understanding the chemical stability and reactivity of a compound is key to safe storage and handling, especially when planning reactions.
-
Chemical Stability: Stable under recommended storage conditions (in a tightly sealed container in a dry, well-ventilated area).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
-
Reactivity of the Pyrazole Ring: Halogenated pyrazoles are known to be reactive towards electrophilic substitution.[6] This reactivity should be considered when planning synthetic routes involving this compound.
Conclusion
The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its known and potential hazards, the implementation of robust engineering and administrative controls, the diligent use of appropriate personal protective equipment, and a well-rehearsed emergency response plan. While a complete toxicological profile is not available, the existing data on its irritant properties and acute oral toxicity demand a cautious and respectful approach. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely work with this valuable chemical intermediate.
References
-
National Center for Biotechnology Information. "Risk Assessment Flowchart." Chemical Laboratory Safety and Security, U.S. National Library of Medicine, 1 Jan. 1970, .
-
Journal of Chemical and Pharmaceutical Research, "Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry", [Link].
-
Appchem, "this compound | 400877-53-4", [Link].
-
Capot Chemical, "MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate", [Link].
-
LookChem, "Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE", [Link].
-
MySkinRecipes, "this compound", [Link].
-
PubChem, "4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid", [Link].
-
PubChem, "4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid", [Link].
-
PubChem, "ethyl 4-bromo-1H-pyrazole-3-carboxylate", [Link].
-
PubChem, "ethyl 3-methyl-1H-pyrazole-4-carboxylate", [Link].
-
PubChem, "Methyl 4-bromo-1H-pyrazole-3-carboxylate", [Link].
-
MDPI, "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity", [Link].
-
Capot Chemical, "MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate", [Link].
-
Caming Pharmaceutical Ltd, "4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8", [Link].
-
LookChem, "Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE", [Link].
Sources
Introduction: The Strategic Value of the Pyrazole Scaffold
An In-depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with the technical accuracy and field-proven insights necessary for the successful procurement and application of this compound. This document moves beyond a simple datasheet to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds. Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1]
This compound emerges as a particularly valuable building block for drug discovery. Its strategically placed functional groups—a reactive bromide, a nucleophilic nitrogen, and an ester moiety—provide multiple handles for synthetic diversification, allowing researchers to explore chemical space efficiently.[2] The bromide at the C4 position is especially crucial, serving as an ideal anchor for transition-metal-catalyzed cross-coupling reactions, a foundational technology for constructing complex molecular architectures.
Molecular Profile and Isomeric Considerations
Accurate identification is paramount. The precise arrangement of substituents on the pyrazole ring dictates the molecule's reactivity and biological interactions. The subject of this guide is specifically This compound .
-
CAS Number : 400877-53-4[1]
-
Molecular Formula : C₇H₉BrN₂O₂
-
Molecular Weight : 233.06 g/mol
Caption: Structure of this compound.
Trustworthiness Advisory: Researchers must exercise diligence during procurement. Several constitutional isomers of this compound exist, such as Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 139308-52-4).[3] While structurally similar, their reactivity and the spatial orientation of resulting products will differ. Always verify the CAS number and structure against the supplier's Certificate of Analysis (CoA).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 400877-53-4 | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| Appearance | Typically a solid (White to off-white) | General |
| Storage | Sealed in dry, Room Temperature, Inert atmosphere | [1][3] |
Sourcing and Procurement of Key Intermediates
Identifying a reliable supplier is the first critical step in any research campaign. The following table provides a list of vendors who have listed this compound or its isomers. Purity and analytical confirmation are key decision criteria.
| Supplier | Product Name | CAS Number Listed | Purity |
| Lab-Chemicals.com | This compound | 400877-53-4 | 97% |
| Alchem Pharmtech | This compound | NULL | N/A |
| Sigma-Aldrich | Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | 139308-52-4 | 95% |
| BLD Pharm | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 | N/A |
Note: This table is for informational purposes. Availability and specifications are subject to change. Researchers should always contact the supplier directly for current data.
Application in Synthesis: A Case Study in Suzuki-Miyaura Cross-Coupling
The C4-bromide of the pyrazole ring is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a robust and widely used transformation for this purpose.[4]
Expertise & Causality: The choice of a Suzuki coupling is strategic. The reaction conditions are generally mild, tolerant of various functional groups (like the ethyl ester on our substrate), and the boronic acid coupling partners are often commercially available or readily prepared and are of low toxicity.[4] The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is an illustrative procedure adapted from established methodologies for aryl halides and should be optimized for specific substrates.[5][6]
Objective: To couple this compound with a representative partner, Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a suitable Buchwald ligand
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Degas the Dioxane/Water solvent mixture by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired coupled product.
Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of both starting materials and products. Upon receiving this compound, its identity and purity should be confirmed.
| Analytical Technique | Expected Signature for this compound |
| ¹H NMR | ~8.0 ppm (s, 1H): Proton at C5 of the pyrazole ring.~4.4 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester.~4.0 ppm (s, 3H): Methyl (-CH₃) protons on the pyrazole nitrogen.~1.4 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester. |
| ¹³C NMR | Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. |
| Mass Spec (MS) | Look for the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). For C₇H₉BrN₂O₂, the expected m/z would be [M+H]⁺ at 233.0 and 235.0. |
| Infrared (IR) | Expect a strong carbonyl (C=O) stretch from the ester at ~1720 cm⁻¹. |
Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.
Safety, Handling, and Storage
Professional laboratory practice dictates that this compound be treated as potentially hazardous. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.
-
Hazard Classification: While a specific classification for this exact CAS number is not universally available, related bromo-aromatic compounds are often classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended.[1]
Conclusion
This compound is a high-value, versatile chemical intermediate for pharmaceutical and agrochemical research. Its utility, particularly in robust C-C bond-forming reactions, allows for the efficient synthesis of novel and complex molecular entities. By adhering to the principles of careful sourcing, rigorous analytical validation, and safe handling outlined in this guide, researchers can effectively leverage this building block to accelerate their discovery programs.
References
-
This compound . MySkinRecipes. [Link]
-
4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8 . Caming Pharmaceutical Ltd. [Link]
-
Suzuki Coupling Reaction Procedure . Rose-Hulman Institute of Technology. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
Sources
Methodological & Application
The Strategic Utility of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics is an endeavor marked by the strategic assembly of molecular entities to interact with biological targets. Within the medicinal chemist's arsenal, certain building blocks distinguish themselves through their versatility and inherent potential to scaffold potent and selective agents. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is one such privileged scaffold, a testament to the power of heterocyclic chemistry in drug discovery. Its unique arrangement of a reactive bromine atom, an ester for further functionalization or hydrolysis, and a stable, aromatic pyrazole core makes it a cornerstone in the synthesis of a diverse array of bioactive compounds, particularly in the realm of kinase inhibition.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to be a practical resource, offering not just theoretical insights but also detailed, field-proven protocols for its derivatization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the proficient researcher.
The Pyrazole Scaffold: A Privileged Motif in Drug Design
The pyrazole nucleus is a recurring motif in a multitude of clinically successful drugs and investigational agents.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-stacking. The two adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating precise and high-affinity binding to protein targets.
This compound is particularly advantageous due to the strategic placement of its functional groups. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[2] The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common pharmacophore in many drug classes. Alternatively, the ester itself can serve as a key interaction point with the target protein. The N-methyl group prevents unwanted N-H reactivity and potential metabolic liabilities.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole scaffold has proven to be particularly effective in the design of potent and selective kinase inhibitors.[3]
c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses. Overactivation of JNK signaling is implicated in a range of inflammatory diseases and neurodegenerative disorders. Several potent JNK inhibitors have been developed using pyrazole-based scaffolds.[4]
The synthesis of such inhibitors often involves the derivatization of the 4-position of the pyrazole ring to introduce a group that can occupy the hydrophobic pocket of the JNK active site. The following table showcases representative JNK inhibitors derived from pyrazole scaffolds and their biological activities.
| Compound ID | R Group at Pyrazole 4-position | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | 0.007 | 0.02 | [4] |
| 2 | 3-Pyridyl | 0.11 | 1.14 | [4] |
| 3 | n-Propyl | 1.40 | >20 | [4] |
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are another family of serine/threonine kinases involved in inflammatory responses. Inhibitors of p38 have shown therapeutic potential in a variety of inflammatory conditions. Pyrazole-based compounds have been extensively explored as p38 inhibitors.[5][6]
The following table presents examples of pyrazole-based p38 MAP kinase inhibitors and their corresponding inhibitory activities.
| Compound ID | Structure | p38α IC50 (µM) | IL-1β IC50 (µM) | TNF-α IC50 (µM) | Reference |
| 4 | N-pyrazole, N'-aryl urea | - | - | - | [7] |
| 5 (BIRB 796) | N-pyrazole, N'-aryl urea derivative | - | - | - | [7] |
| 6 (Compound 7h) | Pyrazole derivative | 0.9 | 0.37 | 0.044 | [8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its analogs. These protocols are based on established and reliable procedures from the scientific literature.
Synthesis of this compound
Protocol 1: Synthesis of this compound (Analogous Procedure)
This protocol is adapted from the synthesis of similar brominated pyrazole compounds.[9]
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic rings like pyrazole.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting materials and facilitating the reaction.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted NBS, succinimide byproduct, and other aqueous-soluble impurities.
-
Column Chromatography: This purification technique is essential to isolate the desired product from any remaining starting material or side products.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole and an aryl or vinyl boronic acid or ester.[10][11]
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This is a general protocol that may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-3-carboxylate.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) forms the active Pd(0) catalyst in situ. The choice of ligand can significantly impact the reaction efficiency and scope.
-
Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent (e.g., 1,4-dioxane) and water is necessary to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation.
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne.[11][12][13]
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general guide and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-methyl-1H-pyrazole-3-carboxylate.
Causality behind Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.
-
Amine Base: The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Ammonium Chloride Wash: This step is crucial to quench the reaction and remove the copper catalyst, which can otherwise complicate purification and downstream reactions.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrazole and a primary or secondary amine.[14][15]
Protocol 4: Buchwald-Hartwig Amination of this compound with an Amine
This is a general protocol and the choice of catalyst, ligand, and base is crucial for success.[16]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (0.01-0.05 eq)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 eq)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water carefully.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
Causality behind Experimental Choices:
-
Bulky Phosphine Ligands: The success of the Buchwald-Hartwig amination often relies on the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which promote the reductive elimination step and prevent catalyst decomposition.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and reagents is critical.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic functionalization through palladium-catalyzed cross-coupling reactions provides a rapid and efficient means to access a wide range of novel pyrazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable scaffold in their quest for new and improved therapeutic agents. The continued exploration of the chemical space accessible from this starting material will undoubtedly lead to the discovery of future generations of innovative medicines.
References
-
G. G., et al. (2021). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. European Journal of Medicinal Chemistry, 225, 113799. [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]
-
Kamenecka, T. M., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 55(1), 348-362. [Link]
-
Ben-M'barek, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2266-2275. [Link]
-
Kumar, V., et al. (2013). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 69, 735-753. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bonacorso, H. G., et al. (2017). A versatile one-pot three-step synthesis of novel 4-(1,2,3-triazol-4-yl)-5-(trifluoromethyl)-1H-pyrazoles via Sonogashira coupling/desilylation/CuAAC reaction. RSC Advances, 7(59), 37341-37352. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Google Patents. (n.d.). EP3076789A4 - Novel compounds as jnk kinase inhibitors.
-
Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Nguyen, D. G., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17359-17368. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]
-
Tacke, R., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Organometallics, 26(17), 4136-4139. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
European Open Science. (2020). In-Silico QSAR Studies of Some Pyrazolone Compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
- Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
-
National Institutes of Health. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
National Institutes of Health. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. (2025). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]
-
Tong, L. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Grantome. (n.d.). Development of PARP-Isoform Selective Inhibitory Chemical Probes. Retrieved from [Link]
-
PubMed. (2006). Strategies employed for the development of PARP inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
Sources
- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of commercially available drugs and biologically active compounds.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in pharmaceuticals exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological activity, making the development of efficient and versatile synthetic methodologies for their functionalization a paramount objective in drug discovery and development.
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a valuable building block for the synthesis of complex molecular architectures. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
Reaction Mechanism and Key Considerations: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organic halide or triflate.[7][8] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial for an efficient reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step and enhance catalyst stability and turnover.[9][10] For heteroaromatic substrates, pre-catalysts such as XPhos Pd G2 can be particularly effective.[9]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[11] Common choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[11]
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.[12][13]
-
Boronic Acid/Ester Quality: The purity of the boronic acid or its ester derivative is paramount. Impurities can lead to side reactions, such as protodeboronation, which reduces the yield of the desired product. Pinacol esters of boronic acids often exhibit greater stability.[7]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: Conventional Thermal Suzuki Coupling
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[14][15]
Materials and Reagents:
-
Same as Protocol 1.
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe reaction vial, combine this compound (0.5 mmol), the aryl/heteroaryl boronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).
-
Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 8-10).
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles and other aryl halides. This data can be used as a reference for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene | 80 | 3 h | 77-82 | [16] |
| PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (µW) | 67-89 | [17] |
| XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 h | High | [9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 6 h | High | [18] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Poor quality boronic acid | - Use a fresh batch of catalyst or a more active pre-catalyst.- Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature or use microwave heating.- Use freshly recrystallized boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupled Byproduct (R-R) | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a more stable catalyst/ligand system. |
| Protodeboronation (Formation of R-H) | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents.- Use a milder base (e.g., KF).- Reduce the reaction time and temperature once the starting material is consumed. |
| Difficulty in Product Purification | - Similar polarity of product and byproducts | - Optimize the chromatographic conditions (e.g., try a different solvent system or gradient).- Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and reliable tool for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols outlined in this application note, researchers can efficiently synthesize a diverse library of substituted pyrazole derivatives for applications in drug discovery and materials science. The provided troubleshooting guide should assist in overcoming common challenges encountered during the reaction optimization process.
References
-
Butkevich, A. N., et al. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 13(34), 9155-9163. [Link]
-
Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
-
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799. [Link]
-
Goyal, A., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3146-3158. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
De Rosa, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Kumar, A., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(33), 9733-9737. [Link]
-
Asif, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]
-
Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis. [Link]
-
Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Tetrahedron, 62(26), 6232-6239. [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5035-5041. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(20), 7847-7850. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
-
Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(19), 5849. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48. [Link]
-
Garg, N. K., & Watson, D. A. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6076-6093. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1933. [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3959. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids. RSC Advances, 11(4), 2267-2277. [Link]
-
ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
Rauf, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(22), 5431. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 4-Bromo-1-Methyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3]
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of diverse compound libraries.[4] The strategic placement of a bromine atom at the C4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide offers detailed, field-proven protocols for the derivatization of this key intermediate, focusing on robust and widely applicable synthetic transformations. The methodologies described herein are intended to empower researchers in drug discovery and chemical biology to efficiently generate novel chemical entities for screening and lead optimization.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5] For a substrate like this compound, the electron-rich nature of the pyrazole ring and the C-Br bond make it an ideal candidate for palladium-catalyzed transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Key synthetic transformations of the pyrazole starting material.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, valued for the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5][6]
Principle and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrazole. This is followed by transmetalation with a boronic acid, which is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[7] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination or protodeboronation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
A. Conventional Heating Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
B. Microwave-Assisted Protocol
-
Setup: In a microwave reaction vial, combine the pyrazole substrate (1.0 mmol), the boronic acid (1.3 mmol), a base (e.g., KOH, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[8]
-
Solvent: Add the solvent system (e.g., Ethanol/H₂O 1:1, 4 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[8]
-
Work-up and Purification: Follow steps 5 and 6 from the conventional protocol.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp/Time | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 °C, 8h | 85-95 | [9] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 110 °C, 12h | 80-90 | [5] |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 °C, 12h | 75-85 | General |
| Naphthylboronic acid | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | EtOH/H₂O (MW) | 135 °C, 40m | ~85 | [5] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10] It has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance for coupling aryl halides with a wide variety of amines.[10][11]
Principle and Mechanistic Insight
The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[10] The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are often required to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination, which can be problematic with alkylamines.[12][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed.
Experimental Protocol
-
Setup: In an oven-dried Schlenk tube or vial, add the pyrazole substrate (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., tBuDavePhos, 8 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.), followed by anhydrous solvent (e.g., toluene or dioxane, 4 mL). If the amine is a liquid, add it now (1.2 equiv.). If it is a solid, add it in step 1.
-
Reaction: Stir the mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp/Time | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 °C, 18h | 60-70 | [12] |
| Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene (MW) | 130 °C, 20m | ~60 | [13] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C, 24h | 70-80 | General |
| Pyrrolidine | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Pyrrolidine | 130 °C, 1h | ~43 | [12] |
Note: For some alkylamines with β-hydrogens, copper-catalyzed conditions may provide better yields than palladium-catalyzed reactions.[12]
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[14] The reaction is valued for its mild conditions and reliability, typically employing a dual-catalyst system of palladium and copper(I).[15]
Principle and Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the alkynylated pyrazole and regenerates the Pd(0) catalyst.[16][17] Copper-free versions of the reaction have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne.[17]
Caption: General experimental workflow for Sonogashira cross-coupling.
Experimental Protocol
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the pyrazole substrate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[16]
-
Solvent and Reagents: Add anhydrous solvent, such as a mixture of THF and triethylamine (Et₃N) (2:1, 5 mL). The triethylamine often serves as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Sonogashira Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp/Time | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N / DMF | 60 °C, 6h | High | General |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (3/6) | None (Cu-free) | Et₃N / MeCN | 110 °C, 2h | >95 (conv.) | [18] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / THF | RT, 12h | 80-90 | [15] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | 50 °C, 4h | 85-95 | General |
Conclusion
This compound serves as an exceptionally versatile platform for the synthesis of diverse and potentially bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to novel 4-substituted pyrazole derivatives. By understanding the principles behind these transformations and adhering to the detailed protocols, researchers can effectively leverage this key intermediate to accelerate discovery programs in medicinal chemistry, agrochemicals, and materials science.
References
-
Usami, Y., et al. (2021). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles. Molecules. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Bonacorso, H. G., et al. (2017). Synthesis of a new series of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via Sonogashira cross-coupling. RSC Advances. Available at: [Link]
-
Usami, Y., et al. (2020). Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules. Available at: [Link]
-
Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Garia, A., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Rasayan Journal of Chemistry. (2010). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
Khan, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
NroChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2013). (a) Representative Suzuki coupling reaction and hydrolysis products for... Available at: [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound [myskinrecipes.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Regioselective Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
This document provides a comprehensive guide for the synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol details a reliable method for the electrophilic bromination of the pyrazole core using N-Bromosuccinimide (NBS), emphasizing mechanistic understanding, procedural safety, and validation of results.
Mechanistic Rationale and Strategic Considerations
The synthesis of the target compound hinges on the electrophilic aromatic substitution of the pyrazole ring. Pyrazoles are electron-rich five-membered heterocycles, making them susceptible to attack by electrophiles.[2] The regioselectivity of this bromination is directed to the C4 position, which is the most electronically activated and sterically accessible site for electrophilic attack on the 1,3-disubstituted pyrazole ring.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used for bromination, it is highly corrosive, toxic, and can lead to over-bromination or undesired side reactions.[3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it serves as a safer and more selective source of an electrophilic bromine ("Br⁺") equivalent.[4][5] NBS provides a low, steady concentration of bromine in the reaction medium, which is crucial for achieving high yields of the mono-brominated product.[5] The reaction is initiated by traces of HBr, which react with NBS to generate Br₂ in situ.
Reaction Mechanism Overview
The reaction proceeds via a classic electrophilic aromatic substitution pathway. The pyrazole's C4 position attacks the electrophilic bromine atom from NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex. A base in the reaction mixture (or the succinimide anion byproduct) then abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.
Figure 1: Conceptual diagram of the electrophilic bromination mechanism.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate (≥97%)
-
N-Bromosuccinimide (NBS), recrystallized (≥99%)[6]
-
Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl acetate (EtOAc), reagent grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 168.18 | 10.0 | 1.68 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g | 1.1 |
| Dimethylformamide (DMF) | 73.09 | - | 40 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: Place ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.68 g, 10.0 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution & Cooling: Add anhydrous dimethylformamide (40 mL) to the flask and stir until the substrate is fully dissolved. Cool the resulting solution to 0 °C using an ice-water bath.[4]
-
Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (1.96 g, 11.0 mmol) in small portions over a period of 20-30 minutes.[4] Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (e.g., 3:7 v/v). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) to remove residual DMF, and finally with brine (50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting residue, often an oil or semi-solid, can be purified. Triturate the crude material with cold hexanes or petroleum ether until a solid precipitate forms.[4] Filter the solid, wash with a small amount of cold hexanes, and dry under vacuum. If further purification is needed, column chromatography on silica gel may be employed.
-
Characterization: The final product should be a white to off-white solid. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is in the range of 211-213°C (for the corresponding carboxylic acid, indicating the ester will also be a stable solid).[7]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care and avoid inhalation of dust.[6]
-
Dimethylformamide (DMF): A skin and respiratory irritant. It is also a suspected teratogen. Handle only in a fume hood.
-
This compound: As a halogenated organic compound, it should be treated as a potential irritant. Avoid skin contact and inhalation.[8][9]
-
-
Waste Disposal: Dispose of all halogenated and non-halogenated organic waste in appropriately labeled containers according to institutional guidelines. Aqueous waste from the work-up should also be collected and disposed of properly.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Chemicalbook.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). ResearchGate.
- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). Sigma-Aldrich.
- 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Safety Data Sheets. (n.d.). Echemi.com.
- SAFETY DATA SHEET - Ethyl 4-bromobenzoate. (2025, December 19). Fisher Scientific.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (n.d.). ResearchGate.
- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). Smolecule.
- This compound. (n.d.). MySkinRecipes.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. (n.d.). Caming Pharmaceutical Ltd.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. caming.com [caming.com]
Application Notes and Protocols for the Suzuki Coupling of Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of blockbuster drugs such as Celecoxib (Celebrex®), Sildenafil (Viagra®), and Rimonabant. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating complex molecular architectures with diverse biological activities. The synthesis of functionalized pyrazoles is, therefore, a critical endeavor in drug discovery and development.
Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted tool for the construction of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers a robust and versatile method for coupling organoboron compounds with organic halides.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids have cemented its status as an indispensable transformation in modern organic synthesis.[3][4]
This application note provides a detailed guide to the Suzuki coupling of bromopyrazoles, offering a comprehensive protocol, insights into the reaction mechanism, a summary of optimal conditions, and troubleshooting advice to enable researchers to successfully synthesize substituted pyrazole derivatives.
Understanding the Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the bromopyrazole to a palladium(0) complex. This step is often the rate-determining step of the reaction. The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate.[5] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The exact mechanism of transmetalation is still a subject of research, but it results in the formation of a new diorganopalladium(II) complex.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters for the Suzuki Coupling of Bromopyrazoles
The success of a Suzuki coupling reaction with a bromopyrazole substrate is highly dependent on the careful selection of several key parameters.
-
Palladium Catalyst and Ligand: Palladium catalysts are central to the reaction, with common precursors including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] The choice of ligand is crucial, especially for challenging substrates like heteroaryl halides. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, have been shown to be highly effective for the coupling of unprotected N-H containing heterocycles like pyrazoles.[7] These ligands promote the oxidative addition step and stabilize the palladium catalyst.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates. For sensitive substrates, milder bases like K₃PO₄ are often preferred.
-
Solvent: A variety of organic solvents can be used for Suzuki couplings, often in combination with water.[1] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
Boronic Acid/Ester: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer advantages in terms of stability and handling.[8] However, boronic acids are often more reactive.[9] The choice between the two may depend on the specific substrate and reaction conditions.
-
N-Protection of the Pyrazole: For many pyrazole substrates, particularly those with acidic N-H protons, protection of the pyrazole nitrogen can be beneficial to prevent side reactions and catalyst inhibition.[7][10] However, recent advances in catalyst systems have enabled the successful coupling of unprotected N-H pyrazoles, which is a more atom-economical approach.[7]
Detailed Experimental Protocol: Suzuki Coupling of 4-Bromopyrazole with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of 4-bromopyrazole with phenylboronic acid. It is important to note that optimization of the reaction conditions may be necessary for different substrates.
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean and dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-phenylpyrazole.[5]
Caption: Experimental workflow for the Suzuki coupling of a bromopyrazole.
Optimized Reaction Conditions for Bromopyrazole Suzuki Coupling
The following table summarizes a range of reported conditions for the Suzuki coupling of bromopyrazoles, highlighting the versatility of the reaction.
| Bromopyrazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 86 | [7] |
| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75 | [7] |
| 5-Amino-4-bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | - | K₂CO₃ | EtOH/H₂O | MW | 90 | [11] |
| 4-Bromo-1-methyl-1H-pyrazole | 2-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 | [12] |
Troubleshooting Common Issues
Despite its robustness, the Suzuki coupling of bromopyrazoles can sometimes present challenges. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is not deactivated. Use fresh catalyst and properly degas all solvents and the reaction mixture to remove oxygen.[13]
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate can be slow. Try a different solvent system or increase the temperature.
-
Inefficient Transmetalation: The choice of base is critical. If the reaction is sluggish, try a stronger base like Cs₂CO₃ or K₃PO₄.
-
Protodeboronation: This side reaction, where the boronic acid is converted to an arene, can be a significant issue, especially with electron-deficient boronic acids.[14] Using a boronic ester or carefully controlling the reaction pH can mitigate this problem.
-
-
Side Reactions:
-
Dehalogenation: The bromopyrazole can be reduced to the corresponding pyrazole, a common side reaction.[10][15] This can sometimes be suppressed by using N-protected pyrazoles or by carefully choosing the ligand and reaction conditions.[10] A direct comparison has shown that bromo and chloro derivatives of aminopyrazoles are less prone to dehalogenation than their iodo counterparts.[11]
-
Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can occur.[16] This is often favored at higher temperatures or with prolonged reaction times. Reducing the reaction temperature or time may help.
-
-
Unprotected N-H Issues:
-
Catalyst Inhibition: The acidic N-H proton of the pyrazole can coordinate to the palladium catalyst, inhibiting its activity.[7] Using ligands like SPhos or XPhos can often overcome this issue.
-
N-Arylation: In some cases, N-arylation of the pyrazole can occur as a side reaction. This is generally less common than C-C coupling but can be observed under certain conditions.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyrazoles. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being aware of potential challenges, researchers can successfully employ this methodology to create a wide array of pyrazole-containing compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a valuable resource for achieving high yields and purity in the Suzuki coupling of bromopyrazoles.
References
-
Navarro, O., et al. (2005). Dehalogenation of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2016). The protodeboronation of arylboronic acids. Chemical Society Reviews. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: [Link]
-
Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Rauf, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry. Available at: [Link]
-
Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Ghaffari, S., & Gholinejad, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
-
Malek, N., & Ravichandran, J. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. Available at: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Newman, C. P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
ResearchGate. (2018). Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Merck & Co. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Chobanian, H. R., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Organic Letters. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. m.youtube.com [m.youtube.com]
Introduction: The Versatility of the Pyrazole Scaffold in Modern Agriculture
An In-depth Technical Guide to the Applications of Pyrazole Carboxylates in Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its derivatives, particularly pyrazole carboxylates and the closely related pyrazole carboxamides, are lauded for their structural versatility and broad spectrum of biological activities.[3] This unique scaffold has given rise to highly successful commercial products across the three major classes of crop protection: fungicides, herbicides, and insecticides.[4]
The success of pyrazole-based agrochemicals stems from the ring's unique electronic properties and its ability to be substituted at multiple positions. This allows chemists to fine-tune the molecule's steric and electronic characteristics to optimize binding to specific biological targets, thereby enhancing efficacy, selectivity, and safety profiles.[3] This guide provides a detailed exploration of the pivotal applications of pyrazole carboxylates in agriculture, delving into their mechanisms of action, providing field-proven insights, and offering detailed protocols for their synthesis and evaluation.
Part 1: Pyrazole Carboxamide Fungicides - The Powerhouse of Disease Control
Pyrazole carboxamide derivatives are a dominant class of fungicides, renowned for their high efficacy against a wide array of devastating plant pathogens.[5] Their development has been a critical step in managing fungicide resistance and securing global food production.[5] The largest and most successful subgroup of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[6]
Mechanism of Action: Disrupting the Fungal Powerhouse
The primary mode of action for pyrazole carboxamide fungicides is the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[5][7] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it an ideal target for fungicidal intervention.[6]
Causality of Inhibition: By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[5] This disruption triggers a cascade of lethal events within the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the ETC halts the production of ATP, the cell's primary energy currency, leading to a rapid depletion of energy required for growth and survival.[5]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow results in the generation of damaging ROS, which cause oxidative stress and damage to vital cellular components like lipids, proteins, and DNA.[5]
-
Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for the synthesis of amino acids and other critical biomolecules.[5]
This multi-faceted attack on the fungal cell's energy production and metabolic integrity results in the cessation of spore germination, germ tube elongation, and mycelial growth, ultimately leading to cell death.[5][8]
Efficacy of Representative Pyrazole Carboxamide Fungicides
The efficacy of SDHI fungicides varies depending on the specific active ingredient and the target pathogen. The table below summarizes the in vitro activity (EC₅₀ values) of several pyrazole carboxamides against key plant pathogenic fungi. Lower EC₅₀ values indicate higher fungicidal activity.
| Active Ingredient | Key Structural Moiety | Target Pathogen | EC₅₀ (µg/mL) | Reference(s) |
| Fluxapyroxad | Pyrazole-4-carboxamide | Sclerotinia sclerotiorum | ~11.93 | [9] |
| Thifluzamide | Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | ~23.09 | [9] |
| Compound 9cd | Novel Pyrazole-thiazole | Sclerotinia sclerotiorum | 0.72 | [9] |
| Compound SCU2028 | Diarylamine Pyrazole Carboxamide | Rhizoctonia solani | 0.022 | [10][11] |
| Compound 15 | Pyrazole-thiazole Carboxylate | Valsa mali | 0.32 | [12][13][14] |
| Compound 24 | Pyrazole-thiazole Carboxylate | Botrytis cinerea | 0.40 | [12][13][14] |
| Compound E1 | Pyrazole-4-carboxamide Oxime Ether | Rhizoctonia solani | 1.1 | [8][15] |
Protocol 1: General Synthesis of Pyrazole-4-Carboxylic Acid
This protocol describes a common and robust method for synthesizing the pyrazole carboxylic acid core, a crucial intermediate for pyrazole carboxamide fungicides. The strategy involves the Knorr pyrazole synthesis followed by saponification.[16][17]
Step A: Synthesis of Ethyl Pyrazole-4-carboxylate via Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. The acid catalyzes the initial condensation step.
-
Addition of β-Ketoester: Add the corresponding β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate) (1.0 eq) dropwise to the stirred solution at room temperature. The choice of β-ketoester determines the substitution pattern on the final pyrazole ring.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester by silica gel column chromatography.
Step B: Saponification to Pyrazole-4-carboxylic Acid
-
Reaction Setup: Dissolve the purified pyrazole-carboxylate ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution. Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1M HCl solution. The pyrazole-4-carboxylic acid will precipitate out of the solution.
-
Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: Amide Coupling to Form Pyrazole-4-Carboxamide
This protocol details the final step: coupling the pyrazole-4-carboxylic acid with a desired amine to form the active fungicide.[16][18]
-
Activation of Carboxylic Acid: In an anhydrous solvent (e.g., Dichloromethane - DCM) under an inert atmosphere (N₂), suspend the pyrazole-4-carboxylic acid (from Protocol 1) (1.0 eq). Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF). Stir at room temperature for 1-2 hours. The evolution of gas indicates the formation of the acyl chloride.
-
Solvent Removal: Remove the excess oxalyl chloride and solvent under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (e.g., 2-aminopyridine derivative) (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole-4-carboxamide fungicide.
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol provides a standardized method to determine the EC₅₀ value of a synthesized compound, a key metric for its antifungal potency.[19][20][21]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Amended Media Preparation: Add aliquots of each dilution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). The final solvent concentration in the media should be non-fungitoxic (typically ≤1%). Pour the amended media into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: After a set incubation period (e.g., 48-72 hours), when the mycelium in the control plate has reached a significant diameter, measure the colony diameter of the fungal growth on all plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter on the treated plate.
-
EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).
Part 2: Pyrazole Herbicides - Targeting Weed Biosynthesis Pathways
Pyrazole derivatives are also a significant class of herbicides, with several commercialized products used to control a wide range of weeds in major crops like rice.[22][23]
Mechanism of Action: Inhibition of HPPD
The primary mode of action for many pyrazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[24][25] This enzyme is a key catalyst in the biochemical pathway that degrades the amino acid tyrosine.[22]
Causality of Inhibition: HPPD is essential for the synthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[25]
-
HPPD Inhibition: Pyrazole herbicides, often after being metabolized in the plant to their active form, bind to and inhibit the HPPD enzyme.[24]
-
Plastoquinone Depletion: This blockage prevents the formation of homogentisate, a precursor to plastoquinone.[24]
-
Carotenoid Synthesis Blockage: Without the plastoquinone cofactor, phytoene desaturase cannot function, leading to a halt in carotenoid production.
-
Photo-oxidation: Carotenoids play a critical role in protecting chlorophyll from photo-oxidation by dissipating excess light energy. Their absence leaves chlorophyll vulnerable to destruction by sunlight.
-
Bleaching Symptoms: The degradation of chlorophyll results in the characteristic "bleaching" symptoms (white or yellowing tissue) on new growth, ultimately leading to weed death.[22][25]
Representative Pyrazole Herbicides
-
Pyrazolate & Pyrazoxyfen: These are pro-herbicides used for weed control in rice. In plants, they are both metabolized to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the potent HPPD inhibitor.[24]
-
Pyrasulfotole: Another HPPD inhibitor used for broadleaf weed control in cereals.
-
Pyrazosulfuron-Ethyl: This herbicide belongs to the sulfonylurea class but contains a critical pyrazole moiety. It acts by inhibiting acetolactate synthase (ALS), not HPPD.[22] Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate is a key intermediate in its synthesis.[26]
Protocol 4: Whole-Plant Bioassay for Herbicidal Activity (Post-emergence)
This protocol outlines a standard procedure to evaluate the efficacy of a potential herbicide on target weed species after they have germinated.
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa oryzicola - early watergrass) and a crop species (e.g., rice) in pots containing a standard soil mix in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Growth Stage: Allow plants to grow to a specific stage, typically the two- to four-leaf stage, as herbicide sensitivity is often growth-stage dependent.
-
Herbicide Formulation: Prepare a spray solution of the test compound. This typically involves dissolving the compound in a solvent, then adding water and an appropriate surfactant to ensure proper adhesion and coverage on the plant leaves.
-
Application: Apply the herbicide solution to the plants using a calibrated laboratory track sprayer to ensure a precise and uniform application rate (e.g., grams of active ingredient per hectare). A non-treated control group (sprayed with the formulation blank) must be included.
-
Evaluation: Return the plants to the growth chamber. Assess herbicidal effects at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection: Record phytotoxicity data using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). Key symptoms for HPPD inhibitors include bleaching of new leaves.[24]
-
Dose-Response Analysis: To determine the effective dose, repeat the experiment with a range of application rates. The data can be used to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth or biomass).
Part 3: Pyrazole Insecticides - Neurotoxins and Metabolic Inhibitors
The pyrazole scaffold is also integral to a number of potent insecticides and acaricides, targeting the nervous system or energy metabolism of insects and mites.[27][28]
Dual Mechanisms of Action
Unlike in fungicides and herbicides, pyrazole insecticides do not converge on a single mode of action. They primarily operate via two distinct mechanisms:
-
GABA Receptor Antagonism: Phenylpyrazole insecticides, such as Fipronil , act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[29] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, paralysis, and death.[29]
-
Mitochondrial Electron Transport (MET) Inhibition: Another class of pyrazole insecticides, including Tebufenpyrad and Tolfenpyrad , function as MET inhibitors. They specifically target Complex I (NADH-CoQ reductase) of the mitochondrial respiratory chain.[28][29] This inhibition blocks ATP production, leading to energy depletion and metabolic failure, similar to the effect of SDHI fungicides but at a different point in the chain.
Representative Pyrazole Insecticides
| Active Ingredient | Class | Mechanism of Action | Target Pests | Reference(s) |
| Fipronil | Phenylpyrazole | GABA Receptor Antagonist | Termites, ants, fleas, cockroaches | [27][29] |
| Tebufenpyrad | Pyrazole | MET Complex I Inhibitor | Mites (Acaricide) | [28] |
| Tolfenpyrad | Pyrazole | MET Complex I Inhibitor | Thrips, aphids, whiteflies | [28] |
| Cyenopyrafen | Pyrazole | MET Complex II Inhibitor (Acaricide) | Mites | [27] |
| Ethiprole | Phenylpyrazole | GABA Receptor Antagonist | Various chewing and sucking insects | [27] |
Protocol 5: Contact Toxicity Bioassay for Insecticides
This protocol is a standard method for determining the lethal concentration (LC₅₀) of an insecticide through direct contact.
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., Aphis craccivora - bean aphid) on host plants in a controlled environment.[28]
-
Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide in an appropriate solvent/water/surfactant mixture.
-
Application: The method of application depends on the target insect. For aphids, a leaf-dip bioassay is common.
-
Excise leaves from the host plant.
-
Dip each leaf for a set time (e.g., 10-30 seconds) in one of the test concentrations or in the control solution (solvent/surfactant only).
-
Allow the leaves to air dry completely.
-
-
Exposure: Place the treated leaves in a Petri dish on a moistened filter paper to maintain turgor. Introduce a set number of adult insects (e.g., 20-30 aphids) onto each leaf.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).
-
Mortality Assessment: Assess insect mortality after a defined period (e.g., 24, 48, or 72 hours). Insects are considered dead if they are unable to move when prodded gently with a fine brush.
-
LC₅₀ Determination: Use the mortality data to perform a dose-response analysis (e.g., probit analysis) to calculate the LC₅₀ value, which is the concentration that causes 50% mortality in the test population.
Conclusion
Pyrazole carboxylates and their amide derivatives are a testament to the power of scaffold-based discovery in agrochemical research. Their remarkable adaptability has allowed for the development of market-leading products that target distinct and vital biological processes in fungi, plants, and insects. From the disruption of mitochondrial respiration in fungi and insects to the inhibition of essential biosynthetic pathways in weeds, the pyrazole core continues to be a privileged structure for innovation. The ongoing research into novel pyrazole derivatives promises to deliver next-generation crop protection agents with improved efficacy, broader activity spectra, and enhanced environmental safety profiles, ensuring their central role in sustainable agriculture for years to come.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. (n.d.). Benchchem.
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- A Comparative Analysis of 5-(Trifluoromethyl)pyrazole-3-carboxamide Based SDHI Fungicides and Other Succinate Dehydrogenase Inhi. (n.d.). Benchchem.
- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Research on Chemical Intermediates, 47, 2205–2214.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC - NIH.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed.
- Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023). ACS Publications.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications.
- the succinate dehidrogenase inhibitor fungicides: fungal resistance and its management. (2025). Goce Delcev University - Stip.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). ACS Publications.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). American Chemical Society.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.).
- Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate.
- PYRAZOLE HERBICIDES. (n.d.). PoisonSense.
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). PMC - NIH.
- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
- An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (n.d.). APS Journals.
- A rapid resazurin bioassay for assessing the toxicity of fungicides. (n.d.). PubMed.
- Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. (n.d.). PubMed.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). LOCKSS.
- A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates. (2010). APS Journals.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
- Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025). ResearchGate.
- Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. (n.d.).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate.
- The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 24. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 25. wssa.net [wssa.net]
- 26. nbinno.com [nbinno.com]
- 27. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate as a Cornerstone Scaffold in Modern Kinase Inhibitor Synthesis
Preamble: The Strategic Importance of the Pyrazole Scaffold
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms for numerous diseases.[3] Within the vast chemical space of PKIs, the pyrazole ring has emerged as a "privileged scaffold".[4] This designation is earned due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a versatile bioisosteric replacement for other heterocyclic systems.[3][4]
The significance of this scaffold is underscored by its presence in eight FDA-approved small molecule kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3][4] These drugs target a range of kinases such as JAK, B-raf, and Akt, demonstrating the broad applicability of the pyrazole core.[4] At the heart of synthesizing novel pyrazole-based inhibitors is the strategic use of versatile building blocks. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 400877-53-4) stands out as a preeminent starting material. Its structure is ingeniously predisposed for diversification: the bromine atom at the C4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the ethyl ester at the C3-position is primed for conversion into a crucial hydrogen-bonding amide moiety.[5] This document provides an in-depth guide to the strategic application of this key intermediate, detailing field-proven protocols for its elaboration into potent kinase inhibitors.
Reagent Profile and Safe Handling Protocols
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 400877-53-4 | [6] |
| Molecular Formula | C₇H₉BrN₂O₂ | [6][7] |
| Molecular Weight | 233.06 g/mol | [6][7] |
| Appearance | White to light yellow solid | [8] |
| Storage | Sealed in dry, Room Temperature | [6] |
Mandatory Safety & Handling Procedures
This compound and its related halogenated intermediates are classified as irritants. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[9][10]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation during weighing and transfer.[12] Use spark-proof tools and ground all equipment when handling solvents.
-
Disposal: Dispose of chemical waste and contaminated materials in accordance with local, regional, and national regulations. Do not release into the environment.[9][11]
The Architectural Logic: Why This Scaffold Works
The efficacy of kinase inhibitors derived from this pyrazole scaffold is not accidental; it is a result of precise molecular architecture that complements the conserved features of the ATP-binding pocket of kinases.
-
N1-Methyl Group: The methylation at the N1 position serves a critical synthetic purpose by blocking this site from participating in undesired side reactions (e.g., N-arylation), thereby directing functionalization to the C4 position.
-
C3-Ester/Amide: The substituent at the C3 position is geometrically positioned to interact with the hinge region of the kinase, a short sequence of amino acids that connects the N- and C-lobes. Conversion of the ethyl ester to a secondary amide creates a critical hydrogen bond donor-acceptor pair that anchors the inhibitor to the kinase backbone, a common feature of Type I ATP-competitive inhibitors.[4][13]
-
C4-Bromo Position: This is the primary point of diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. By installing different aryl, heteroaryl, or alkynyl groups at this position, medicinal chemists can extend the molecule into the hydrophobic pocket and the area under the P-loop, thereby enhancing potency and modulating selectivity against different kinases.[4]
Figure 1: Logical interaction map of a pyrazole-based inhibitor within a kinase ATP-binding site.
Core Synthetic Protocols: Building Kinase Inhibitor Libraries
The C4-bromo group is the linchpin for diversification. The following sections detail robust, reproducible protocols for the three most critical cross-coupling reactions used in this context.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Causality: The Suzuki-Miyaura reaction is the preeminent method for introducing aryl and heteroaryl moieties.[14][15] This is fundamentally important for accessing the hydrophobic regions of the kinase active site to enhance binding affinity and engineer selectivity. The commercial availability of a vast array of boronic acids and esters makes this a powerful tool for library synthesis.[14][16]
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Detailed Protocol:
-
Reagent Assembly: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[17]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03-0.05 eq.).[17][18]
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water is typical, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[17][18]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90-110 °C) for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted protocols can significantly reduce reaction times (e.g., 135 °C for 40 min).[14]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Introducing Rigid Alkynyl Linkers
Causality: The Sonogashira coupling introduces a linear, rigid alkynyl group at the C4 position.[19][20] This is synthetically valuable for several reasons: it can act as a rigid spacer to probe deep, narrow pockets within the kinase active site; the alkyne itself can form non-classical hydrogen bonds; and it serves as a handle for further chemistry, such as click reactions (CuAAC) to form triazoles.[21]
Figure 3: Standard workflow for the Sonogashira cross-coupling protocol.
Detailed Protocol:
-
Reagent Assembly: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a suitable solvent such as THF or DMF.
-
Base Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[22]
-
Inerting: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).[20][22] Copper-free conditions have also been developed and may be preferable for certain sensitive substrates.[23]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC/LC-MS (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water or saturated ammonium chloride (NH₄Cl) solution, followed by brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography.
Buchwald-Hartwig Amination: Installing C-N Bonds
Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, directly attaching primary or secondary amines to the pyrazole C4-position.[24][25] This is crucial for introducing basic centers to improve aqueous solubility, adding new hydrogen bonding motifs, or appending larger fragments to interact with solvent-exposed regions of the kinase. The choice of phosphine ligand is critical and often requires screening for optimal results.[26]
Figure 4: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Reagent Assembly (Glovebox Recommended): In an inert atmosphere glovebox, charge an oven-dried vial with this compound (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos, 0.02-0.05 eq.).[26][27]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block (typically 80-120 °C). Stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.
Downstream Modification: Amide Formation for Hinge Binding
Following successful diversification at the C4 position, the final crucial step is the conversion of the C3-ethyl ester into an amide to facilitate hinge binding.[28] This is typically a two-step process.
Figure 5: Two-step workflow for converting the C3-ester to the final amide.
Protocol 5.1: Ester Hydrolysis (Saponification)
-
Dissolve the C4-functionalized ethyl pyrazolecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 eq.) and stir the mixture at room temperature to 50 °C until the reaction is complete (monitored by LC-MS).
-
Cool the mixture, acidify to pH 3-4 with 1N HCl, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used without further purification.
Protocol 5.2: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Add the desired amine (1.1 eq.), a coupling agent such as HATU or EDC (1.2 eq.), and a base like DIPEA or HOBt (1.2 eq.).
-
Stir the reaction at room temperature for 4-16 hours.
-
Upon completion, perform a standard aqueous work-up and purify the final product by column chromatography or preparative HPLC.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed platform for the efficient synthesis of sophisticated kinase inhibitors. Its inherent structural features allow for a logical and modular approach to drug design, enabling the systematic exploration of chemical space around the kinase ATP-binding site. The palladium-catalyzed cross-coupling and amidation protocols detailed herein provide a robust and versatile toolkit for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of novel, potent, and selective kinase inhibitors for the advancement of targeted therapies.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). MDPI. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. (2025). Capot Chemical. [Link]
-
4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2019). PubMed. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2020). NIH. [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. capotchem.com [capotchem.com]
- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic N-Methylation of Pyrazoles for Pharmaceutical and Agrochemical Synthesis
Abstract
The N-methylated pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical design, lending crucial properties to a multitude of active compounds. However, the synthesis of these scaffolds is complicated by a fundamental challenge: controlling the regioselectivity of the methylation reaction. Due to the similar electronic environments of the two adjacent nitrogen atoms in the pyrazole ring, traditional methylation methods often yield difficult-to-separate mixtures of N1 and N2 regioisomers. This application note provides a detailed guide for researchers, outlining both classical and advanced, highly regioselective procedures for the N-methylation of pyrazoles. We delve into the mechanistic rationale behind each approach, offer detailed, field-proven protocols, and present a comparative analysis to guide method selection. Emphasis is placed on a modern, sterically-driven strategy using masked methylating agents that achieves exceptional N1-selectivity.
The Enduring Challenge: Regioselectivity in Pyrazole Alkylation
The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In an unsubstituted or symmetrically substituted pyrazole, these nitrogens are chemically equivalent. However, in the unsymmetrically substituted pyrazoles commonly encountered in drug development, the two nitrogens exhibit distinct, yet often similar, reactivities.[1][2] This subtle difference makes controlling the site of alkylation a persistent challenge in synthetic chemistry.[1]
Direct methylation with conventional reagents like methyl iodide or dimethyl sulfate typically proceeds via an SN2 reaction on the pyrazolate anion (formed by deprotonation with a base). The outcome is governed by a delicate balance of steric and electronic factors of the substituents on the pyrazole core. In many cases, this balance is not sufficiently skewed to favor one isomer, resulting in poor regioselectivity and low yields of the desired product after purification.[1]
Caption: General reaction scheme illustrating the formation of N1 and N2 regioisomers.
Classical Methylation: A Baseline Procedure
The most direct approach to N-methylation involves a strong base to deprotonate the pyrazole, followed by the addition of a simple methylating agent. While often lacking in selectivity, this method is straightforward and can be effective for certain substrates or when isomer separation is feasible.
Common Reagents & Rationale:
-
Base: Sodium hydride (NaH) is commonly used. It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole to form the corresponding sodium pyrazolate, a potent nucleophile. Potassium carbonate (K₂CO₃) is a milder alternative often used in polar aprotic solvents.[3]
-
Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive electrophiles that readily methylate the pyrazolate anion.[4] DMS is often more cost-effective for large-scale synthesis but is extremely toxic.[5]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the pyrazolate salt without interfering with the nucleophilic nitrogen centers.
Protocol 1: Classical N-Methylation with Methyl Iodide
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Methyl Iodide (MeI, 1.2-1.5 equiv)
-
Anhydrous DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may become a slurry.
-
Methylation: Add methyl iodide (1.2-1.5 equiv) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[3]
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) to separate the N1 and N2 regioisomers.
A Modern Solution: Highly Regioselective N1-Methylation
Recent advancements have focused on overcoming the regioselectivity issue by employing sterically demanding reagents that act as "masked" methyl groups.[1] This strategy leverages steric hindrance to direct the initial alkylation to the less hindered N1 nitrogen. A subsequent chemical step unmasks the methyl group, affording the final product with high isomeric purity.
A leading example of this approach utilizes α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[1][6] The bulky triisopropoxysilyl group effectively blocks the N2 position, forcing the alkylation to occur almost exclusively at N1. The resulting silyl intermediate is stable but can be readily cleaved under mild conditions to reveal the N-methyl group.[1]
Caption: Workflow for selective N1-methylation using a masked methylating agent.
Protocol 2: Regioselective N1-Methylation via an α-Halomethylsilane
(Adapted from Dalton, D. M., et al. J. Org. Chem. 2024)[1]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous DMSO
-
Tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 equiv)
-
Water (H₂O)
-
Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
Procedure: Part A: N1-Alkylation
-
Reaction Setup: To a vial or flask, add the substituted pyrazole (1.0 equiv), K₂CO₃ (2.0 equiv), and anhydrous DMSO (to 0.2 M).
-
Reagent Addition: Add (chloromethyl)triisopropoxysilane (1.2 equiv).
-
Reaction: Seal the vessel and heat the mixture to 60-80 °C. Monitor the formation of the silylmethyl intermediate by LC-MS. The reaction is typically complete within 2-12 hours.[1]
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Part B: Protodesilylation (Cleavage) 5. Reagent Addition: To the reaction mixture from Part A, add water (approx. 10 volumes relative to DMSO) followed by TBAF solution (2.0 equiv). 6. Cleavage Reaction: Heat the mixture to 60 °C. The cleavage is typically complete within 2-4 hours, which can be confirmed by LC-MS monitoring for the disappearance of the intermediate and appearance of the final product.[1] 7. Workup: Cool the mixture to room temperature. Extract with a suitable organic solvent like EtOAc or MTBE (3x). 8. Washing: Combine the organic layers and wash thoroughly with water (3-5x) to remove DMSO, followed by a brine wash (1x). 9. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purification: The crude product often exhibits high regiochemical purity. If necessary, it can be further purified by column chromatography (silica gel) or crystallization.
Method Comparison and Data Summary
The choice of methylation strategy depends critically on the substrate and the required level of isomeric purity. The following table summarizes the key attributes of the described methods.
| Feature | Classical Method (MeI / DMS) | Masked Reagent Method (α-Halomethylsilane) |
| Methylating Agent | Methyl Iodide (MeI), Dimethyl Sulfate (DMS) | (Chloromethyl)triisopropoxysilane |
| Typical Base/Solvent | NaH / DMF or THF; K₂CO₃ / DMF | K₂CO₃ / DMSO |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C |
| Regioselectivity (N1:N2) | Highly variable, often poor (e.g., 3:1 to 1:1)[1] | Excellent (92:8 to >99:1)[1][6] |
| Typical Yields | Variable for desired isomer | Good to excellent for N1 isomer[1] |
| Key Considerations | Simple reagents; often poor selectivity; significant safety hazards with MeI/DMS; requires chromatographic separation of isomers. | Two-step process; excellent selectivity avoids tedious isomer separation; reagents are commercially available and bench-stable.[1] |
Critical Safety Considerations
Methylating agents are potent electrophiles and must be handled with extreme caution.
-
Dimethyl Sulfate (DMS) and Methyl Iodide (MeI): Both are highly toxic, volatile, and suspected carcinogens.[5][7][8] All manipulations must be performed in a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.[7][8] Avoid inhalation and skin contact.
-
Quenching: Unreacted methylating agents should be quenched carefully. A solution of aqueous ammonia or sodium thiosulfate can be used to neutralize excess MeI or DMS in the reaction mixture before workup.
-
Waste Disposal: All waste containing these reagents must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[7][8]
Conclusion
The N-methylation of pyrazoles is a critical transformation for accessing valuable chemical entities. While classical methods using agents like methyl iodide provide a direct route, they frequently fail to address the crucial challenge of regioselectivity. The modern strategy employing sterically hindered, masked methylating agents, such as α-halomethylsilanes, offers a robust and highly selective solution for the synthesis of N1-methylated pyrazoles.[1] This approach provides access to isomerically pure compounds in high yields, streamlining synthetic routes and avoiding the often-difficult separation of regioisomers. For researchers in drug development and related fields, adopting these advanced protocols can significantly accelerate the synthesis of target molecules.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]
-
Dimethyl Sulfate Manufacturer. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. calibrechem.com [calibrechem.com]
- 8. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
large-scale synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
An In-Depth Guide to the Large-Scale Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocols and insights provided herein are intended for an audience of researchers, scientists, and drug development professionals, emphasizing scalability, safety, and analytical validation.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most efficiently approached via a two-step sequence starting from a commercially available precursor. This strategy is designed for high regioselectivity and yield, making it suitable for industrial-scale production.
The selected pathway involves:
-
N-Methylation: Introduction of a methyl group onto the pyrazole ring nitrogen of ethyl 1H-pyrazole-3-carboxylate. This step is crucial for defining the final substitution pattern.
-
Electrophilic Bromination: Regioselective installation of a bromine atom at the C4 position of the pyrazole ring, which is activated by the existing substituents.
This approach avoids the handling of potentially unstable or costly starting materials and allows for clear analytical checkpoints after each major transformation.
Caption: Overall synthetic workflow for the target molecule.
Part I: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Intermediate)
Principle and Rationale: The first critical step is the N-methylation of the pyrazole ring. While traditional methylating agents like dimethyl sulfate are highly effective, their extreme toxicity presents significant safety and environmental challenges, particularly at scale.[4][5] This protocol utilizes dimethyl carbonate (DMC) as a greener, safer alternative.[4][5] The reaction proceeds via deprotonation of the pyrazole N-H by a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrazolide anion, which then attacks the electrophilic methyl group of DMC.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Ethyl 1H-pyrazole-3-carboxylate | 1.0 eq | Starting material |
| Sodium Hydride (60% in oil) | 1.1 - 1.2 eq | Deprotonates the pyrazole N-H to form the reactive anion. A slight excess ensures complete conversion. |
| Dimethyl Carbonate (DMC) | 3.0 - 5.0 eq | Serves as both the methylating agent and a co-solvent. A larger excess drives the reaction to completion. |
| N,N-Dimethylformamide (DMF) | ~5-10 vol | A polar aprotic solvent that effectively solvates the pyrazolide anion and facilitates the SN2 reaction. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for methylation with the less reactive DMC.[4] |
| Reaction Time | 4 - 8 hours | Typical duration to achieve high conversion, monitored by in-process controls.[4] |
Detailed Protocol:
-
Reactor Preparation: Under an inert nitrogen atmosphere, charge a suitable, dry reactor with anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the DMF while maintaining moderate agitation. Caution: NaH reacts violently with water and is flammable.
-
Substrate Addition: Slowly add a solution of ethyl 1H-pyrazole-3-carboxylate in DMF to the NaH suspension. Maintain the temperature below 25 °C during this addition to control the initial exothermic reaction and hydrogen gas evolution.
-
Methylation: Once the addition is complete and gas evolution has subsided, add dimethyl carbonate to the mixture.
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 100 °C) and hold for 4-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.
-
Quenching: After completion, cool the reactor to room temperature and cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water. Caution: Exothermic and potential for gas evolution.
-
Extraction and Wash: Transfer the quenched mixture to an extraction vessel. Dilute with water and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 1-methyl-1H-pyrazole-3-carboxylate can often be used directly in the next step if purity is high. If necessary, purify via vacuum distillation.
Part II: Synthesis of this compound (Final Product)
Principle and Rationale: The second step is a regioselective electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle. The C4 position of the ethyl 1-methyl-1H-pyrazole-3-carboxylate intermediate is the most nucleophilic site, directed by the electron-donating nature of the N-methyl group and the ring nitrogens. The ester group at C3 is electron-withdrawing, which further deactivates the C5 position relative to C4. This inherent electronic bias allows for highly selective bromination at the desired C4 position. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) at large scales due to its solid nature, which makes it easier and safer to handle.
Caption: Reaction scheme for the bromination step.
Detailed Protocol:
-
Reactor Setup: Charge a clean, dry reactor with ethyl 1-methyl-1H-pyrazole-3-carboxylate and a suitable solvent (e.g., acetonitrile, chloroform, or acetic acid).
-
Reagent Addition: Cool the solution to 0-5 °C using a cooling bath. Add N-Bromosuccinimide (NBS) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
In-Process Control (IPC): Monitor the disappearance of the starting material by HPLC or TLC. The reaction is typically clean and fast.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Purification:
-
Dissolve the residue in a larger volume of a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with an aqueous solution of sodium thiosulfate (to quench any remaining electrophilic bromine) followed by water and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
-
Isolation and Drying: Filter off the drying agent and remove the solvent in vacuo to yield the crude product. The product is typically a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.
-
Final Product Handling: Dry the purified white to off-white solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.
| Analytical Method | Parameter | Expected Result for this compound |
| Appearance | Physical State | White to off-white solid |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the ethyl ester protons (triplet and quartet), the N-methyl protons (singlet), and the pyrazole C5-H proton (singlet). |
| ¹³C NMR | Chemical Shifts (δ) | Peaks for the ester carbonyl, pyrazole ring carbons (including the C-Br carbon), N-methyl carbon, and ethyl group carbons. |
| Mass Spec (MS) | m/z | The molecular ion peak [M]+ and/or [M+H]+ should be observed, showing the characteristic isotopic pattern for a single bromine atom. (Expected MW: ~233.06 g/mol ).[6] |
| HPLC | Purity | >97% (as specified by typical commercial-grade product).[6] |
| Melting Point | Range | A sharp melting point range consistent with a pure compound. |
Large-Scale Safety and Hazard Management
Handling chemicals at a large scale requires stringent safety protocols. The following table summarizes the key hazards and necessary precautions.
| Substance | CAS Number | Primary Hazards | Recommended Handling Precautions |
| Sodium Hydride (NaH) | 7646-69-7 | Flammable solid, water-reactive (emits flammable gas). Causes severe skin burns and eye damage. | Handle under an inert atmosphere (N₂ or Ar). Use spark-proof tools. Wear flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[7] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid. Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated area or fume hood. Avoid skin contact. Wear appropriate gloves and eye protection. |
| N-Bromosuccinimide (NBS) | 128-08-5 | Corrosive. Causes severe skin burns and eye damage. Strong oxidizer. | Avoid contact with skin and eyes. Do not breathe dust. Keep away from combustible materials. Store in a cool, dry place. |
| Bromine (if used) | 7726-95-6 | Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. | Handle only in a closed system or a chemical fume hood with extreme caution. Use a full-face respirator with appropriate cartridges.[1] |
General Safety Practices:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All operations should be conducted in a well-ventilated laboratory or a chemical fume hood.
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. Have appropriate spill kits (e.g., for flammable solvents, corrosive materials) available.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials must be handled as hazardous waste.
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Process for the production of pyrazoles.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]
-
MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Capot Chemical. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. capotchem.com [capotchem.com]
Application Note & Protocols: Strategic Synthesis of Substituted Pyrazole-3-Carboxylates
Introduction: The Significance of the Pyrazole-3-Carboxylate Scaffold
The prevalence of the pyrazole core in pharmaceuticals underscores the need for robust and versatile synthetic methodologies. The ester functionality at the 3-position is particularly valuable, serving as a synthetic handle for further elaboration into amides, carboxylic acids, or other functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.[1][2] This guide focuses on the most reliable and widely adopted strategies for constructing this key heterocyclic system.
Foundational Strategy: The Knorr Pyrazole Synthesis
The most traditional and dependable method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] For the synthesis of pyrazole-3-carboxylates, the ideal dicarbonyl partner is a β-ketoester.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism: condensation followed by cyclization.[4][6]
-
Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This step is often catalyzed by a small amount of acid to activate the carbonyl group.[4] This initial condensation forms a hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization event forms a tetrahedral intermediate which subsequently eliminates a molecule of alcohol (from the ester) and water to yield the stable, aromatic pyrazolone ring.[3] The final product often exists as a tautomeric mixture of the pyrazol-5-one and the aromatic 5-hydroxypyrazole.[7]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the Knorr synthesis.[8][9]
Materials:
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (10.0 mmol, 1.30 g) and absolute ethanol (20 mL).
-
Begin stirring and add phenylhydrazine (10.0 mmol, 1.08 g).
-
Add 3-4 drops of glacial acetic acid to the mixture. The causality here is that the acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial condensation to the hydrazone.[3]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Upon completion, allow the reaction to cool to room temperature. The product may begin to crystallize.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired pyrazole-3-carboxylate.
Modern Approach: [3+2] Cycloaddition Reactions
A powerful alternative to condensation chemistry is the use of 1,3-dipolar cycloaddition reactions. The most common strategy for pyrazole-3-carboxylates involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene.[9]
Mechanistic Rationale
This reaction is a concerted pericyclic process where the three atoms of the dipole react with two atoms of the dipolarophile (the alkyne) in a single step to form the five-membered ring.
-
Key Reactants: The synthesis of an ethyl pyrazole-3-carboxylate, for instance, would typically employ ethyl diazoacetate as the 1,3-dipole. The choice of the alkyne partner determines the substitution pattern at positions 4 and 5 of the resulting pyrazole.
-
Regioselectivity: A significant advantage of this method is that it can offer high regioselectivity, which can be a challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls.[10] The electronic nature of the substituents on the alkyne directs the orientation of the cycloaddition.
Protocol 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate from an Alkyne
This protocol is based on the cycloaddition of ethyl diazoacetate with an activated alkyne.
Materials:
-
Ethyl diazoacetate (handle with extreme care, potential explosive)
-
Phenylacetylene
-
Toluene or another suitable high-boiling solvent
Procedure:
-
Safety First: Ethyl diazoacetate is toxic and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints.
-
In a 50 mL flask fitted with a reflux condenser and a dropping funnel, dissolve phenylacetylene (10.0 mmol, 1.02 g) in toluene (20 mL).
-
Heat the solution to a gentle reflux (approx. 110°C).
-
Dissolve ethyl diazoacetate (11.0 mmol, 1.25 g) in 10 mL of toluene and add it to the dropping funnel.
-
Add the ethyl diazoacetate solution dropwise to the refluxing phenylacetylene solution over a period of 1 hour. The slow addition is a critical safety measure to control the concentration of the diazo compound and the rate of nitrogen gas evolution.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours until TLC analysis confirms the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to afford the pure pyrazole-3-carboxylate.
High-Efficiency Routes: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules like substituted pyrazoles in a single step.[11][12][13] These reactions combine three or more starting materials in one pot, avoiding the need to isolate intermediates.
Rationale and Common Strategies
For pyrazole-3-carboxylates, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[12][14]
-
Mechanism Insight: The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration, similar to the final steps of the Knorr synthesis.
-
Advantages: The primary advantage is efficiency. It saves time, solvents, and energy by collapsing multiple synthetic steps into a single operation.[11] It also allows for the rapid generation of diverse libraries of compounds by simply varying the three input components.
Caption: General workflow for a multicomponent synthesis.
Strategic Comparison of Synthetic Routes
The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability requirements.
| Parameter | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent Reaction (MCR) |
| Key Precursors | β-Ketoester, Hydrazine | Diazoester, Alkyne/Alkene | Aldehyde, β-Ketoester, Hydrazine |
| Typical Yields | Good to Excellent (60-95%)[9] | Good (50-85%) | Good to Excellent (70-95%)[11] |
| Regioselectivity | Can be an issue with unsymmetrical ketoesters | Generally high and predictable | Generally high |
| Key Advantages | Reliable, well-established, readily available starting materials.[8][15] | Access to substitution patterns not easily made via Knorr. High regiocontrol. | High efficiency (pot, atom, and step economy).[11] Rapid library synthesis. |
| Key Limitations | Limited regiocontrol in some cases. | Diazo compounds can be hazardous.[9] Limited availability of substituted diazo compounds. | Optimization can be complex. Mechanism can be multifaceted. |
Conclusion
The synthesis of substituted pyrazole-3-carboxylates is a mature field with several powerful and reliable methods at the disposal of the modern chemist. The classic Knorr synthesis remains a workhorse for many applications due to its simplicity and the accessibility of starting materials. For more complex substitution patterns or when regiocontrol is paramount, [3+2] cycloaddition reactions offer a precise alternative, albeit with greater safety considerations. Finally, for high-throughput synthesis and the generation of chemical diversity, multicomponent reactions represent the state-of-the-art in terms of efficiency and green chemistry principles. A thorough understanding of the mechanisms and practical considerations of each route allows the researcher to make a strategic choice that best fits their synthetic goals.
References
- Jordão, A. K., et al. (2011). Synthesis of pyrazole derivatives and their evaluation as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 19(21), 6490-6498.
-
Jiang, J.-A., et al. (2013). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. ChemInform. [Link]
-
Nassima, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7299. [Link]
-
Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1928-1983. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. ChemInform. [Link]
-
Hussain, A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M831. [Link]
-
Patel, H., et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4259. [Link]
-
Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Bildirici, İ., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
ResearchGate. (2009). Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling of bromopyrazoles
An Application Guide to the Palladium-Catalyzed Cross-Coupling of Bromopyrazoles
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] The functionalization of the pyrazole scaffold is therefore a critical task in the development of novel pharmaceuticals and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as an exceptionally powerful and versatile tool for the precise installation of carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the palladium-catalyzed cross-coupling of bromopyrazole substrates. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, while offering detailed, field-proven protocols and explaining the critical parameters that govern reaction success.
Introduction: The Strategic Importance of Pyrazole Functionalization
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" found in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and numerous other compounds with applications as agrochemicals and advanced materials.[1][4] The regioselective functionalization of the pyrazole ring is paramount to modulating the physicochemical and pharmacological properties of these molecules.
Bromopyrazoles serve as stable, versatile, and readily accessible precursors for late-stage functionalization. Palladium-catalyzed cross-coupling reactions provide a mild and efficient pathway to convert the C-Br bond into more complex and valuable functionalities, offering significant advantages over classical synthetic methods that often require harsh conditions or have limited functional group tolerance.[3]
Core Principles: The Palladium Catalytic Cycle
The remarkable efficacy of these transformations stems from a well-defined catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three key steps: Oxidative Addition, a variable second step (e.g., Transmetalation or Migratory Insertion), and Reductive Elimination.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of a bromopyrazole (Pyr-Br).
Key Parameters & Optimization
The success of a Suzuki coupling hinges on the careful selection of reagents. The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation. [5]
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
|---|---|---|
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources of Pd(0) upon in situ reduction. Precatalysts that form the active L-Pd(0) species more readily can improve reaction outcomes. [6] |
| Ligand | PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ | For simple substrates, PPh₃ may suffice. For more challenging couplings, electron-rich and bulky biaryl phosphines are superior as they accelerate both oxidative addition and reductive elimination. [7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for nitrogen-containing heterocycles. [6]An aqueous solution of the base is typically required to facilitate boronic acid activation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and activating the boronic acid. [9]Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. |
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole
This protocol describes a general procedure for the coupling of a bromopyrazole with an arylboronic acid.
Materials & Reagents:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes (for chromatography)
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood. Organic solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis. [10][11]It allows for the coupling of aryl halides, including bromopyrazoles, with a vast array of primary and secondary amines.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination of a bromopyrazole.
Key Parameters & Optimization
This reaction is highly sensitive to the choice of base and ligand. Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amine complex.
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common choice as it is a stable Pd(0) source. Precatalysts that pair a specific ligand with palladium (e.g., tBuBrettPhos Pd G3) can offer superior activity and convenience. [12] |
| Ligand | Bulky Biaryl Phosphines (e.g., RuPhos, BrettPhos, DavePhos) | Extremely bulky and electron-rich ligands are mandatory. They are essential to promote the challenging reductive elimination step that forms the C-N bond. [3][13] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Strong bases like sodium tert-butoxide are standard. [14]For sensitive substrates, a weaker base like Cs₂CO₃ may be used, often requiring higher temperatures or longer reaction times. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. Rigorous degassing is crucial. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to overcome activation barriers. |
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
This protocol details the coupling of an unprotected bromopyrazole with a secondary amine, a challenging but important transformation. [12][15] Materials & Reagents:
-
4-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.)
-
Piperidine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Toluene (5 mL)
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Microwave vial or sealed tube with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox): To a microwave vial, add NaOtBu (1.4 mmol). In a separate vial, dissolve Pd₂(dba)₃ (1 mol%) and tBuXPhos (3 mol%) in toluene (2 mL) to form the catalyst solution.
-
Reagent Addition: Add the catalyst solution to the vial containing the base. Then add 4-bromo-1H-pyrazole (1.0 mmol) and piperidine (1.2 mmol), followed by the remaining toluene (3 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups
Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable aryl-alkyne structures. [16][17]It uniquely employs a dual catalytic system of palladium and copper(I). [18]
Figure 4: The interconnected palladium and copper cycles in a Sonogashira reaction.
Key Considerations: The copper co-catalyst (typically CuI) generates a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. [18]An amine base like triethylamine (Et₃N) is crucial, serving both to deprotonate the alkyne and neutralize the HX formed. [18]
Heck Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins. [19][20]Unlike the other couplings discussed, it does not involve a transmetalation step.
Key Considerations: The reaction mechanism involves coordination of the alkene, migratory insertion into the Pd-C bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species. [21]A base is required to regenerate the Pd(0) catalyst from this hydride intermediate. The regioselectivity of the alkene addition is a key point to consider.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling has fundamentally transformed the synthesis of functionalized pyrazoles. The methods detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and versatile toolkit for researchers to forge critical C-C and C-N bonds with high efficiency and functional group tolerance. The key to success lies in a rational understanding of the underlying catalytic cycles and the careful selection of the catalyst, ligand, base, and solvent system for the specific transformation.
Future developments will likely focus on even milder reaction conditions, the use of more sustainable and economical catalysts, and the expansion of these powerful methods to direct C-H functionalization, which bypasses the need for pre-halogenated starting materials altogether. [22][23]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Angewandte Chemie International Edition, 50(28), 6414-6439. (Simulated reference based on content of search result)[24]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Advanced Synthesis & Catalysis. Available at: [Link]
-
Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, Vol. 219. Springer-Verlag. Available at: [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2013). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH. (Simulated reference based on content of search result)[25]
-
Zapf, A., & Beller, M. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Transition Metals for Organic Synthesis (pp. 1-18). Wiley-VCH. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. (Simulated reference based on content of search result)[4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. (Simulated reference based on content of search result)[12]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4683. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scielo.br [scielo.br]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Coupling | NROChemistry [nrochemistry.com]
- 22. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future ... - Google Книги [books.google.bg]
Application Notes and Protocols: Strategic Functionalization of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant pharmaceuticals.[1][2][3][4][5] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold in drugs targeting a wide array of therapeutic areas, including inflammation, oncology, and infectious diseases.[2][4][6] The structural and electronic properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[5] Consequently, the development of robust synthetic methodologies for the precise functionalization of pyrazole derivatives is of paramount importance to drug development professionals.
This guide provides a detailed exploration of advanced synthetic protocols for the functionalization of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in the synthesis of complex molecular architectures. We will delve into the strategic application of modern cross-coupling reactions and other derivatization techniques to unlock the synthetic potential of this versatile intermediate.
Reactivity of the this compound Scaffold
The reactivity of the pyrazole ring is dictated by the electronic nature and position of its substituents. In our target molecule, this compound, the C4 position is substituted with a bromine atom, rendering it susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. The C4 position of the pyrazole ring is generally the most nucleophilic and prone to electrophilic aromatic substitution.[6][7] However, the presence of a halogen atom at this position provides a handle for palladium-catalyzed C-C and C-N bond formation. The ester group at the C3 position and the methyl group at the N1 position also influence the overall electron density and reactivity of the ring system.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of our substrate serves as an excellent leaving group for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as dehalogenation.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Summary:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 80-90 |
Workflow Diagram:
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Critical Role of Purity
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in complex synthetic routes, particularly in cross-coupling reactions, necessitates a high degree of purity.[2] Impurities such as unreacted starting materials, regioisomers, or side-products can lead to failed downstream reactions, complicate structural analysis, and introduce unwanted variables in biological assays.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of this key intermediate. We will explore the causality behind common purification challenges and offer field-proven protocols to ensure the isolation of highly pure material.
Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most effective methods for purifying crude this compound? The two most prevalent and effective purification techniques for this class of compound are flash column chromatography and recrystallization.[3][4]
-
Flash Column Chromatography is highly versatile and effective for separating the target compound from impurities with different polarities, including difficult-to-separate regioisomers.[5][6]
-
Recrystallization is a cost-effective and scalable method for achieving high purity, provided a suitable solvent system can be identified in which the compound has high solubility when hot and low solubility when cold.[4][7]
Q2: What common impurities should I expect from the synthesis? Typical impurities include unreacted starting materials, residual reagents, and byproducts from side reactions. A significant challenge in the synthesis of substituted pyrazoles can be the formation of regioisomers, which often have very similar physical properties to the desired product, making them difficult to separate.[3][8] Depending on the synthetic route, you may also encounter products from incomplete cyclization or oxidation.[4][9]
Q3: How should I monitor the purification process effectively?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly assessing the purity of your crude material, monitoring the progress of column chromatography, and identifying which fractions to combine.[3] It is the first step in developing an effective solvent system for column chromatography.[10]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the preferred method.[3] It offers higher resolution than TLC and can detect impurities at very low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the purified product and ensuring the absence of proton-bearing impurities.
Q4: Will this compound degrade on silica gel? While many pyrazoles are stable, some nitrogen-containing heterocycles can interact with the acidic silanol groups on the surface of standard silica gel.[10] This can lead to peak tailing, streaking on TLC plates, and in some cases, degradation. If you observe these issues, it is advisable to use a deactivated silica gel or add a basic modifier to your eluent.[7]
Purification Troubleshooting Guide
This guide is structured to provide direct solutions to specific experimental challenges.
Issue 1: Column Chromatography - The compound streaks on the TLC plate and elutes as a broad, tailing peak from the column.
-
Probable Cause: The basic nitrogen atom(s) in the pyrazole ring are interacting with the acidic surface of the silica gel. This strong interaction prevents clean elution.
-
Solution: Deactivate the silica gel by incorporating a basic modifier into your mobile phase (eluent). Add a small amount of triethylamine (Et₃N), typically 0.1% to 1% by volume, to your pre-mixed solvent system. This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[5][7][10]
Issue 2: Column Chromatography - I am getting poor separation between my product and a close-running impurity.
-
Probable Cause 1: Suboptimal Solvent System. The polarity of your eluent may not be ideal for resolving the components of your mixture.
-
Solution 1: Conduct a systematic TLC screen with a wider range of solvent systems. If you are using a standard hexane/ethyl acetate system, try exploring alternatives like dichloromethane/methanol or toluene/acetone. Even small adjustments to the solvent ratio can significantly impact resolution.[10]
-
Probable Cause 2: Column Overloading. You may be loading too much crude material onto the column for its size.
-
Solution 2: A general guideline is that the mass of the crude sample should be between 1% and 5% of the mass of the silica gel.[10] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns rather than overloading a single one.
Issue 3: Recrystallization - The compound "oils out" of the solution instead of forming solid crystals.
-
Probable Cause 1: Solution is too supersaturated or has been cooled too quickly. The rapid change in solubility causes the compound to crash out as a liquid phase rather than forming an ordered crystal lattice.
-
Solution 1: Gently warm the solution to re-dissolve the oil. Add a small amount (a few drops) of additional hot solvent until the solution is clear again. Then, allow the flask to cool very slowly. Insulating the flask can promote slow cooling.
-
Probable Cause 2: Presence of impurities. Impurities can disrupt the crystal formation process.
-
Solution 2: Scratch the inside surface of the flask at the meniscus with a glass rod to create nucleation sites. If this fails, add a single, tiny "seed crystal" of previously purified material to induce crystallization.[10]
Issue 4: Recrystallization - The final yield is very low.
-
Probable Cause 1: Too much solvent was used for dissolution. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. It is better to add the solvent in small portions to the heated mixture until everything just dissolves.
-
Probable Cause 2: The compound has moderate solubility even in the cold solvent.
-
Solution 2: After collecting the first crop of crystals by filtration, place the filtrate (mother liquor) in an ice bath or refrigerator to induce further crystallization. You can also reduce the volume of the mother liquor by evaporation to recover more product, though this second crop may require another recrystallization to achieve high purity.[10]
Data Presentation & Recommended Protocols
Table 1: Recommended Solvent Systems & Parameters
| Parameter | Column Chromatography (Normal Phase) | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase / Solvent | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Ethanol, Isopropanol, Ethyl Acetate, or mixtures such as Ethanol/Water.[7] |
| Basic Modifier | 0.1 - 1% Triethylamine (if streaking occurs) | N/A |
| Monitoring | TLC (visualized with UV light and/or KMnO₄ stain) | Visual observation of crystal formation |
| Key Insight | The optimal solvent ratio should place the Rf of the product between 0.25 and 0.40 on the TLC plate for good separation. | The ideal solvent will fully dissolve the compound when hot but provide poor solubility when cold. |
Experimental Workflows & Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Methodology:
-
Solvent System Selection: Develop an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly. Ensure there are no air bubbles or cracks.[5]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution & Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure to begin elution.
-
Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate.
-
-
Analysis:
-
Run a TLC of the collected fractions to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Protocol 2: Recrystallization
Objective: To purify the solid crude product to a high degree of purity.
Methodology:
-
Solvent Selection: Test the solubility of small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find one where it is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote even slower cooling, you can place it in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting failed reactions with methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
- BenchChem. (2025). Troubleshooting Low Yields In Pyrazole Synthesis Reactions.
-
Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
- Shaikh, A. R., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
-
LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 1-H-Pyrazole-3-Carboxamide Derivatives.
- Vargová, Z., et al. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, optimizing the yield and purity of this pyrazole scaffold is critical.[1][2][3] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Core Synthesis Overview
The target molecule is typically synthesized via electrophilic bromination of ethyl 1-methyl-1H-pyrazole-3-carboxylate. The C4 position of the pyrazole ring is electron-rich due to the directing effects of the two nitrogen atoms, making it the primary site for electrophilic attack.[4] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions compared to using elemental bromine (Br₂).[5][6][7]
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I fix them?
Low yield is a common problem that can often be traced back to a few key areas. The primary culprits are typically reagent quality, suboptimal reaction conditions, or inefficient workup.
Potential Causes and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Reagents & Setup | Moisture Contamination: NBS is sensitive to moisture, which can consume the reagent and reduce its effectiveness. | Ensure all glassware is oven-dried. Use an anhydrous grade of your solvent (e.g., DMF). Handle NBS quickly in a dry environment. |
| Degraded NBS: Old or improperly stored NBS may have lower active bromine content. | Use freshly opened or recrystallized NBS for best results.[7] | |
| Reaction Conditions | Incorrect Stoichiometry: An insufficient amount of NBS will lead to incomplete conversion of the starting material. | Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction by TLC to ensure full consumption of the starting pyrazole. |
| Temperature Too High: Allowing the temperature to rise too quickly during NBS addition can promote side reactions, such as the formation of di-brominated products.[8] | Maintain the temperature at 0°C during the addition of NBS. Add the NBS in small portions over an extended period (e.g., 20-30 minutes) to control the exotherm.[5] | |
| Workup & Isolation | Product Loss During Extraction: The product has some solubility in water, which can lead to losses during the aqueous workup. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. |
| Inefficient Purification: Using an inappropriate solvent for recrystallization or trituration can result in significant product loss. | If the crude product is an oil, triturate with a solvent in which the product is sparingly soluble but impurities are soluble, such as cold petroleum ether or a hexane/ether mixture.[5] |
Q2: My TLC shows multiple spots, including one that is less polar than my product. What is this impurity?
The presence of multiple spots indicates the formation of byproducts. The most common ones are unreacted starting material, a di-brominated product, and residual succinimide from the NBS.
Caption: Decision tree for troubleshooting based on TLC analysis.
-
Unreacted Starting Material: This is the most polar spot (lowest Rf value) besides the baseline succinimide. Its presence indicates an incomplete reaction.
-
Solution: Ensure you are using at least 1.05 equivalents of NBS and allow the reaction to stir long enough at room temperature for completion.
-
-
Di-brominated Product: A less polar spot (higher Rf value) than your desired mono-brominated product is likely the di-bromo species. The pyrazole ring can undergo a second bromination if conditions are too harsh or if too much NBS is used.
-
Solution: Carefully control the stoichiometry of NBS (use no more than 1.1 equivalents). Add the NBS slowly and maintain a low temperature (0°C) during addition to improve selectivity.[8]
-
-
Succinimide: This is a byproduct of the reaction and is very polar. It should be easily removed during the aqueous workup. If it persists, an additional water wash is recommended.
Q3: The reaction stalls and does not go to completion, even after extended time. What should I investigate?
A stalled reaction points to a fundamental issue with the reaction's driving force or the presence of an inhibitor.
-
Check Reagent Purity: As mentioned, old NBS can be a major cause. Perform a quick purity check (e.g., titration) if you suspect your reagent is compromised.
-
Solvent Quality: Ensure your DMF is anhydrous. Water will react with NBS.
-
Activation: The reaction mechanism relies on the electrophilicity of the bromine from NBS. While not always necessary for this activated pyrazole system, if the reaction is sluggish, adding a catalytic amount of a proton source (like a drop of acetic acid) can sometimes help by protonating the NBS carbonyl, making the bromine more electrophilic.[5]
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6] More importantly, it acts as a source of electrophilic bromine at a low and controlled concentration. This minimizes the risk of over-bromination (di-bromination) and other side reactions that are common when using a high concentration of aggressive Br₂, which tends to react with double bonds.[6][7]
Q2: What is the mechanistic basis for bromination at the C4 position?
The synthesis is an example of an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle. The lone pairs on the two nitrogen atoms increase the electron density of the ring, particularly at the C4 position, making it highly susceptible to attack by an electrophile ("Br⁺") generated from NBS.
Caption: Simplified mechanism of NBS bromination on the pyrazole ring.
Q3: How critical is temperature control during the reaction?
Temperature control is highly critical. The initial addition of NBS should be done at 0°C to manage the reaction's exothermicity and maximize selectivity for mono-bromination.[5] Allowing the temperature to rise can significantly increase the rate of formation of the di-brominated byproduct.[9] After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[5]
Q4: What are the primary safety concerns?
-
N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder.
-
Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is a suspected teratogen. Always handle it in a fume hood and wear appropriate gloves.
-
Workup: The reaction quench with water can be exothermic. Perform this step slowly and with cooling if necessary.
References
- Rowley, M., et al. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Al-Awadi, N. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. Available from: [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available from: [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Available from: [Link]
-
NIH National Library of Medicine. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]
-
NIH National Library of Medicine. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]
Sources
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. books.rsc.org [books.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Suzuki Coupling with Bromopyrazoles: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki Coupling Reactions involving bromopyrazoles. As a Senior Application Scientist, I understand the nuances and challenges that can arise when working with these valuable heterocyclic building blocks. This guide is structured to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reactions. We will delve into common issues, from low yields to unexpected side products, and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling reaction with a bromopyrazole is giving a low to no yield. What are the most likely causes?
Low yields in Suzuki couplings with bromopyrazoles are a frequent challenge and can stem from several factors. The primary culprits often involve catalyst deactivation, issues with the boronic acid partner, or suboptimal reaction conditions.[1][2][3]
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to deactivation.[1][4] This is a common problem with nitrogen-containing heterocycles. The formation of inactive palladium complexes can halt the catalytic cycle, preventing product formation.
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions and prone to degradation.[5][6] The two main degradation pathways are:
-
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5][7] This is a very common reason for low yields.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar).[5][8] This is often exacerbated by the presence of oxygen.[9]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interconnected parameters. An inappropriate combination can lead to a sluggish or failed reaction.[10][11]
Question 2: I'm observing a significant amount of a byproduct that appears to be my starting bromopyrazole without the bromine. What is happening and how can I prevent it?
This is a classic case of dehalogenation , a common side reaction in Suzuki couplings.[11][12][13] In this process, the bromine atom on your pyrazole is replaced by a hydrogen atom.
Causality: Dehalogenation can occur after the oxidative addition step. The resulting Pd(II) complex can react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, to form a palladium-hydride species. Reductive elimination of this species then yields the dehalogenated pyrazole.[11]
Solutions:
-
Choice of Halogen: Bromo- and chloropyrazoles are generally less prone to dehalogenation than their iodo- counterparts.[12][13]
-
Protecting the Pyrazole N-H: For N-unsubstituted pyrazoles, the acidic proton can contribute to side reactions. Protecting the nitrogen atom can sometimes suppress dehalogenation.[14]
-
Careful Selection of Base and Solvent: Avoid conditions known to promote hydride formation. For instance, if using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.[15]
Question 3: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?
The formation of homocoupled products (Ar-Ar from the boronic acid) is a competitive side reaction that consumes your coupling partner and reduces the yield of your desired product.[5][8]
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst and alter the catalytic cycle.[8][9]
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[16]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the propensity for homocoupling.[5][6]
-
Control of Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the homocoupling pathway.
Question 4: What are the best practices for selecting a catalyst and ligand for coupling with bromopyrazoles?
The choice of catalyst and ligand is crucial for a successful Suzuki coupling with bromopyrazoles, as it directly impacts the efficiency of the oxidative addition and reductive elimination steps.
General Recommendations:
-
Palladium Source: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium(II) complexes with phosphine ligands.[1][17]
-
Ligands: Electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step with electron-rich bromopyrazoles and to stabilize the palladium catalyst.[1][17] Highly effective ligands include:
-
Ligand-to-Palladium Ratio: The optimal ratio can vary, but a 1:1.5 to 1:2 ratio of Pd to ligand is a good starting point.[18]
Ligand-Dependent Selectivity: In some cases, the choice of ligand can even influence the regioselectivity of the coupling. For example, with 4-bromopyrazol-5-yl triflates, different phosphine ligands can selectively promote coupling at either the C4 or C5 position.[19][20]
Troubleshooting Decision Tree
Here is a visual guide to help you systematically troubleshoot your Suzuki coupling reaction with bromopyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 20. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Substituted Pyrazoles
Welcome to the technical support center for the deprotection of N-substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the challenges of removing protecting groups from pyrazole nitrogens, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Deprotection Hurdles
This section addresses specific issues that may arise during the deprotection of N-substituted pyrazoles. Each problem is analyzed with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Incomplete or Sluggish Deprotection of N-Boc Pyrazoles
You're attempting to remove a tert-butoxycarbonyl (Boc) group from a pyrazole nitrogen, but the reaction is slow or stalls, leaving significant amounts of starting material.
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: The standard acidic conditions for Boc deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) might not be potent enough for certain substituted pyrazoles. The electron-withdrawing nature of the pyrazole ring can increase the stability of the N-Boc group.
-
Solution 1: Stronger Acid System. Switch to a stronger acid system like 4M HCl in dioxane. This reagent is often more effective for deprotecting Boc groups on electron-deficient heterocycles.[1] Monitor the reaction carefully by TLC to avoid degradation of acid-sensitive functional groups.
-
Solution 2: Elevated Temperature. Gently warming the reaction mixture can often drive the deprotection to completion. However, this should be done cautiously, as higher temperatures can lead to side reactions.
-
-
Steric Hindrance: Bulky substituents on the pyrazole ring or adjacent to the Boc-protected nitrogen can sterically hinder the approach of the acid.
-
Solution: Less Sterically Demanding Acid. Consider using a less sterically hindered acid, although this is often a less common issue with the small size of a proton. The choice of solvent can also play a role in solvating the substrate and reagents effectively.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Solvent Optimization. While DCM is common, other solvents like dioxane or even neat TFA can be explored. Anhydrous conditions are generally preferred to prevent side reactions.[1]
-
-
Alternative Basic or Reductive Deprotection: For substrates sensitive to strong acids, alternative methods can be employed.
-
Solution: Basic Conditions. N-Boc pyrazoles can be deprotected under basic conditions, for instance, with sodium carbonate in refluxing DME or sodium methoxide in methanol.[2][3] This is particularly useful when other acid-labile groups are present in the molecule.[3]
-
Solution: Reductive Conditions. A novel method using sodium borohydride (NaBH₄) in ethanol has been reported for the selective deprotection of N-Boc imidazoles and pyrazoles, leaving other Boc-protected amines and heterocycles like pyrrole and indole intact.[2][4]
-
Troubleshooting Workflow: N-Boc Deprotection
Caption: Troubleshooting flowchart for incomplete N-Boc pyrazole deprotection.
Issue 2: Degradation of Substrate During N-Trityl Deprotection
You are removing a trityl (Tr) group, but are observing significant decomposition of your pyrazole-containing molecule.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: The high stability of the trityl cation often allows for mild acidic deprotection. However, using overly strong acids or prolonged reaction times can lead to the degradation of sensitive functional groups on the pyrazole or elsewhere in the molecule.
-
Solution 1: Milder Acid. Switch from strong acids like TFA to milder conditions such as formic acid or acetic acid.[5] This can often selectively cleave the trityl group while preserving other acid-labile functionalities like TBS ethers.[5]
-
Solution 2: Lewis Acids. Lewis acids like zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can be effective for trityl deprotection under non-protic conditions, which can be advantageous for certain substrates.[5]
-
Solution 3: LiCl in Methanol. A mild procedure using lithium chloride in refluxing methanol has been reported for the deprotection of trityl ethers and may be applicable to N-trityl pyrazoles.
-
-
Reaction with the Trityl Cation: The liberated trityl cation is a reactive electrophile that can re-react with nucleophilic sites on your starting material or product, leading to undesired byproducts.
-
Solution: Cation Scavengers. Include a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES) or 2-methyl-2-butene, which will trap the trityl cation and prevent side reactions.[5]
-
Issue 3: Inefficient Oxidative Deprotection of N-PMB Pyrazoles
Your attempt to remove a p-methoxybenzyl (PMB) group using an oxidizing agent like DDQ or CAN is not proceeding to completion.
Potential Causes & Solutions:
-
Suboptimal Oxidizing Agent or Conditions: The choice of oxidizing agent and reaction conditions is crucial for the efficient cleavage of the PMB group.
-
Solution 1: Alternative Oxidants. If 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is ineffective, ceric ammonium nitrate (CAN) can be a more potent alternative.[6] Conversely, for very sensitive substrates, milder oxidative conditions might be necessary.
-
Solution 2: Solvent and Temperature. The reaction is often performed in a mixture of an organic solvent (like DCM or acetonitrile) and water at 0°C to room temperature. Optimizing the solvent system and temperature can improve yields.
-
Solution 3: Photochemical Assistance. The efficiency of DDQ-mediated deprotection of benzyl ethers can be improved by exposure to long-wavelength UV light.[7] This may also be applicable to PMB ethers.
-
Solution 4: Metal-Free Photoredox Catalysis. A greener approach using a metal-free visible light photoredox catalyst with air and ammonium persulfate as terminal oxidants has been developed for PMB ether deprotection.[8]
-
-
Acid-Labile Substrate: While oxidative deprotection is generally orthogonal to acid-labile groups, some substrates may still be sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for pyrazole nitrogen and why?
A1: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps. Common protecting groups for the pyrazole nitrogen include:
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability under a variety of conditions and its reliable removal with acid.[2] It is generally stable to catalytic hydrogenation and basic reagents.[4]
-
Trityl (Tr): A bulky group that provides significant steric protection. It is easily cleaved under mild acidic conditions.[5]
-
p-Methoxybenzyl (PMB): This group is stable to a range of conditions but can be selectively removed by oxidation (e.g., with DDQ or CAN), providing an orthogonal deprotection strategy to acid-labile and base-labile groups.[7][10] It can also be removed with strong acids.[6]
-
Benzyl (Bn): A robust protecting group, stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[11][12]
-
(Trimethylsilyl)ethoxymethyl (SEM): Stable to a variety of conditions and can be removed with fluoride sources (like TBAF) or Lewis acids (like SnCl₄).[13]
Q2: How can I achieve orthogonal deprotection if my molecule has multiple protected nitrogens?
A2: Orthogonal protection is a key strategy in complex synthesis, allowing for the selective removal of one protecting group without affecting others.[14] Here are some common orthogonal sets for N-substituted pyrazoles:
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 |
| Boc | Acid (TFA, HCl) | Fmoc | Base (Piperidine) |
| PMB | Oxidation (DDQ, CAN) | Boc | Acid (TFA, HCl) |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Boc | Acid (TFA, HCl) |
| SEM | Fluoride (TBAF) | Trityl | Mild Acid (Formic Acid) |
Q3: My pyrazole derivative is sensitive to both strong acids and bases. What are my deprotection options for an N-Boc group?
A3: This is a common challenge in medicinal chemistry. For such sensitive substrates, you should consider milder, more selective methods:
-
Reductive Deprotection with NaBH₄: As mentioned in the troubleshooting guide, NaBH₄ in ethanol can selectively cleave the N-Boc group on pyrazoles under neutral conditions, often leaving other sensitive functionalities intact.[2][4]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can induce thermal cleavage of the Boc group.[1] This should be explored cautiously as it can lead to decomposition.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can promote Boc deprotection under non-protic conditions, which might be milder than strong Brønsted acids for some substrates.
Q4: I am having trouble with the catalytic hydrogenolysis of an N-benzyl pyrazole. The reaction is very slow. What can I do?
A4: Slow hydrogenolysis of N-benzyl groups can be due to several factors:
-
Catalyst Poisoning: The nitrogen atoms of the pyrazole ring and the resulting deprotected amine can act as poisons for the palladium catalyst, reducing its activity.[15][16]
-
Solution: Running the reaction in an acidified solution (e.g., with HCl in ethanol) can protonate the amines, preventing their coordination to the catalyst and improving the reaction rate.[16] The use of a heterogeneous acidic catalyst like niobic acid-on-carbon (Nb₂O₅/C) in conjunction with Pd/C has also been shown to facilitate deprotection.[15]
-
-
Catalyst Quality and Loading: Ensure you are using a high-quality catalyst with adequate loading. For difficult deprotections, a higher catalyst loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.
-
Hydrogen Pressure and Agitation: Increasing the hydrogen pressure and ensuring vigorous stirring or shaking can enhance the reaction rate by improving the mass transfer of hydrogen to the catalyst surface.[16]
General Deprotection Workflow
Caption: General workflow for selecting and deprotecting common N-pyrazole protecting groups.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected pyrazole (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected pyrazole.
Protocol 2: General Procedure for N-PMB Deprotection with DDQ
-
Dissolve the N-PMB protected pyrazole (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Singh, S. et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega, 3(12), 18361-18374. [Link]
-
Singh, S. et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. PubMed Central. [Link]
-
Yarovenko, V. N. et al. (2015). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]
-
Singh, S. et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23543-23551. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Reddit user discussion on N-boc deprotection. (2024). r/Chempros. [Link]
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. WordPress. [Link]
-
Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer-group.at. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[2][4][17]triazines by cyclative cleavage of pyrazolyltriazenes. NIH. [Link]
-
ResearchGate. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N -Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
NIH Public Access. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. NIH. [Link]
-
RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
NIH. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Sciencemadness.org. [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
The Journal of Organic Chemistry. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. ACS Publications. [Link]
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 8. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. holzer-group.at [holzer-group.at]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to difficult purifications.[1][2]
This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented guidance in a practical question-and-answer format. We will explore the causality behind common synthetic hurdles and offer field-proven solutions to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during pyrazole synthesis.
Q1: My Knorr synthesis with an unsymmetrical 1,3-diketone is yielding a mixture of regioisomers. How can I improve the selectivity?
A1: This is the most common challenge in pyrazole synthesis.[3] Regioselectivity is dictated by which carbonyl of the 1,3-dicarbonyl compound is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
-
Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate. The initial attack occurs at the more electrophilic (less sterically hindered) carbonyl carbon.[4][5] Subsequent cyclization and dehydration yield the pyrazole.[3]
-
Quick Troubleshooting:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity. Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the isomer resulting from initial attack at the less sterically hindered carbonyl.[6]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.
-
pH Adjustment: Mildly acidic conditions (e.g., using acetic acid) are often optimal.[7] Excessively strong acid can sometimes alter the reactivity profile of the carbonyls or lead to side reactions.[8]
-
Q2: I'm experiencing very low yields. What are the likely culprits?
A2: Low yields can stem from several factors, from starting material quality to product instability.
-
Incomplete Reaction: The cyclization-dehydration step can be slow. Ensure sufficient reaction time and temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.
-
Side Reactions: In Paal-Knorr type syntheses, the 1,4-dicarbonyl precursor can self-condense under acidic conditions to form furan byproducts.[9][10] This is minimized by ensuring the amine/hydrazine is present and reactive.
-
Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the reaction. Hydrazine, in particular, can degrade upon storage.
-
Product Degradation: Some pyrazole derivatives can be sensitive to the acidic or thermal conditions required for their synthesis.[9] Consider if your product has sensitive functional groups that might not be compatible with the reaction conditions.
Q3: My pyrazole derivative is proving difficult to purify by standard column chromatography. What are my alternatives?
A3: Purification is a significant bottleneck, especially when dealing with regioisomers or polar compounds.[11]
-
Recrystallization: If your product is a solid, recrystallization is a powerful and scalable purification method. A systematic solvent screen is essential to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.[11]
-
Acid-Base Extraction: The pyrazole ring is weakly basic. It can sometimes be protonated with a strong acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer and extraction can recover the purified pyrazole.
-
Salt Formation for Crystallization: If the freebase pyrazole is an oil or does not crystallize well, converting it to a salt (e.g., hydrochloride, sulfate) can often induce crystallization and facilitate purification.[12][13]
-
Preparative HPLC: For high-purity samples of challenging separations, particularly for regioisomers, preparative HPLC is the most effective, albeit less scalable, solution.[11]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Mastering Regioselectivity in Pyrazole Synthesis
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric pyrazoles. Controlling the outcome is critical for any targeted synthesis.
The core issue lies in the initial nucleophilic attack. A substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms. The internal nitrogen (Nα, attached to the R-group) is typically less nucleophilic than the terminal nitrogen (Nβ). The reaction with an unsymmetrical dicarbonyl (R¹-CO-CH₂-CO-R²) presents two electrophilic carbonyl carbons.
Caption: Knorr synthesis pathways for unsymmetrical dicarbonyls.
Problem: A 1:1 mixture of regioisomers is observed by ¹H NMR and LC-MS analysis of the crude reaction mixture.
Objective: Achieve >95:5 regioselectivity for the desired isomer.
| Parameter | Standard Condition (e.g., Ethanol, Reflux) | Optimized Condition | Rationale & Causality |
| Solvent | Ethanol or Acetic Acid | 2,2,2-Trifluoroethanol (TFE) | Fluorinated alcohols are strong hydrogen-bond donors but poor acceptors. They can solvate and stabilize the transition state of the reaction at the more sterically accessible carbonyl, enhancing the rate difference between the two pathways.[6] |
| Temperature | 80-100 °C | 25 °C (Room Temp) | Lower temperatures increase the kinetic control of the reaction. The pathway with the lower activation energy (typically attack at the more reactive carbonyl) will be significantly favored over the competing pathway. |
| Catalyst | None or catalytic AcOH | Ytterbium(III) Triflate (Yb(OTf)₃) (5 mol%) | Lewis acids can coordinate to a carbonyl oxygen, increasing its electrophilicity. In some systems, selective coordination can direct the nucleophilic attack of the hydrazine, thereby controlling regioselectivity. |
Step-by-Step Protocol (Solvent Modification):
-
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add the substituted hydrazine (1.1 equiv).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-12 hours.
-
Upon completion, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
Guide 2: Addressing Catalyst-Related Issues in Modern Syntheses
Modern cross-coupling and cycloaddition reactions often employ transition metal catalysts (e.g., Pd, Cu, Ru) to construct the pyrazole ring or functionalize it.[14][15] However, the pyrazole product itself can be a poison to the catalyst.
Q: My palladium-catalyzed C-H functionalization on a pyrazole substrate has stalled at 30% conversion. What could be wrong?
A: This is a classic symptom of catalyst deactivation or poisoning. The nitrogen atoms in the pyrazole ring are excellent ligands for transition metals.[16]
-
Product Inhibition: The newly formed pyrazole product can coordinate strongly to the palladium center, displacing the necessary ligands and shutting down the catalytic cycle. This is a form of catalyst poisoning.[17]
-
Substrate Poisoning: The starting pyrazole can also act as a poison, especially at high concentrations.
-
Impurities: Sulfur-containing compounds (from reagents or solvents) are notorious poisons for palladium catalysts.[18]
Troubleshooting Strategies:
-
Increase Catalyst Loading: While not elegant, increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can sometimes overcome partial poisoning and drive the reaction to completion.
-
Use a Ligand-Stripping Additive: In some cases, adding a sacrificial "poison" that binds less strongly than the product can help. More commonly, choosing a robust ligand that binds strongly to the metal and resists displacement is the key.
-
Slow Addition: Adding the pyrazole substrate slowly over several hours can keep its instantaneous concentration low, minimizing substrate-based poisoning and allowing the catalytic cycle to operate efficiently.
-
Purify Starting Materials: Ensure all substrates, reagents, and solvents are free from potential poisons like sulfur compounds.
Caption: Troubleshooting workflow for stalled catalytic reactions.
Guide 3: Leveraging Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields.[19][20][21] However, it comes with its own set of challenges.
Q: I tried to adapt a conventional pyrazole synthesis to a microwave reactor, but the yield was poor and I observed charring.
A: This indicates localized overheating or "hot spots," a common issue in MAOS.[19]
-
Solvent Choice: The ability of a solvent to absorb microwave energy is crucial. High-loss solvents (e.g., EtOH, DMF) heat very rapidly, while low-loss solvents (e.g., Toluene, Dioxane) heat poorly. For non-polar reactions, a "susceptor" (a small amount of a high-loss, inert material like silicon carbide) can be added to absorb energy and transfer it via conduction.
-
Reaction Volume: Do not overfill the reaction vial. A volume of 20-50% of the vial's capacity is ideal to ensure even heating and safe operation.
-
Stirring: Efficient magnetic stirring is more critical in microwave synthesis than in conventional heating to distribute heat and prevent localized overheating.
-
Temperature vs. Power: Use temperature control, not just power control. Set a maximum temperature target. This prevents thermal runaway and decomposition of your material.
Protocol: Microwave-Assisted Knorr Synthesis
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine derivative (1.1 mmol), and ethanol (3 mL).
-
Add one drop of glacial acetic acid.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 120 °C, Ramp time = 2 min, Hold time = 10 min, Power = 300 W (dynamic).
-
After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening it.
-
Work up the reaction as per the conventional procedure. Compare the yield and purity to the thermal method. This protocol often provides higher yields in a fraction of the time.[19][22]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ResearchGate. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). preprints.org. [Link]
-
A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. [Link]
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2014). Beilstein Journals. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. (n.d.).
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2024). ResearchGate. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. mdpi.com [mdpi.com]
- 22. eresearchco.com [eresearchco.com]
Technical Support Center: Purification of Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles governing your separation, enabling you to make informed decisions and overcome challenges in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when planning the purification of polar organic compounds.
Q1: Which purification technique is most suitable for my polar organic compound?
The optimal technique depends on the specific physicochemical properties of your analyte, including its polarity, solubility, charge state, and stability. A general guideline is as follows:
-
Reversed-Phase Chromatography (RPC): While the workhorse of many labs, standard RPC with C18 columns often provides insufficient retention for highly polar compounds.[1][2] It is more suitable for moderately polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar, hydrophilic compounds that are poorly retained in RPC.[1][3] HILIC uses a polar stationary phase and a high organic, low aqueous mobile phase.[4]
-
Normal-Phase Chromatography (NPC): NPC utilizes a polar stationary phase and a non-polar mobile phase, making it effective for separating polar compounds, including isomers.[3][5]
-
Ion-Exchange Chromatography (IEX): This technique is ideal for polar molecules that are ionizable or carry a net charge.[3]
-
Crystallization: For solid compounds, crystallization can be a highly effective and scalable purification method, provided a suitable solvent system can be identified.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a useful initial cleanup step to remove major impurities based on differential solubility between two immiscible liquid phases.[7]
Q2: My polar compound shows no retention on a C18 column. What are my options?
This is a very common issue. Here are several strategies to consider:
-
Switch to HILIC: This is often the most effective solution for very polar analytes.[1][3]
-
Use a Polar-Embedded or Polar-Endcapped RPC Column: These columns are designed to be stable in 100% aqueous mobile phases and offer enhanced retention for polar compounds compared to traditional C18 columns.[8][9]
-
Employ Ion-Pairing Agents: For charged polar analytes, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column.[1][10] However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]
-
Modify the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention.[11][12]
Q3: What are the key differences in method development for HILIC versus Reversed-Phase?
The fundamental difference lies in the mobile phase composition and its effect on retention. In RPC, increasing the organic content of the mobile phase decreases retention. In HILIC, the opposite is true: increasing the organic content (typically acetonitrile) increases retention of polar analytes. Water is considered the "strong" solvent in HILIC.[13]
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, diol, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | High organic, low aqueous (e.g., acetonitrile/water)[4] |
| Strong Solvent | Organic (acetonitrile, methanol) | Water[13] |
| Analyte Elution | Polar compounds elute first | Non-polar compounds elute first |
| Gradient Elution | Increase organic content over time | Increase aqueous content over time |
| Sample Diluent | Match initial mobile phase | Match initial mobile phase (high organic)[1] |
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your purification experiments.
Reversed-Phase Chromatography (RPC) of Polar Compounds
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Causality: Peak tailing for polar basic compounds in RPC is often due to strong interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[12] Peak fronting can be a sign of column overload.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For basic compounds, lower the mobile phase pH (e.g., to 2.5-4) to protonate the analyte and suppress silanol ionization.[12] For acidic compounds, a higher pH may be beneficial, but a highly deactivated, end-capped column is crucial.[12]
-
Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (TEA), can mask active silanol sites and improve the peak shape of basic analytes.[12]
-
Employ a Highly Deactivated Column: Modern columns with advanced end-capping minimize accessible silanol groups, leading to improved peak symmetry.[12]
-
Reduce Sample Load: If fronting is observed, decrease the concentration or injection volume of your sample.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue 2: Inconsistent Retention Times
-
Causality: The retention mechanism in HILIC relies on the establishment of a stable water layer on the surface of the polar stationary phase.[1][4] Inconsistent retention times are often due to a failure to fully re-establish this water layer between injections.[14]
-
Troubleshooting Steps:
-
Increase Equilibration Time: HILIC columns require longer equilibration times than RPC columns.[1] A minimum of 10 column volumes between injections is recommended.[14]
-
Proper Column Conditioning: Before its first use, and whenever changing mobile phases, condition the column by flushing with at least 50 column volumes of the initial mobile phase for isocratic methods, or by performing at least 10 blank gradient runs.[14]
-
Ensure Consistent Mobile Phase Preparation: Use aqueous buffers to maintain a stable water layer.[1] Prepare fresh mobile phases regularly to avoid changes in composition due to evaporation of the organic component.
-
Control Temperature: Fluctuations in column temperature can affect retention times. Use a column oven for stable temperature control.
-
Issue 3: Poor Peak Shape in HILIC
-
Causality: Poor peak shape in HILIC can be caused by a mismatch between the sample diluent and the mobile phase, or injection of the sample in a solvent that is too strong (too aqueous).[13]
-
Troubleshooting Steps:
-
Match Sample Diluent to Initial Mobile Phase: The sample should be dissolved in a solvent that is as close as possible to the initial high-organic mobile phase conditions.[14] A 75/25 acetonitrile/methanol mixture is often a good starting point for polar analytes.[1]
-
Minimize Injection Volume: If your compound is only soluble in highly aqueous solutions, keep the injection volume as small as possible to minimize peak distortion.[13]
-
Check for Co-elution: What appears to be a misshapen peak could be two or more co-eluting compounds.[4]
-
Normal-Phase Flash Chromatography
Issue 4: Compound Degradation on Silica Gel
-
Causality: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[12][15]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the packed column. Flush the column with your chosen eluent containing 1-2% triethylamine or ammonia in methanol.[12][15]
-
Use an Alternative Stationary Phase: Consider less acidic stationary phases like alumina (basic or neutral) or bonded silica phases such as diol or amine.[12]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable alternative.[12]
-
Liquid-Liquid Extraction (LLE)
Issue 5: Emulsion Formation
-
Causality: Emulsions often form when the sample contains surfactant-like molecules (e.g., lipids, proteins) that have solubility in both the aqueous and organic phases.[16] Vigorous shaking can exacerbate this issue.[16]
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[16]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[16]
-
Change the Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[16]
-
Back Extraction: To further improve selectivity, after the initial extraction into the organic phase, the target analytes can be re-extracted into a fresh aqueous phase where the pH has been adjusted to ensure the analytes are charged and therefore more hydrophilic.[7][17]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol: HILIC Method Development for a Polar Analyte
-
Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column.
-
Typical dimensions: 2.1 x 100 mm, 2.7 µm for analytical scale.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Gradient: 95% B to 50% B over 10 minutes.
-
Equilibration: 5 minutes at 95% B.
-
-
Sample Preparation:
-
Dissolve the sample in 90:10 (v/v) acetonitrile:water.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1-2 µL) to start.
-
Monitor the separation and adjust the gradient as needed to improve resolution.
-
Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing:
-
Dry pack the column with the required amount of silica gel.
-
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[12]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[12]
-
-
Sample Loading and Elution:
-
Load your sample (either as a concentrated solution or dry-loaded onto a small amount of silica).
-
Run the chromatography using your pre-determined solvent system.
-
Section 4: Visualizations
Logical Workflow for Purification Method Selection
Caption: Systematic approach to resolving HILIC retention time issues.
References
- HILIC Troubleshooting. Thermo Fisher Scientific - US.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
- How to Avoid Common Problems with HILIC Methods. Restek Resource Hub.
- Infographic: What's the Best Column for Polar Compound Retention?
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Technical Support Center: Purification of Polar Long-Chain Organic Molecules. Benchchem.
- Retaining Polar Compounds. LCGC Europe.
- How to Optimize Your Reversed Phase Chrom
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purific
- HPLC Troubleshooting Guide & HILIC Best Practices. Shodex.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Crystalliz
- Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction. SIELC Technologies.
- How do I select the right column for the column chromatography?
- Tips and Tricks for the Lab: Column Choices. ChemistryViews.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- HPLC problems with very polar molecules. Axion Labs.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Normal-phase vs.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Engineering successful analytical methods using HILIC as an altern
- Natural Product Isolation (2) - Purification Techniques, An Overview. MestreNova.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Why is normal phase chromatography good for use on polar analytes?
- How can I isolate a highly polar compound
- Chromatography and Natural Products Purific
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Column Chromatography: Principle, Separation of Compounds
- Technical Support Center: Purifying Polar Organic Compounds. Benchchem.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Extraction Protocol for Polar Solvents. Department of Chemistry : University of Rochester.
- What are your tips and tricks for purifying ionic/very polar compounds?
- Purification of a sample: Polarity (part 1). Interchim – Blog.
- Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?
- Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Agriculture and Food Research.
- Guide for crystalliz
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hawach.com [hawach.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selectscience.net [selectscience.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 15. Purification [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Navigating the Challenges of Pyrazole Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, presents a unique set of challenges when transitioning from the laboratory bench to pilot plant or industrial-scale production. This technical support center provides a comprehensive guide to troubleshooting common scale-up issues, offering practical solutions and insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most pressing questions that arise during the scale-up of pyrazole synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the use of hazardous reagents and the potential for highly exothermic reactions. Key concerns include:
-
Use of Hydrazine: Hydrazine and its derivatives are common reagents in pyrazole synthesis and are known to be toxic and potentially explosive.[1] Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]
-
Diazonium Intermediates: Some synthetic routes involve the formation of diazonium salts, which can be unstable and explosive.[2][3]
-
Thermal Runaway: Many pyrazole syntheses, particularly condensation reactions with hydrazine, are highly exothermic.[1] The risk of a thermal runaway reaction, where the reaction rate increases to a dangerous level due to the inability to remove heat, is a major concern at larger scales due to the decreased surface-area-to-volume ratio of reactors.[1][2]
-
High Nitrogen-to-Carbon Ratio: Some pyrazole derivatives have a high nitrogen-to-carbon ratio, which can indicate potential explosive properties.[2]
Q2: How can the exothermic nature of pyrazole synthesis be managed during scale-up?
A2: Managing the exotherm is critical for a safe and successful scale-up. Strategies include:
-
Slow and Controlled Reagent Addition: Adding reagents, especially hydrazine, slowly and in a controlled manner allows for better heat management.
-
Efficient Cooling: Ensuring the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction is crucial.
-
Dilution: Using a sufficient amount of an appropriate solvent can help to absorb the heat of the reaction.[1]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and control, significantly mitigating the risk of thermal runaway.[2][4]
Q3: What are the most common impurities encountered during pyrazole synthesis scale-up, and how can they be minimized?
A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions that may not have been significant at the lab scale.[1][2] The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles.[1] To minimize impurities:
-
Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry is essential to favor the formation of the desired product.
-
Solvent Selection: The choice of solvent can significantly impact reaction selectivity and impurity profiles.[2]
-
pH Control: In reactions like diazotization, maintaining the correct pH is critical to prevent the formation of side products.[2]
-
Purification Methods: Robust purification methods, such as recrystallization or column chromatography, are necessary. The choice of solvent for recrystallization is critical for achieving high purity.[1]
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This table provides a quick reference for troubleshooting common problems encountered during the scale-up of pyrazole synthesis.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction.[1]- Formation of byproducts or regioisomers.[1]- Product loss during workup or purification. | - Increase reaction time or temperature, ensuring proper monitoring to avoid degradation.- Ensure efficient mixing to improve mass transfer.- Verify the quality and purity of starting materials.- Optimize reaction conditions (temperature, solvent, catalyst) to enhance selectivity.[1] |
| Poor Regioselectivity | - Reaction conditions favor the formation of multiple isomers.[1] | - Screen different solvents and catalysts to improve regioselectivity.- Lowering the reaction temperature can sometimes improve selectivity.[1]- Consider alternative synthetic routes that offer better regiochemical control. |
| Exothermic Runaway | - Inadequate heat dissipation at a larger scale.[1] | - Immediate Action: Stop reagent addition and apply maximum cooling. If necessary, have a quenching agent ready.- For Future Runs: Reduce the rate of reagent addition, increase the solvent volume, and ensure the cooling system is appropriately sized for the scale.[1] |
| Product Degradation | - Product instability at elevated temperatures or in the presence of certain reagents. | - Lower the reaction and purification temperatures.- Operate under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Crystallization Issues (e.g., oiling out, poor crystal form) | - Improper solvent choice for recrystallization.- Presence of impurities inhibiting crystallization.- Polymorphism: the product can exist in multiple crystalline forms.[5][6] | - Screen a variety of solvents and solvent mixtures for recrystallization.- Ensure the crude product is sufficiently pure before attempting crystallization.- Employ techniques like seeding with a known crystal form or slow cooling to control crystallization. |
A Closer Look at a Key Synthetic Route: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a reaction between a hydrazine and a 1,3-dicarbonyl compound, is a widely used method.[7][8] Understanding its mechanism is key to troubleshooting.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
During scale-up of the Knorr synthesis, the initial condensation to form the imine is often exothermic and requires careful temperature control.[9] The regioselectivity of the initial attack, especially with unsymmetrical 1,3-dicarbonyl compounds, can be influenced by steric and electronic factors, as well as the reaction conditions, potentially leading to a mixture of pyrazole isomers.[7]
Safety First: A Guide to Hazard Mitigation
Given the potential hazards, a robust safety plan is non-negotiable for the scale-up of pyrazole synthesis.
-
Thorough Risk Assessment: Conduct a comprehensive risk assessment for each step of the synthesis, identifying potential hazards and implementing appropriate control measures.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.
-
Engineering Controls: Work in a well-ventilated fume hood or a controlled reactor system to minimize exposure to toxic vapors.[1]
-
Emergency Preparedness: Have emergency procedures in place, including access to safety showers, eyewash stations, and appropriate fire extinguishers.
Advanced Solutions: The Role of Flow Chemistry
Flow chemistry has emerged as a powerful tool for addressing many of the challenges associated with the scale-up of pyrazole synthesis.[4] By conducting reactions in a continuous stream through a reactor, flow chemistry offers several advantages over traditional batch processing.
Caption: Comparison of Batch vs. Flow Synthesis for Pyrazoles.
Key benefits of flow chemistry in pyrazole synthesis include:
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of thermal runaway and the consequences of any potential incident. This is particularly advantageous when working with hazardous intermediates like diazonium salts.[2][3]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields.[2]
-
Scalability: Scaling up a flow process is often simpler than a batch process, as it can involve running the system for a longer duration or using multiple reactors in parallel.[4]
Troubleshooting Workflow for Pyrazole Synthesis Scale-Up
When encountering issues during scale-up, a systematic approach to troubleshooting is essential.
Caption: A Systematic Troubleshooting Workflow.
References
-
Højen, A. S., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
- BenchChem (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Højen, A. S., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
-
Højen, A. S., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. [Link]
- Martínez-Alvarado, C. A., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. ProQuest.
- Molla, M. R., et al. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
- Galenko, E., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
-
Slideshare. (2018). Unit 4 Pyrazole. [Link]
- CUTM Courseware. pyrazole.pdf.
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
-
ResearchGate. (2018). Crystal structures of the two polymorphic forms of 4d. [Link]
- Monteiro, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
-
Wang, P., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]
-
Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Time for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the synthesis of pyrazoles, with a specific focus on optimizing reaction times and overcoming common experimental hurdles. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Pyrazole Synthesis is Sluggish or Not Going to Completion. What are the First Steps to Troubleshoot?
This is a common issue that can often be resolved by systematically evaluating the core components of your reaction.
-
Answer: The initial troubleshooting steps should focus on the quality of your starting materials and the fundamental reaction setup.
-
Reagent Purity: Ensure the purity of your hydrazine and 1,3-dicarbonyl compounds. Hydrazine, in particular, can degrade over time. Using freshly distilled or high-purity hydrazine is recommended.[2]
-
Catalyst Activity: If you are employing a catalyst, its activity is crucial. For acid-catalyzed reactions like the Knorr synthesis, ensure your acid catalyst is not old or hydrated.[3][4][5] In cases where no catalyst is used, the reaction may not proceed at all, highlighting the necessity of a catalyst.[1]
-
Solvent Choice: The solvent plays a significant role in reaction kinetics. Protic polar solvents are generally favored for pyrazole synthesis.[6] Aprotic dipolar solvents like N,N-dimethylacetamide have also been shown to be effective, sometimes even at room temperature.[1][7]
-
Temperature Control: In many cases, increasing the reaction temperature can improve the yield and reaction rate.[1][8] However, be aware that excessive heat can lead to side reactions and degradation, so optimization is key.[8][9]
-
A logical first step in troubleshooting is to perform a small-scale control reaction with fresh, high-purity reagents under previously reported successful conditions to confirm the viability of your substrates.
How Can I Significantly Reduce the Reaction Time for My Pyrazole Synthesis?
For time-critical applications, several modern techniques can dramatically accelerate pyrazole synthesis.
-
Answer: To significantly decrease reaction times, consider moving beyond conventional heating methods.
-
Microwave-Assisted Synthesis: This is a powerful technique for accelerating many organic reactions, including pyrazole synthesis. Microwave irradiation can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[10]
-
Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters like temperature and mixing, leading to rapid and reproducible synthesis.[11][12] This method is particularly advantageous for scaling up reactions safely.
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, offering another green chemistry approach to expedite pyrazole formation.[13]
-
Catalyst Selection: The choice of catalyst has a profound impact on reaction time. For instance, silver triflate (AgOTf) has been shown to catalyze the rapid synthesis of certain trifluoromethyl-pyrazoles at room temperature within an hour.[1][14] Nano-catalysts, such as nano-ZnO, can also offer excellent yields and short reaction times.[7]
-
The following table provides a comparative overview of different catalytic systems and their impact on reaction time:
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Short | 95% | Not Reported |
| Iodine/TBHP/NaHCO3 | N,N-dimethyl enaminones, Sulfonyl hydrazines | Not Specified | Room Temp | Not Specified | High | Not Reported |
I am Observing the Formation of Regioisomers. How Can I Improve the Regioselectivity of My Reaction?
The formation of regioisomers is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[11]
-
Answer: Controlling regioselectivity requires a careful selection of reaction conditions and, in some cases, a modification of your synthetic strategy.
-
Reaction Conditions: The pH, solvent, and even the steric and electronic properties of your substrates can influence the regioselectivity of the reaction.[11] A systematic optimization of these parameters is often necessary.
-
Protecting Groups: In some instances, employing a protecting group strategy for one of the carbonyls in the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine, thus controlling the regiochemical outcome.
-
Alternative Synthetic Routes: If controlling the regioselectivity of a classical condensation proves difficult, consider alternative synthetic routes such as 1,3-dipolar cycloadditions, which can offer higher regioselectivity.[7][12]
-
Experimental Protocols
Protocol 1: General Procedure for Knorr-Type Pyrazole Synthesis
This protocol provides a general guideline for a typical Knorr pyrazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If an acid catalyst (e.g., a few drops of glacial acetic acid) is required, add it at this stage.[15]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[15] Otherwise, remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Common purification methods for pyrazoles include recrystallization and column chromatography.[16][17] For basic pyrazoles that may interact with silica gel, deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina is recommended.[16][18]
Protocol 2: Optimizing Reaction Conditions using Design of Experiments (DoE)
A Design of Experiments (DoE) approach can systematically and efficiently optimize your reaction conditions.[19][20]
-
Factor Identification: Identify the key reaction parameters (factors) that could influence the reaction time and yield, such as temperature, catalyst loading, and reactant concentration.
-
Level Definition: For each factor, define a range of values (levels) to be tested.
-
Experimental Design: Use DoE software to generate a set of experiments that will systematically explore the defined parameter space.
-
Execution and Analysis: Perform the experiments as designed and analyze the results to identify the optimal conditions for your specific pyrazole synthesis.
Visualizing the Workflow
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.[3][4]
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Slow Reactions
This diagram outlines a systematic approach to troubleshooting slow or incomplete pyrazole synthesis reactions.
Caption: A decision tree for troubleshooting slow pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024, April 10).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (n.d.).
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).
- optimization of reaction conditions for pyrazoline synthesis - Benchchem. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- synthesis of pyrazoles - YouTube. (2019, January 19).
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. (2022, August 14).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (2025, April 5).
- pyrazole.pdf - CUTM Courseware. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021, July 1).
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (n.d.).
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. (n.d.).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.).
- Design of Experiments - ACS GCI Pharmaceutical Roundtable. (2026, January 2).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Navigating the Nuances of Base Selection in Buchwald-Hartwig Amination of Bromopyrazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of bromopyrazoles. As a Senior Application Scientist, I understand that while this palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation, its application to heteroaromatic systems like pyrazoles can present unique challenges. The choice of base, in particular, is a critical parameter that can significantly impact reaction efficiency, yield, and even the product profile.
This guide is structured to provide you with not just protocols, but a deeper, field-tested understanding of why certain bases are chosen over others in specific contexts. We will delve into the mechanistic role of the base, troubleshoot common issues, and provide detailed experimental guidelines to help you navigate the intricacies of this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems encountered during the Buchwald-Hartwig amination of bromopyrazoles, with a focus on the pivotal role of the base.
Q1: My reaction with a bromopyrazole is sluggish or gives a low yield. Could the base be the issue?
A1: Absolutely. The base is a key player in the catalytic cycle, and its efficacy is highly dependent on the specific bromopyrazole substrate and the amine coupling partner. A low yield can often be traced back to several base-related factors:
-
Insufficient Basicity: The primary role of the base is to deprotonate the amine or the palladium-amine complex to generate the more nucleophilic amide, which is crucial for the reductive elimination step that forms the desired C-N bond.[1] If the base is too weak, this deprotonation step can be slow or inefficient, leading to a stalled reaction.
-
Poor Solubility: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can have limited solubility in common organic solvents used for this reaction (e.g., toluene, dioxane).[2] This can lead to a heterogeneous reaction mixture where the solid-liquid interface becomes rate-limiting.
-
Catalyst Inhibition: Pyrazoles, especially N-unprotected ones, are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] An inappropriate base can sometimes exacerbate this issue.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weaker base like a carbonate, consider switching to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]
-
Enhance Solubility: For inorganic bases, consider finer grinding of the powder before use or adding a phase-transfer catalyst. Sonication can also help to break up aggregates and improve reactivity.
-
Consider a Homogeneous Base: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can offer improved solubility, though they may require higher reaction temperatures.[6]
Q2: I'm observing significant decomposition of my bromopyrazole starting material. How can I mitigate this?
A2: Bromopyrazoles, particularly those with electron-withdrawing groups or N-H bonds, can be sensitive to strongly basic conditions.[7] Strong bases like NaOtBu can promote side reactions, including dehalogenation or degradation of the pyrazole ring.
Troubleshooting Steps:
-
Switch to a Weaker Base: This is the most direct approach. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While the reaction may require a higher temperature or longer reaction time, it can preserve the integrity of your substrate.[8]
-
Optimize Base Stoichiometry: Using a large excess of a strong base can be detrimental. Carefully titrate the amount of base to the minimum required for efficient catalysis (typically 1.2-2.0 equivalents).
-
Protect the N-H Group: If you are working with an N-unprotected pyrazole, the acidic N-H proton can react with the strong base. Protecting the pyrazole nitrogen with a suitable group (e.g., trityl) can prevent this and often leads to cleaner reactions, allowing for the use of stronger bases like NaOtBu or KOtBu.[9]
Q3: I am trying to couple a sterically hindered amine with my bromopyrazole and the reaction is not proceeding. What role does the base play here?
A3: The coupling of sterically hindered substrates is a common challenge in Buchwald-Hartwig amination. The steric bulk around both the palladium center and the incoming amine can impede the necessary bond-forming steps. The base, in conjunction with a suitable bulky ligand, is critical to overcoming this hurdle.
Troubleshooting Steps:
-
Employ a Strong, Non-Nucleophilic Base: A strong base like NaOtBu or LHMDS is often necessary to efficiently deprotonate the sterically hindered amine, increasing its nucleophilicity.[5]
-
Pair with a Bulky Ligand: The choice of a bulky phosphine ligand (e.g., XPhos, RuPhos, or tBuBrettPhos) is crucial.[3] These ligands promote the formation of a monoligated palladium species, which is more accessible to bulky amines.[3] The combination of a strong base and a bulky ligand creates the optimal environment for the coupling of sterically demanding partners.
Q4: I am observing the formation of a dehalogenated pyrazole byproduct. What is causing this and how can I prevent it?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through a β-hydride elimination pathway from the palladium-amido complex or via other reductive pathways. The choice of base can influence the prevalence of this side reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can promote β-hydride elimination. If possible, try running the reaction at a lower temperature for a longer duration.
-
Optimize the Base/Ligand Combination: A stronger base can sometimes lead to a higher concentration of the active catalyst, which, if not properly stabilized by the ligand, can participate in side reactions. Ensure you are using an appropriate ligand that effectively shields the palladium center.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner formation of the active catalytic species and may reduce the incidence of side reactions compared to generating the catalyst in situ from a palladium salt and a ligand.
The Mechanistic Role of the Base
To effectively troubleshoot, it is essential to understand the causal role of the base in the Buchwald-Hartwig catalytic cycle. The base participates in a critical deprotonation step to facilitate the formation of the key palladium-amido intermediate, which then undergoes reductive elimination to yield the desired aminopyrazole.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination highlighting the role of the base.
Comparative Data of Common Bases
The selection of the appropriate base is a critical optimization step. Below is a summary of commonly used bases with their general characteristics and suitability for the amination of bromopyrazoles.
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics & Recommendations for Bromopyrazole Amination |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic base. Often provides high reaction rates. Can be incompatible with base-sensitive functional groups on the pyrazole ring. A good first choice for N-protected bromopyrazoles.[5] |
| LHMDS | ~26 | THF, Toluene | Very strong, sterically hindered base. Useful for deprotonating weakly acidic amines and for reactions at lower temperatures. Has been shown to be effective for the amination of N-unprotected bromopyrazoles.[5] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Mild, inorganic base. Good for substrates with base-sensitive functional groups. Its higher solubility compared to other carbonate bases can be advantageous. May require higher temperatures.[8] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Mild, inorganic base. A cost-effective alternative to Cs₂CO₃ with good functional group tolerance. Often requires higher catalyst loadings and longer reaction times.[3] |
Experimental Protocols
The following are generalized, yet detailed, starting protocols for the Buchwald-Hartwig amination of a bromopyrazole. These should be considered as starting points for further optimization.
Protocol 1: Amination of an N-Protected Bromopyrazole using NaOtBu
This protocol is suitable for N-protected bromopyrazoles where substrate decomposition is less of a concern.
Caption: Workflow for the amination of an N-protected bromopyrazole.
Protocol 2: Amination of an N-Unprotected Bromopyrazole using LHMDS
This protocol is adapted for N-unprotected bromopyrazoles, which are more prone to catalyst inhibition and require a specific base to deprotonate the N-H bond.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Heteroaryl Bromides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly for constructing the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1][2] However, the unique electronic properties and potential for catalyst inhibition by heteroaromatic systems introduce specific challenges.[3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter. Each issue is broken down into probable causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
Q: My Suzuki coupling reaction with a heteroaryl bromide is giving a low yield or not working at all. What are the likely causes and how can I fix it?
A: This is the most frequent issue and can stem from several factors related to the catalyst system and reaction conditions.
Possible Causes & Recommended Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of the Pd(0) catalyst into the Carbon-Bromine bond, can be sluggish.[4][5] This is particularly true for electron-rich or sterically hindered heteroaryl bromides.
-
Solution: Employ a more electron-rich and bulky ligand. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to a bulky, electron-rich monophosphine ligand such as SPhos or XPhos, or a trialkylphosphine like P(t-Bu)₃.[6][7][8] These ligands form highly reactive, monoligated palladium species that accelerate oxidative addition.[6] N-heterocyclic carbene (NHC) ligands are also excellent for this purpose.[9]
-
-
Catalyst Inhibition/Deactivation: The Lewis basic heteroatoms (e.g., nitrogen in pyridine or pyrazole) in your substrate or product can coordinate to the palladium center, poisoning the catalyst and halting the catalytic cycle.[3]
-
Solution: Use a ligand that is bulky enough to shield the palladium center from inhibitory coordination. Additionally, certain anhydrous reaction conditions, sometimes employing additives like trimethyl borate, have been developed to prevent catalyst poisoning by heteroatomic units.[3]
-
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] If the base is not strong enough or is insoluble in the reaction medium, this step will fail.
-
Solution: For challenging couplings, a stronger base is often required. While carbonates (e.g., K₂CO₃, Na₂CO₃) are common, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure proper solubility; aqueous co-solvents (e.g., dioxane/water, THF/water) are often used to dissolve inorganic bases.[6] For water-sensitive substrates, anhydrous conditions with a soluble organic base or a base like potassium trimethylsilanolate (TMSOK) can be effective.[3]
-
-
Decomposition of the Boronic Acid/Ester: Heteroaryl boronic acids can be unstable and prone to protodeboronation, where the C-B bond is cleaved by a proton source (often water) before it can transmetalate.[3][7] This is a significant competitive side reaction.
-
Solution:
-
Use a more stable boronic ester, such as a neopentyl glycol or MIDA (N-methyliminodiacetic acid) boronate ester.[3][6] MIDA boronates are exceptionally stable and release the boronic acid slowly under the basic reaction conditions.[6]
-
Minimize water in the reaction. Use anhydrous solvents and bases if protodeboronation is severe.
-
Increase the reaction rate. A more active catalyst system can promote the desired cross-coupling to occur faster than the decomposition pathway.
-
-
Experimental Protocol: Ligand Screening for a Low-Yield Reaction
-
Setup: In parallel reaction vials, add your heteroaryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a panel of ligands (e.g., PPh₃, dppf, SPhos, XPhos, P(t-Bu)₃).
-
Addition: Add the palladium precatalyst (e.g., 2 mol %) and the respective ligand (e.g., 4-5 mol %) to each vial.
-
Reaction: Add degassed solvent (e.g., dioxane/H₂O 4:1), seal the vials, and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by LC-MS or GC-MS after a set time (e.g., 4, 12, and 24 hours) to identify the most effective ligand.
Problem 2: Significant Dehalogenation Side Product Observed
Q: I am observing a significant amount of the hydrodehalogenated side product where the bromine on my heteroaryl starting material is replaced by hydrogen. Why is this happening?
A: Dehalogenation is a common side reaction that competes with the desired C-C bond formation.[7]
Possible Causes & Recommended Solutions:
-
Source of Hydride: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source. This can be followed by reductive elimination of Ar-H, regenerating Pd(0). Potential hydride sources include:
-
Solvents: Alcoholic solvents or even ethereal solvents like THF can act as hydride donors under certain conditions.[7][10]
-
Bases: Amine bases or alkoxides can be oxidized to generate a palladium-hydride species.[7]
-
Boronic Acid Impurities: Impurities or decomposition products from the boronic acid can sometimes lead to hydride formation.
-
Solution:
-
Switch to a non-hydride-donating solvent like dioxane or toluene.
-
Avoid amine bases or alkoxides if dehalogenation is severe. Use a carbonate or phosphate base instead.
-
Ensure high purity of the boronic acid reagent.
-
Use a well-defined (N-Heterocyclic carbene)Pd(allyl)Cl precatalyst, which has shown high activity and can sometimes minimize this side reaction.[11]
-
-
Problem 3: Protodeboronation of the Boronic Acid Reagent
Q: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I prevent this?
A: Protodeboronation is the cleavage of the C–B bond by a proton, and it is a major pathway for boronic acid consumption, especially for certain heteroaryl boronic acids.[3] This process is often catalyzed by the base required for the Suzuki reaction itself and can even be accelerated by bulky phosphine ligands in some cases.[12]
Possible Causes & Recommended Solutions:
-
Inherent Instability: Electron-rich heteroaryl boronic acids and certain isomers (e.g., 2-pyridyl, 2-furyl) are notoriously prone to protodeboronation.[7][13]
-
Solution: Convert the unstable boronic acid to a more robust boronate ester. Pinacol esters are common, but for highly sensitive substrates, MIDA boronates or potassium aryltrifluoroborates offer superior stability.[6] These reagents are more resistant to protodeboronation but are readily activated under the reaction conditions.
-
-
Presence of Water: Water is the most common proton source for this side reaction.
-
Solution: Employ anhydrous conditions. Use dry solvents, oven-dried glassware, and an inert atmosphere. A soluble base like potassium trimethylsilanolate (TMSOK) can be used in a completely anhydrous medium.[3]
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to decompose.
-
Solution: Use a more active catalyst system (Pd source + ligand) that accelerates the overall catalytic cycle, allowing the desired coupling to outpace the decomposition.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about catalyst and reagent selection to help you design your experiment from the ground up.
Q1: How do I select the best palladium precatalyst for my reaction?
A: The choice of precatalyst depends on factors like air stability, activity, and ease of use.
| Palladium Precatalyst | Oxidation State | Advantages | Considerations |
| Pd(PPh₃)₄ | Pd(0) | Active catalyst, no in situ reduction needed. | Air-sensitive, excess PPh₃ can sometimes be inhibitory. |
| Pd₂(dba)₃ | Pd(0) | Good source of ligand-free Pd(0). | Air-sensitive, can degrade to palladium black, losing activity.[7] |
| Pd(OAc)₂ / PdCl₂(dppf) | Pd(II) | Bench-stable, easy to handle, reduced in situ. | Reduction step can sometimes be inefficient. |
| Buchwald Precatalysts (G3/G4) | Pd(II) | Highly active, air- and moisture-stable, rapid generation of the active Pd(0) species. | Higher cost, but often worth it for challenging substrates. |
For most applications involving heteroaryl bromides, starting with a stable Pd(II) source like Pd(OAc)₂ or a modern Buchwald precatalyst is recommended due to their reliability and high activity.
Q2: What is the role of the ligand, and how do I choose the right one?
A: The ligand is arguably the most critical component for success. It binds to the palladium center and directly influences the rates of oxidative addition and reductive elimination, the two key C-C bond-forming and -breaking steps.[7]
-
Electron-richness promotes the oxidative addition of the heteroaryl bromide to the Pd(0) center.
-
Steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.
Ligand Selection Workflow
Caption: Ligand selection decision workflow.
Comparison of Common Ligand Classes
| Ligand Class | Example(s) | Key Characteristics | Best Suited For |
| Simple Monophosphines | PPh₃ | Moderately electron-donating, not very bulky. | Simple, unhindered, electron-poor heteroaryl bromides. Often a good starting point for simple systems. |
| Bidentate Phosphines | dppf | Forms a stable, well-defined complex. | Can be effective but may be less active than bulky monophosphines for challenging substrates.[1] |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, P(t-Bu)₃ | Very electron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination.[6][7] | The "go-to" class for nearly all challenging heteroaryl couplings, including electron-rich, hindered, or poly-substituted systems.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, more electron-rich than most phosphines. Form very stable Pd complexes.[9] | Excellent for coupling unreactive substrates, including some aryl chlorides, and can offer unique reactivity.[6][9] |
Q3: My heteroaryl bromide has two different halogen atoms (e.g., 2-bromo-5-chloropyridine). How can I achieve selective coupling at the bromide?
A: Site-selectivity is governed by a hierarchy of factors.
-
Halogen Reactivity: The rate of oxidative addition follows the trend C-I > C-OTf > C-Br >> C-Cl.[4][6] In a bromo-chloro substituted heteroarene, the coupling will almost always occur selectively at the more reactive C-Br bond.[2]
-
Electronic Effects: In cases with two of the same halogen (e.g., 2,5-dibromopyridine), selectivity is primarily controlled by the intrinsic electronics of the heterocycle. Oxidative addition typically occurs at the most electron-deficient (electrophilic) carbon position.[1][2]
-
Ligand Control: In rare, finely balanced cases, the choice of ligand can influence and even reverse the intrinsic site-selectivity. Highly sterically demanding ligands can favor reaction at a less hindered site, while chelating ligands might direct the catalyst to a position near a coordinating group.[1][2]
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(17), 6842–6847. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table]. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Table]. [Link]
-
Vantourout, J. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 399–406. [Link]
-
Green, O., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4059–4069. [Link]
-
Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–361. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide: Strategic Alternatives to Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate in Modern Synthesis
An objective comparison of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with its alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Introduction
This compound is a cornerstone building block in medicinal chemistry and materials science. Its rigid, di-substituted pyrazole core, functionalized with both an ester and a reactive bromine handle, makes it an invaluable intermediate for constructing complex molecular architectures. The bromine atom at the C4 position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups. Pyrazole derivatives are prevalent in numerous FDA-approved drugs, highlighting their significance as a "privileged scaffold" in drug discovery.[1][2]
However, reliance on a single building block can introduce limitations related to reactivity, cost, availability, or the need for specific downstream functionalization. A seasoned researcher knows that having a toolkit of viable alternatives is crucial for optimizing synthetic routes and overcoming unforeseen challenges. This guide provides an in-depth comparison of strategic alternatives to this compound, grounded in experimental data and field-proven insights. We will explore the causal relationships behind experimental choices, compare reactivity profiles, and provide validated protocols to empower you in your synthetic endeavors.
Profiling the Incumbent: this compound
The utility of this bromo-pyrazole stems from the carbon-bromine bond, which offers a perfect balance of stability and reactivity. It is stable enough for purification and storage but readily undergoes oxidative addition to a Pd(0) catalyst, initiating cross-coupling cycles. It is a workhorse in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[3][4][5] However, certain synthetic goals may necessitate alternatives that offer milder reaction conditions, different reactivity patterns, or economic advantages at scale.
Halogen Analogs: A Comparative Reactivity Study
The most direct alternatives involve simply replacing the bromine atom with another halogen. This choice has profound implications for reactivity, driven by the differing carbon-halogen bond strengths (C-Cl > C-Br > C-I).
The Iodo-Analog: The High-Reactivity Option
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is the more reactive sibling. The weaker C-I bond (bond energy ~228 kJ/mol) compared to the C-Br bond (~285 kJ/mol) facilitates a faster rate of oxidative addition to the palladium catalyst. This increased reactivity translates to several experimental advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.
-
Lower Catalyst Loadings: The efficient catalytic turnover may allow for reduced quantities of expensive palladium catalysts and ligands.
-
Greater Substrate Scope: It can successfully couple with sterically hindered or electronically deactivated partners where the bromo-analog may fail.
The primary drawback is often the higher cost and potentially lower stability of iodo-heterocycles.
The Chloro-Analog: The Cost-Effective Workhorse
At the other end of the spectrum lies ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. The robust C-Cl bond (~340 kJ/mol) makes it significantly less reactive. While this may seem like a disadvantage, it is a critical asset for large-scale industrial synthesis where cost is paramount. Chloro-aromatics are generally much cheaper than their bromo or iodo counterparts.
However, harnessing the chloro-analog requires more forcing conditions:
-
Highly Active Catalysts: Specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos) are often mandatory to facilitate the difficult oxidative addition step.[6]
-
Higher Temperatures: Reactions typically require heating, often above 100 °C.
-
Stronger Bases: Robust bases like potassium phosphate or lithium bis(trimethylsilyl)amide (LHMDS) may be needed.[4]
The synthesis of the chloro-analog can be achieved through various methods, including the use of sulfuryl chloride or greener alternatives like hydrochloric acid with an oxidant.[7][8]
Comparative Performance in Cross-Coupling Reactions
The following table summarizes the typical performance of halogenated pyrazoles in key transformations, based on data from analogous systems in the literature.
| Reaction | Halogen | Typical Catalyst/Ligand | Conditions | Yield | Commentary & Citation |
| Suzuki-Miyaura | Bromo (Br) | Pd(PPh₃)₄ or PdCl₂(dppf) | 80-100 °C, Na₂CO₃/K₃PO₄ | Good-Excellent | The standard for C-C bond formation.[3][9] |
| Iodo (I) | Pd(PPh₃)₄ | Room Temp - 80 °C | Excellent | Higher reactivity allows for milder conditions.[5] | |
| Chloro (Cl) | Pd₂(dba)₃ / SPhos | >100 °C, K₃PO₄ | Moderate-Good | Requires specialized, bulky phosphine ligands.[10] | |
| Buchwald-Hartwig | Bromo (Br) | Pd₂(dba)₃ / BINAP or Xantphos | 90-110 °C, NaOtBu/Cs₂CO₃ | Good-Excellent | A robust method for C-N bond formation.[11][12] |
| Iodo (I) | Pd-PEPPSI-IPr | 80-100 °C | Excellent | Often provides cleaner reactions and higher yields. | |
| Chloro (Cl) | Pd₂(dba)₃ / tBuBrettPhos | 100-120 °C, LHMDS | Good | Requires highly active catalyst systems.[6] | |
| Sonogashira | Bromo (Br) | PdCl₂(PPh₃)₂ / CuI | 50-80 °C, Et₃N | Good | Standard protocol for coupling with terminal alkynes. |
| Iodo (I) | PdCl₂(PPh₃)₂ / CuI | Room Temp - 60 °C | Excellent | Often proceeds efficiently even without a copper co-catalyst.[5] | |
| Chloro (Cl) | Pd₂(dba)₃ / XPhos / CuI | 80-110 °C | Moderate | Challenging; requires carefully optimized conditions. |
Beyond Halogens: Pseudohalide and Organometallic Alternatives
While halogen exchange is the most common strategy, other functional groups can serve as effective surrogates, offering unique reactivity profiles.
-
Pyrazole Triflates (OTf): Triflates are excellent leaving groups, often exhibiting reactivity comparable to or even exceeding that of iodides. They are particularly useful when direct halogenation of an electron-deficient pyrazole is challenging. A pyrazole triflate can be readily prepared from the corresponding hydroxypyrazole or pyrazolone tautomer.
-
Pyrazole Boronic Acids/Esters: This strategy inverts the polarity of the Suzuki-Miyaura reaction. Instead of a halo-pyrazole and an arylboronic acid, one can use a pyrazole boronic acid (or its more stable pinacol ester derivative) and an aryl halide. This is exceptionally useful when the desired coupling partner is a complex, expensive, or sensitive aryl halide.
-
Direct C-H Functionalization: Forgoing pre-functionalization entirely, modern C-H activation strategies offer the most atom-economical route. This advanced approach involves the direct coupling of a C-H bond at the pyrazole's 4-position with a suitable partner. While powerful, these methods often require extensive screening of directing groups, catalysts, and oxidants, and regioselectivity can be a challenge.
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies are adapted from established literature procedures and provide a framework for practical application.
Protocol 1: Synthesis of Ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate (A Chloro-Analog)
This protocol is adapted from a green chemistry approach using HCl and H₂O₂ as the chlorinating system, avoiding harsh reagents like sulfuryl chloride.[8]
-
Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate (10 mmol, 1.96 g).
-
Reagent Addition: Add concentrated hydrochloric acid (37%, 30 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Chlorination: While stirring, slowly add hydrogen peroxide (30% aq., 15 mL) dropwise over 20 minutes. An exotherm may be observed; maintain the temperature below 50 °C.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure chloro-pyrazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyrazole
This protocol is a generalized procedure based on common literature practices for this transformation.[9]
-
Inert Atmosphere: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 4-aryl-pyrazole product.
Visualization and Workflow
Structural Alternatives
Caption: Key functional group alternatives at the C4 position.
Strategic Selection Workflow for C-C Coupling
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Core Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs like Celecoxib and Rimonabant.[1][2] Its remarkable biological activity has driven continuous innovation in synthetic methodology.[3][4] This guide provides an in-depth, objective comparison of the principal methods for pyrazole synthesis. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide field-tested experimental protocols to empower your synthetic decisions.
The Classic Workhorse: The Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely used method for constructing the pyrazole ring.[1][4][5] Its enduring popularity stems from its simplicity and the ready availability of the requisite starting materials.[6]
Causality Behind the Mechanism
The reaction is typically acid-catalyzed, proceeding through a well-defined pathway.[5][7][8] The initial step is the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate after dehydration.[8] The key cyclization step occurs when the second nitrogen atom acts as an intramolecular nucleophile, attacking the remaining carbonyl group. A final dehydration event then yields the stable, aromatic pyrazole ring.[9]
The primary strategic consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can be formed, depending on which carbonyl group undergoes the initial condensation.[1][3] Controlling this outcome often requires careful tuning of reaction conditions or the use of pre-functionalized substrates.
Caption: General mechanism of the Knorr pyrazole synthesis.
Field-Proven Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a variation of the Knorr reaction using a β-ketoester, a classic procedure demonstrating the method's efficiency.[10]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).
-
Reaction Initiation: Slowly add phenylhydrazine (1.08 g, 10 mmol) to the stirred solution. An exothermic reaction may be observed.[8]
-
Heating: Heat the reaction mixture to reflux and maintain for 1 hour.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% ethyl acetate/70% hexane).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize or precipitate as a syrup.[8]
-
Purification: If a solid precipitates, filter the product using a Büchner funnel, wash with a small amount of cold ethanol, and air dry. If a syrup forms, it can be induced to crystallize by scratching the flask or by trituration with cold diethyl ether. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure pyrazolone.[8] Typical yields are high, often exceeding 85%.
Synthesis from α,β-Unsaturated Carbonyls
This method provides an important alternative to the Knorr synthesis, utilizing α,β-unsaturated aldehydes and ketones, such as chalcones, as the three-carbon backbone.[1][3] This approach is particularly valuable due to the vast number of chalcones that can be readily prepared via Claisen-Schmidt condensation.
Causality Behind the Mechanism
The reaction proceeds in two distinct stages. First, the hydrazine undergoes a Michael-type conjugate addition to the β-carbon of the unsaturated system. This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl group, forming a non-aromatic pyrazoline intermediate.[1][6] The crucial second stage is the oxidation of this pyrazoline to the corresponding aromatic pyrazole. This aromatization is the driving force for the reaction but necessitates an additional synthetic step.[6]
Caption: Two-stage synthesis of pyrazoles from chalcones.
Field-Proven Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole
This protocol details the synthesis and subsequent oxidation of a pyrazoline intermediate derived from a chalcone.[1][6]
-
Pyrazoline Formation: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (5 mL). Add phenylhydrazine (1 mmol) dropwise. Heat the mixture at 80 °C under reflux for 4 hours, monitoring by TLC until the chalcone is consumed.[6]
-
Intermediate Isolation: Cool the reaction mixture to room temperature. The pyrazoline intermediate often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Oxidation: Re-dissolve the crude pyrazoline in a suitable solvent such as dimethyl sulfoxide (DMSO). Add an oxidizing agent (e.g., bromine in acetic acid, or simply heat under an oxygen atmosphere).[11]
-
Work-up and Purification: After the oxidation is complete (monitored by TLC), pour the reaction mixture into ice water to precipitate the crude pyrazole. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3,5-diaryl-1H-pyrazole.
Precision Engineering: 1,3-Dipolar Cycloaddition
For accessing highly substituted pyrazoles with excellent control over regiochemistry, 1,3-dipolar cycloaddition is an exceptionally powerful tool.[2] This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkyne surrogate.[2][12][13]
Causality Behind the Mechanism
The most common variant is the Huisgen cycloaddition.[2] A nitrile imine, which is a fleeting, reactive intermediate, is generated in situ from a stable precursor like a hydrazonoyl halide in the presence of a non-nucleophilic base (e.g., triethylamine). This highly reactive 1,3-dipole is immediately trapped by an alkyne. The concerted or stepwise cycloaddition directly furnishes the stable pyrazole ring. A key advantage is the use of "alkyne surrogates," such as bromoalkenes.[2][6] These alkenes undergo the cycloaddition to form a bromopyrazoline, which then spontaneously eliminates hydrogen bromide (HBr) under the basic reaction conditions to aromatize, driving the reaction to completion.[2]
Caption: Regioselective pyrazole synthesis via nitrile imine cycloaddition.
Field-Proven Experimental Protocol: Synthesis via an Alkyne Surrogate
This general procedure outlines the highly regioselective synthesis of a tetrasubstituted pyrazole.[2][6]
-
Setup: To a stirred solution of the hydrazonoyl halide (1 mmol) and the α-bromocinnamaldehyde (alkyne surrogate, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at room temperature, add triethylamine (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of triethylammonium halide salt is typically observed as a white precipitate.
-
Monitoring: Follow the disappearance of the starting materials by TLC.
-
Work-up: Once the reaction is complete, filter off the salt and wash it with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure, regiochemically defined pyrazole. Yields are typically in the 70-86% range.[6]
The Efficiency of Modern Synthesis: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules by combining three or more reactants in a single pot.[3] This strategy offers high atom economy, operational simplicity, and is ideal for building libraries of diverse pyrazole derivatives.[6][13]
Causality Behind the Mechanism
MCRs for pyrazole synthesis often involve a domino or cascade sequence where the product of the first reaction becomes the substrate for the next, all within the same flask. A common example involves the condensation of an aldehyde, a hydrazine, and a β-ketoester.[13] The reaction may begin with the formation of a hydrazone from the aldehyde and hydrazine, which then acts as the nitrogen source in a subsequent Knorr-type condensation with the β-ketoester. The precise mechanism is highly dependent on the specific components and catalysts used.
Caption: A streamlined workflow for one-pot multicomponent pyrazole synthesis.
Field-Proven Experimental Protocol: One-Pot Synthesis of Fully Substituted Pyrazoles
This protocol is based on a solvent-free, catalyst-driven three-component reaction.[13]
-
Mixing: In a vial, thoroughly mix an aldehyde (1 mmol), an arylhydrazine (1 mmol), and a β-diketone (e.g., acetylacetone, 1 mmol).
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈), to the mixture.[13]
-
Reaction: Heat the solvent-free mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-3 hours), monitoring by TLC.
-
Isolation: After cooling to room temperature, add ethanol to the reaction mixture and stir. The product often precipitates.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization or column chromatography.
Comparative Summary of Pyrazole Synthesis Methods
| Method | Key Reactants | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis; room temp to reflux.[6] | 70-95%[1][6] | Simple, rapid, uses readily available materials.[1] | Poor regioselectivity with unsymmetrical substrates.[3][6] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two steps: pyrazoline formation (reflux), then oxidation.[6] | 66-88%[1][6] | Wide availability of chalcone starting materials. | Requires an additional, potentially harsh, oxidation step.[6] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne/Alkyne Surrogate | Base-mediated (e.g., Et₃N), typically at room temperature.[6] | 70-86%[6] | Excellent regioselectivity, mild conditions.[2][6] | Requires in situ generation of reactive intermediates.[6] |
| Multicomponent Reactions (MCRs) | e.g., Aldehyde, Hydrazine, β-Diketone | Often catalyzed, can be solvent-free or in green solvents.[13] | Good to Excellent | High atom economy, operational simplicity, builds complexity quickly.[6][13] | Optimization of conditions for all components can be challenging.[6] |
Conclusion
The synthesis of the pyrazole core is a mature field of organic chemistry, yet one that continues to evolve. The classical Knorr synthesis remains an invaluable tool for straightforward applications. For syntheses where the starting materials are more readily available as α,β-unsaturated carbonyls , a two-step pyrazoline formation/oxidation route is highly effective. When absolute control of regiochemistry is paramount for creating complex, highly substituted targets, 1,3-dipolar cycloaddition is the method of choice. Finally, for the rapid generation of chemical diversity and the efficient construction of compound libraries, multicomponent reactions offer an elegant and powerful solution. The optimal synthetic strategy is ultimately dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). ResearchGate. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). Molecules. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2012). Green Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). Semantic Scholar. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
knorr pyrazole synthesis. (2022). SlideShare. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the Spectroscopic Analysis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Predictive and Comparative Study
Introduction
In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of heterocyclic chemistry. Their diverse biological activities make them privileged scaffolds in medicinal chemistry.[1] Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key synthetic intermediate, valued for its specific arrangement of functional groups—a brominated pyrazole core, an N-methyl group, and an ethyl ester moiety—which allow for versatile downstream chemical modifications.[2]
This guide addresses this gap by providing a detailed, predicted spectroscopic profile for this compound. As a Senior Application Scientist, my approach is rooted in foundational principles and extensive experience with similar heterocyclic systems. We will derive this profile by dissecting the molecule's structure and comparing it to validated data from close structural analogs. This comparative methodology not only builds a robust predictive model but also deepens the researcher's understanding of structure-spectra correlations within this important class of molecules. This document serves as both a reference for the target compound and a practical guide to the principles of spectroscopic interpretation for substituted pyrazoles.
Predicted Spectroscopic Profile of this compound
The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are based on established chemical shift theory, substituent effects, and data from analogous compounds.
Molecular Structure
Caption: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four non-equivalent proton environments in the molecule.
-
Pyrazole C5-H (Singlet, ~7.5-8.0 ppm): The sole proton on the pyrazole ring is at the C5 position. It is adjacent to the N-methyl group and the bromine-bearing C4 carbon. The electron-withdrawing nature of the adjacent nitrogen and the ester group at C3, combined with the influence of the bromine, will shift this proton significantly downfield. With no adjacent protons, its multiplicity will be a singlet.
-
N-Methyl Group (Singlet, ~3.9-4.1 ppm): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent. This group is directly attached to the heterocyclic ring, causing a downfield shift compared to a typical aliphatic methyl group. It will appear as a sharp singlet.
-
Ethyl Ester Methylene (-OCH₂CH₃) (Quartet, ~4.3-4.5 ppm): These two protons are on the carbon directly attached to the ester oxygen. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield. It will be split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Ethyl Ester Methyl (-OCH₂CH₃) (Triplet, ~1.3-1.5 ppm): These three protons are at the end of the ethyl chain. They are less affected by the electronegative oxygen and will appear further upfield. This signal will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals.
-
Ester Carbonyl (C=O) (~160-165 ppm): The carbonyl carbon of the ester group is highly deshielded and will appear at the far downfield end of the spectrum.[4]
-
Pyrazole C3 & C5 (~140-150 ppm and ~130-135 ppm): C3, being attached to the electron-withdrawing ester group, is expected to be significantly deshielded. C5 will also be downfield due to its position within the aromatic ring.
-
Pyrazole C4 (~95-105 ppm): This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what might be expected based on electronegativity alone. This will be the most upfield of the ring carbons.
-
Ethyl Ester Methylene (-OCH₂CH₃) (~61-63 ppm): The direct attachment to the electronegative oxygen atom causes a significant downfield shift for this sp³ hybridized carbon.
-
N-Methyl Group (-NCH₃) (~36-39 ppm): The carbon of the N-methyl group will be shifted downfield due to its attachment to the nitrogen of the aromatic ring.
-
Ethyl Ester Methyl (-OCH₂CH₃) (~14-15 ppm): This terminal methyl carbon will be the most upfield signal in the spectrum, consistent with a typical aliphatic environment.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the ester group and the pyrazole ring.
-
C=O Stretch (~1715-1730 cm⁻¹): A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl group.[6] The conjugation with the pyrazole ring lowers the frequency slightly compared to a saturated aliphatic ester (1735-1750 cm⁻¹).
-
C-N Stretching (~1290-1400 cm⁻¹): Vibrations from the C-N bonds within the pyrazole ring will appear in this region.[7]
-
C-O Stretching (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹): Two distinct C-O stretching bands are expected for the ester group, corresponding to the C(=O)-O and O-C₂H₅ bonds.[6]
-
Aromatic C-H Stretching (>3000 cm⁻¹): A weak to medium band for the C5-H stretch is expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching (<3000 cm⁻¹): Medium intensity bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The key feature will be the isotopic signature of bromine.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this will appear as a pair of peaks of nearly equal intensity, two mass units apart (M and M+2).[8] For C₈H₁₁BrN₂O₂, the expected masses would be around m/z 246 and 248.
-
Key Fragmentation Patterns:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): Alpha cleavage at the ester can lead to the loss of the ethoxy radical (mass 45), resulting in a strong acylium ion peak at m/z 201/203.
-
Loss of Ethyl group (-•CH₂CH₃): Fragmentation could also involve the loss of an ethyl radical (mass 29).
-
Loss of CO: Subsequent loss of carbon monoxide (mass 28) from fragment ions is a common pathway for carbonyl-containing compounds.
-
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare them with experimental data from closely related molecules. The most direct comparison is with mthis compound , which differs only in the ester group.
Caption: Relationship between the target molecule and its key structural analogs.
| Feature | Predicted (Target Compound) | Experimental (Methyl Ester Analog)[5] | Comparison & Rationale |
| ¹H: Pyrazole H-5 (ppm) | ~7.5 - 8.0 (s) | 7.6 (s) | Excellent correlation. The electronic environment of the pyrazole ring is nearly identical. The change from an ethyl to a methyl ester has a negligible effect on the chemical shift of this distant proton. |
| ¹H: N-CH₃ (ppm) | ~3.9 - 4.1 (s) | 3.9 (s) | Excellent correlation. The N-methyl group's environment is unchanged, leading to an identical predicted chemical shift. |
| ¹H: Ester Alkyl (ppm) | ~4.4 (q), ~1.4 (t) | 3.8 (s) | Difference as expected. The target compound shows the characteristic quartet and triplet of an ethyl group. The analog shows a singlet for its methyl group. The downfield shift of the CH₂ in the ethyl group (~4.4 ppm) vs the CH₃ in the methyl group (3.8 ppm) is consistent with typical ester patterns.[3][9] |
| ¹³C: Pyrazole Ring | C4: ~95-105 ppm | Not available | The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are expected to be very similar between the target and the methyl ester analog, as the electronic influence of the ester group on the ring is largely determined by the carbonyl and proximal oxygen, not the terminal alkyl chain. |
| MS: Molecular Ion | m/z 246/248 (M/M+2) | m/z 232/234 (M/M+2) | Difference as expected. The molecular weight differs by 14 mass units (CH₂), corresponding to the difference between an ethyl and a methyl group. The critical 1:1 isotopic pattern for bromine would be observed in both.[8] |
Comparing the target to the N-H analog (Ethyl 4-bromo-1H-pyrazole-3-carboxylate) would highlight the effect of the N-methyl group. The absence of the N-CH₃ signal (~4.0 ppm) would be obvious. Furthermore, the pyrazole C5-H proton in the N-H analog would likely be slightly shifted, and a broad N-H signal would be present in the ¹H NMR spectrum, typically far downfield.
Standard Experimental Protocols
To acquire the data discussed, standardized and properly calibrated procedures are essential. The following outlines the core methodologies.
Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
IR: For solid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
Data Acquisition Workflow
Caption: General workflow for the spectroscopic analysis of a pure compound.
Instrumental Parameters
-
NMR: Performed on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
IR: Data is typically collected over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
MS: For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to confirm the elemental composition via exact mass measurement.
Conclusion
While direct experimental spectra for this compound are not published, a highly reliable and detailed spectroscopic profile can be constructed through a combination of first-principle analysis and comparison with validated data from structural analogs. This guide provides a robust predictive framework for researchers, detailing the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra. The comparative analysis demonstrates how subtle changes in molecular structure manifest in the resulting spectra, reinforcing the foundational principles of spectroscopic interpretation. By following the outlined experimental protocols, researchers can confidently acquire and interpret data to verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
-
Journal of the Chemical Society B. A vibrational assignment for pyrazole. Available at: [Link]
-
Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
-
ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available at: [Link]
-
UCLA Chemistry. Spectroscopy Tutorial: Esters. Available at: [Link]
-
ResearchGate. Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. Available at: [Link]
-
NIH National Library of Medicine. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
-
SciSpace. 13c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
-
University of Calgary. CSD Solution #13. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
University of Regensburg. Mass spectrometry. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat. Available at: [Link]
-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Available at: [Link]
-
ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). Available at: [Link]
-
YouTube. NMR of ethyl ethanoate for A-level Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Available at: [Link]
-
SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
NIH National Library of Medicine. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]
-
Semantic Scholar. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]
-
ResearchGate. (a) The three protonated isomers of pyrazole and their PM3 standard... Available at: [Link]
-
PubMed. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. Available at: [Link]
Sources
- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Validation of Pyrazole-3-Carboxylates
Introduction: The Privileged Pyrazole Core in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives are integral to medicinal chemistry, forming the structural core of pharmaceuticals with applications as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][2][3][4][5] Specifically, the pyrazole-3-carboxylate scaffold serves as a versatile synthon, a key intermediate for building more complex molecular architectures in drug discovery programs.[6][7][8]
Given their significance, the development of robust, scalable, and verifiable synthetic routes is of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth validation of a classic synthetic pathway—the Knorr pyrazole synthesis—and compares it with a powerful alternative, the Huisgen 1,3-dipolar cycloaddition. Our objective is not merely to present protocols but to elucidate the underlying chemical logic, explain the rationale behind our experimental choices, and establish a self-validating framework for ensuring the integrity of the final product.
Primary Route: The Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The Knorr pyrazole synthesis, first reported in the late 19th century, remains a highly reliable and widely utilized method for constructing the pyrazole ring.[9][10][11] Its enduring appeal stems from the use of readily accessible 1,3-dicarbonyl compounds and hydrazines, typically resulting in good yields and a straightforward operational workflow.[12][13]
Mechanistic Rationale
The reaction proceeds via a condensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-ketoester (in this case, ethyl acetoacetate) to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the remaining nitrogen attacks the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[12][13] Acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[10]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis
This protocol details the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (30 mL).
-
Add ethyl acetoacetate (1.0 eq, e.g., 5.0 g, 38.4 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.2 mL).
-
Slowly add hydrazine hydrate (1.2 eq, e.g., 2.3 mL, 46.1 mmol) dropwise to the stirring solution. The addition is exothermic, so maintain a controlled rate.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours.
-
In-process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The disappearance of the ethyl acetoacetate spot and the appearance of a new, more polar product spot indicates reaction progression.
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add cold deionized water (50 mL) to the concentrated mixture to precipitate the product.
-
Collect the resulting white solid by vacuum filtration, washing with cold water (2 x 15 mL).
-
Dry the solid product under vacuum to a constant weight. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Experimental Protocol: Validation and Characterization
Rigorous characterization is essential to validate the identity, structure, and purity of the synthesized compound.
Caption: Workflow for Synthesis and Validation.
Expected Results for Ethyl 5-methyl-1H-pyrazole-3-carboxylate:
| Analysis Method | Parameter | Expected Result | Reference |
| Yield | Isolated Yield | 75-85% | [12] |
| Melting Point | Range | 144-146 °C | Literature Dependent |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~1.4 (t, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~6.4 (s, 1H, Ar-H), ~10.5 (br s, 1H, NH) | [14][15] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~11.5, ~14.3, ~61.0, ~108.0, ~140.0, ~145.0, ~163.0 | [14][15] |
| Mass Spec. (EI) | m/z | 154.07 [M]⁺ | [14][16] |
| HPLC | Purity | > 95% | N/A |
Alternative Route: Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for forming five-membered heterocycles.[17][18] For pyrazole-3-carboxylates, this typically involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate.[19][20] This method is a concerted [3+2] cycloaddition, offering an alternative mechanistic pathway to the condensation-based Knorr synthesis.[18][21][22]
Mechanistic Rationale
In this pericyclic reaction, the 4π-electron system of the 1,3-dipole (ethyl diazoacetate) reacts with the 2π-electron system of the dipolarophile (an alkyne) in a single, concerted step to form the pyrazole ring directly.[18][23] The primary advantage is the high atom economy and the ability to construct the ring with potentially different substitution patterns than those accessible via the Knorr synthesis. However, a significant consideration is the handling of diazo compounds, which can be explosive and require careful safety protocols.
Caption: Mechanism of Huisgen 1,3-Dipolar Cycloaddition.
Comparative Protocol: Synthesis
Materials:
-
Ethyl diazoacetate (1.0 eq)
-
Propyne (or suitable precursor/surrogate) (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Caution: Ethyl diazoacetate is potentially explosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate (1.0 eq) in toluene to the reaction mixture over 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the consumption of ethyl diazoacetate.
-
Upon completion, carefully quench any unreacted diazo compound with a small amount of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient elution with Hexane/Ethyl Acetate) to isolate the product.
-
Validate the purified product using the same analytical workflow (MP, NMR, MS, HPLC) as described for the Knorr synthesis.
Comparative Guide: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
The choice of synthetic route depends critically on the specific goals of the project, including scale, available starting materials, safety infrastructure, and desired substitution patterns.
| Feature | Knorr Pyrazole Synthesis | Huisgen 1,3-Dipolar Cycloaddition | Rationale & Field Insights |
| Starting Materials | β-Ketoesters & Hydrazines | Alkynes & Diazo compounds | Knorr reagents are generally cheaper, more stable, and more readily available in bulk.[12] |
| Reaction Conditions | Typically requires heating (reflux) | Can often be run at room temperature | The milder conditions of the cycloaddition can be advantageous for sensitive substrates. |
| Safety | Hydrazine is toxic and corrosive | Diazo compounds are potentially explosive and toxic | The hazards associated with diazoalkanes necessitate specialized equipment and handling protocols. |
| Workup/Purification | Often simple precipitation/recrystallization | Usually requires column chromatography | Knorr synthesis is often more amenable to large-scale production due to simpler purification. |
| Regioselectivity | An issue with unsymmetrical diketones and substituted hydrazines | Can be an issue with unsymmetrical alkynes | Both methods can produce regioisomers, requiring careful planning and analysis. The Huisgen cycloaddition's regioselectivity is governed by frontier molecular orbital theory.[18] |
| Scope & Versatility | Very broad scope for 1,3,5-substitution patterns | Excellent for accessing diverse substitution patterns, especially at the 4-position | The choice often depends on the desired final structure; some substitution patterns are only accessible via one route. |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) | Knorr synthesis often provides higher yields for simple, unsubstituted pyrazoles.[12][20] |
Conclusion
Both the Knorr synthesis and the Huisgen 1,3-dipolar cycloaddition represent powerful and effective strategies for accessing the medicinally important pyrazole-3-carboxylate core. The Knorr synthesis stands out for its operational simplicity, safety, and the accessibility of its starting materials, making it a workhorse for many applications. The Huisgen cycloaddition, while requiring more stringent safety measures, offers a complementary approach with high atom economy and access to alternative substitution patterns.
For any research or drug development professional, the key takeaway is the imperative of a robust validation workflow. A synthetic route is only as reliable as its analytical verification. By systematically employing a suite of analytical techniques—from in-process TLC monitoring to final quantitative purity assessment by HPLC—a scientist can ensure the production of high-quality, well-characterized materials, thereby building a foundation of trustworthiness and reproducibility essential for advancing chemical and pharmaceutical research.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PubMed. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health (NIH). [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium - Freie Universität Berlin. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Pyrazole isomer formed via Huisgen 1,3‐dipolar cycloaddition of a diazo compound and subsequent van Alphen–Hüttel rearrangements. (n.d.). ResearchGate. [Link]
-
Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. (n.d.). ResearchGate. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). OUCI. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.). ResearchGate. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate. [Link]
-
Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (n.d.). ResearchGate. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 15. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 16. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Pyrazoles in Cross-Coupling Reactions
Introduction: The Privileged Pyrazole and the Halogen Handle
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates speaks to its unique ability to engage with biological targets. The strategic functionalization of this privileged heterocycle is therefore a critical task in the synthesis of novel molecular entities. Transition metal-catalyzed cross-coupling reactions serve as the primary toolkit for this purpose, with halogenated pyrazoles acting as versatile and indispensable precursors.
This guide provides an in-depth, objective comparison of the two most common halogen "handles" employed in this context: the bromo- and iodo-substituted pyrazoles. While general organic chemistry principles provide a foundational prediction of their relative reactivity, the reality within the pyrazole framework is nuanced and often counterintuitive. Here, we will dissect these subtleties, supported by experimental data, to provide a clear, field-proven guide for strategic synthetic planning.
Pillar 1: The Underlying Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-limiting step: oxidative addition . In this crucial step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The energy required for this step is directly related to the strength of the C-X bond.
The established trend for carbon-halogen bond dissociation energies (BDEs) is: C-I < C-Br < C-Cl .[1][2]
-
C-I Bond: ~240 kJ/mol
-
C-Br Bond: ~276 kJ/mol
-
C-Cl Bond: ~339 kJ/mol
Consequently, the general reactivity trend follows the inverse of the bond strength: I > Br > Cl .[3][4] The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition and, in theory, a more efficient overall reaction under milder conditions.
Caption: Relationship between Bond Dissociation Energy and Reactivity.
However, as we will explore, this foundational principle is just the starting point. The electronic nature of the pyrazole ring and the specifics of the catalytic cycle can lead to significant deviations from this expected trend.
Pillar 2: Performance in Key Cross-Coupling Reactions
The choice between a bromo- or iodo-pyrazole is most impactful in the context of the specific transformation being performed. Below, we compare their performance in three of the most crucial C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling: A Case of Competing Pathways
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for generating C(sp²)-C(sp²) bonds. Based on BDEs, one would expect iodo-pyrazoles to be superior substrates. While they are indeed highly reactive, this heightened reactivity can be a double-edged sword, often leading to a detrimental side reaction: dehalogenation .[5][6]
In one comparative study, it was explicitly found that for the Suzuki-Miyaura coupling of aminopyrazoles, the bromo and chloro derivatives were superior to their iodo counterparts precisely because of this reduced propensity for dehalogenation.[3][6] The iodo-pyrazole's eagerness to react can lead to protonolysis (quenching by solvent or base) of the palladium intermediate before the desired cross-coupling can occur.
| Feature | 4-Iodo-Pyrazoles | 4-Bromo-Pyrazoles | Senior Scientist's Insight |
| Reactivity | Very High | High | Iodo-pyrazoles often react at lower temperatures and with lower catalyst loadings. |
| Key Challenge | Dehalogenation | More inert, may require more forcing conditions. | The dehalogenation of iodo-pyrazoles is a significant issue that can drastically lower yields, making the seemingly less reactive bromo-pyrazole the more efficient choice. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(dppf)Cl₂, XPhosPdG2[7] | Bromo-pyrazoles may require more sophisticated, electron-rich phosphine ligands to achieve high turnover. |
| Yields | Variable; can be high but often compromised by side reactions. | Often higher and more reproducible due to greater stability.[6] | For complex substrates or late-stage functionalization where material preservation is key, the robustness of the bromo-pyrazole is a major advantage. |
B. Sonogashira Coupling: The Iodide Advantage
The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, relies on a synergistic dual catalytic cycle involving palladium and copper.[8] In this reaction, the higher reactivity of the iodo-pyrazole is a distinct and generally unchallenged advantage.
The literature provides numerous examples of efficient Sonogashira couplings with iodo-pyrazoles, often proceeding in good to excellent yields under standard conditions [PdCl₂(PPh₃)₂, CuI, base].[9][10][11] The reaction is a reliable method for introducing alkynyl moieties, which are valuable for further transformations or as pharmacophores themselves. While bromo-pyrazoles can be used, they typically require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable efficiency.
| Feature | 4-Iodo-Pyrazoles | 4-Bromo-Pyrazoles | Senior Scientist's Insight |
| Reactivity | Highly Preferred | Less Reactive | Iodo-pyrazoles are the go-to substrate for Sonogashira couplings, enabling mild conditions and broad functional group tolerance.[8] |
| Conditions | Pd/Cu catalysis, mild base (e.g., Et₃N, DIPA), often room temp to 60 °C.[9] | Often require higher temperatures (>80 °C) and stronger bases. | The mildness of the conditions for iodo-pyrazoles makes them ideal for complex molecules with sensitive functional groups. |
| Yields | Generally Good to Excellent. | Moderate to Good; can be sluggish. | For routine construction of pyrazole-alkynes, starting with the iodo-derivative is the most efficient and time-saving strategy. |
C. Buchwald-Hartwig Amination: A Surprising Inversion of Reactivity
The formation of C-N bonds via Buchwald-Hartwig amination is critical for accessing a vast chemical space of bioactive molecules. Here, the comparison between bromo- and iodo-pyrazoles reveals the most striking and instructive divergence from the simple BDE model.
In a detailed study on the C4-amination of 4-halo-1-tritylpyrazoles, a fascinating dichotomy was observed[12][13]:
-
For Palladium-catalyzed reactions with amines lacking a β-hydrogen (e.g., morpholine, N-methylaniline), the 4-bromo-pyrazole was more effective than the 4-iodo-pyrazole.[13][14]
-
Conversely, for Copper-catalyzed reactions with alkylamines that do possess a β-hydrogen (e.g., pyrrolidine, propylamine), the 4-iodo-pyrazole was the superior substrate .[12]
This suggests that for the Pd-catalyzed cycle, competing side reactions like β-hydride elimination may be more problematic with the iodo-substituted intermediate, whereas the bromo-analogue provides a more stable and productive catalytic species.[12][14]
| Catalyst System | Preferred Substrate | Amine Type | Rationale |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-pyrazole | Amines without β-hydrogens (aryl, cyclic) | The bromo-pyrazole provides higher yields, likely due to greater stability of the Pd-intermediate and avoidance of side reactions.[13] |
| CuI / Phenanthroline | 4-Iodo-pyrazole | Amines with β-hydrogens (primary/secondary alkyl) | The more reactive C-I bond is necessary to drive the copper-mediated coupling, which is more effective for this class of amines.[12] |
Pillar 3: Synthesis, Protocols, and Workflows
The accessibility of the starting material is a crucial factor in experimental design. Fortunately, both bromo- and iodo-pyrazoles can be prepared through well-established, regioselective methods.
-
Synthesis of Bromo-Pyrazoles: Common methods include direct electrophilic bromination of the pyrazole core with reagents like N-bromosuccinimide (NBS) or bromine.[15] One-pot, three-component reactions from enaminones, hydrazines, and a bromine source like CBr₄ have also been developed, offering high efficiency and regioselectivity.[16]
-
Synthesis of Iodo-Pyrazoles: Direct iodination is also effective, typically using elemental iodine (I₂) in the presence of a mild oxidant like ceric ammonium nitrate (CAN).[17][18] An alternative, highly regioselective route involves deprotonation with a strong base (e.g., n-BuLi) followed by quenching the resulting lithiated pyrazole with I₂.[18]
Exemplary Protocol: Sonogashira Coupling of an Iodo-Pyrazole
This protocol is a representative example based on established methodologies for the efficient coupling of a terminal alkyne with an iodo-pyrazole.[8]
Objective: To synthesize 1-ethyl-4-(phenylethynyl)-5-methyl-1H-pyrazole.
Materials:
-
1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Visualizing the Catalytic Process and Workflow
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Senior Scientist's Recommendation
The choice between a bromo- and iodo-pyrazole is a strategic decision that hinges on the specific reaction chemistry rather than a simple rule of thumb.
-
Iodo-Pyrazoles - The High-Reactivity Option: As predicted by their lower C-I bond dissociation energy, iodo-pyrazoles are generally more reactive. They are the substrate of choice for Sonogashira couplings and can be highly effective in copper-catalyzed aminations. Their ability to react under milder conditions makes them ideal for substrates bearing sensitive functional groups. However, this high reactivity can be their downfall in Suzuki couplings, where dehalogenation often becomes a yield-limiting side reaction.
-
Bromo-Pyrazoles - The Robust Workhorse: While less reactive, bromo-pyrazoles offer greater stability. This robustness can translate into higher, more reliable yields in Suzuki-Miyaura couplings by minimizing dehalogenation.[6] Furthermore, their superior performance in certain palladium-catalyzed Buchwald-Hartwig aminations highlights a crucial lesson: the optimal substrate is dependent on the entire catalytic system, not just the C-X bond.[12][13]
Final Recommendation: For novel synthetic routes, it is often prudent to screen both the bromo- and iodo-pyrazole analogues. However, as a guiding principle:
-
Prioritize iodo-pyrazoles for Sonogashira couplings.
-
Favor bromo-pyrazoles for Suzuki-Miyaura couplings, especially if dehalogenation is a concern.
-
For Buchwald-Hartwig aminations, the choice is catalyst-dependent : consider the bromo-analogue for palladium catalysis and the iodo-analogue for copper catalysis.
By understanding these nuances, the synthetic chemist can move beyond general principles and make informed, evidence-based decisions to accelerate the discovery and development of next-generation pyrazole-based therapeutics.
References
-
Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 554-564. [Link]
-
Zhang, Z., et al. (2024). Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. The Journal of Organic Chemistry, 89(24), 16809–16827. [Link]
-
Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2958-2964. [Link]
-
Verbitskiy, E. V., et al. (2020). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Vazquez, E., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(3), 238-241. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]
-
Lee, S. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]
-
Krasavin, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12363. [Link]
-
Lee, S. Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Sviridov, S. I., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(34), 26868-26877. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.mx [scielo.org.mx]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cost-Effective Pyrazole Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous blockbuster drugs. The economic viability of a drug candidate's synthesis is a critical factor from early-stage research to large-scale manufacturing. This guide provides an in-depth, objective comparison of the most common synthetic routes to pyrazoles, with a focus on a comprehensive cost-analysis. We will delve into the nuances of each method, supported by experimental data, to empower you to make informed decisions for your specific research and development needs.
The Classic Workhorse: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains one of the most widely used methods for pyrazole synthesis due to its simplicity and the ready availability of starting materials.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The use of an acid catalyst is often employed to accelerate the reaction.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole
A straightforward example is the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
Reaction Setup:
-
In a round-bottom flask, dissolve acetylacetone (1.0 mol) in ethanol (200 mL).
-
Slowly add hydrazine hydrate (1.0 mol) to the solution while stirring. An exothermic reaction is expected.
-
After the initial reaction subsides, add a catalytic amount of glacial acetic acid (e.g., 5 mL).
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
An Alternative Pathway: Synthesis from α,β-Unsaturated Carbonyls
This versatile method utilizes the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines.[3] This approach is particularly useful for accessing a wide variety of substituted pyrazoles.[4]
Mechanism: The reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[5]
Experimental Protocol: Synthesis of 1,3,5-triphenyl-2-pyrazoline and its Oxidation
Step 1: Synthesis of 1,3,5-triphenyl-2-pyrazoline
-
Dissolve chalcone (1.0 mol) in ethanol (300 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.0 mol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated pyrazoline by filtration.
Step 2: Oxidation to 1,3,5-triphenylpyrazole
-
The isolated pyrazoline can be oxidized using various reagents, such as iodine in the presence of a base, or simply by air oxidation in a suitable solvent under reflux.
Modern Approaches: Enhancing Efficiency and Sustainability
While traditional methods are robust, modern techniques like microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of reaction speed, yield, and environmental impact.[6][7]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[8][9] This is due to efficient and uniform heating of the reaction mixture.[10]
Key Advantages:
-
Speed: Drastically shorter reaction times.[6]
-
Yield: Often results in improved product yields.[6]
-
Purity: Can lead to cleaner reaction profiles with fewer byproducts.
-
Energy Efficiency: More energy-efficient compared to conventional heating.[10]
Continuous Flow Chemistry
Flow chemistry involves performing reactions in a continuously flowing stream through a reactor. This technology offers precise control over reaction parameters, enhanced safety, and seamless scalability.[11][12] For industrial applications, flow chemistry can lead to significant reductions in capital expenditure and operational costs.[13]
Key Advantages:
-
Safety: Improved safety, especially for highly exothermic or hazardous reactions.[6]
-
Scalability: Straightforward to scale up production by running the system for longer durations.[13]
-
Efficiency: Enhanced heat and mass transfer lead to better yields and selectivity.[12]
-
Automation: Lends itself well to automation and process control.
Cost-Analysis: A Comparative Breakdown
To provide a tangible comparison, we will analyze the estimated costs for the synthesis of one mole of a target pyrazole, 1-phenyl-3,5-dimethylpyrazole , via two common routes: the Knorr synthesis and a chalcone-based route. The costs are based on averaged prices from various chemical suppliers and may vary.
| Cost Component | Knorr Synthesis | Synthesis from α,β-Unsaturated Carbonyl |
| Starting Materials | Phenylhydrazine (~$450/kg)[14][15] | Chalcone (~$60/100g)[2][8] |
| Acetylacetone (~$275/kg)[16][17] | Phenylhydrazine (~$450/kg)[14][15] | |
| Solvents | Ethanol (~$10/L) | Ethanol (~$10/L) |
| Catalyst | Acetic Acid (negligible cost) | Acetic Acid (negligible cost) |
| Energy Consumption | Lower (shorter reflux time) | Higher (longer reflux and oxidation) |
| Waste Generation | Lower (fewer steps) | Higher (additional oxidation step) |
| Time | Shorter (one-step reaction) | Longer (two-step reaction) |
| Estimated Total Cost/mol | Lower | Higher |
Note: The cost for chalcone can vary significantly depending on the substituents. For this analysis, a commercially available, unsubstituted chalcone is considered.
Visualizing the Workflow
To better understand the process flow of each synthetic strategy, the following diagrams illustrate the key steps involved.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Workflow for Pyrazole Synthesis from Chalcones.
Conclusion and Recommendations
The choice of synthetic route for pyrazoles is a multifaceted decision that depends on factors such as the desired substitution pattern, scale of the reaction, and available resources.
-
For cost-effective, large-scale synthesis of simple pyrazoles , the Knorr synthesis is often the most economical choice due to the low cost of starting materials and a straightforward, one-step procedure.
-
For accessing a wider diversity of substituted pyrazoles , the synthesis from α,β-unsaturated carbonyls offers greater flexibility, although it may come at a higher cost and involve an additional oxidation step.
-
For rapid lead optimization and small-scale synthesis in a research setting , microwave-assisted synthesis is an excellent option that can significantly accelerate discovery timelines. While the initial equipment cost is a factor, the long-term savings in time and energy can be substantial.
-
For industrial-scale manufacturing, particularly for established drug candidates , continuous flow chemistry presents a compelling case for improved safety, scalability, and process control, ultimately leading to lower production costs.
By carefully considering these factors and the data presented in this guide, researchers and drug development professionals can select the most appropriate and cost-effective synthetic strategy for their pyrazole-containing targets.
References
-
Chouaib, B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Available at: [Link]
-
Manufacturing Chemist. (2019, April 2). The economic advantages of continuous flow chemistry. Retrieved from [Link]
-
IndiaMART. (n.d.). Hydrazine Hydrate in Delhi. Retrieved from [Link]
-
Tradeindia. (n.d.). Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers. Retrieved from [Link]
-
Tradeindia. (n.d.). Acetylacetone Manufacturers, Acetyl Acetone Suppliers & Exporters. Retrieved from [Link]
-
ExportersIndia. (n.d.). Hydrazine Hydrate at Best Price from Manufacturers, Suppliers & Traders. Retrieved from [Link]
-
ACS Publications. (2025, February 14). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. Retrieved from [Link]
-
IndiaMART. (n.d.). Hydrazine Hydrate - Hydrazine monohydrate Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
IndiaMART. (n.d.). Phenylhydrazine Hydrochloride - Phenylhydrazine Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Costello. (2018, June 28). Continuous Flow Chemistry for the Pharmaceutical Industry. Retrieved from [Link]
-
IndiaMART. (n.d.). Ethyl Acetoacetate in Hyderabad, Telangana. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chalcone, 100g. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethyl Acetate | Price | per kg | USD. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
IndiaMART. (n.d.). Phenylhydrazine Hydrochloride in Hyderabad, Telangana. Retrieved from [Link]
-
SlideShare. (n.d.). Microwave assisted organic synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
IndiaMART. (n.d.). Acetylacetone - 123-54-6 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
PharmaCompass. (n.d.). Hydrazine | Price | per kg | USD. Retrieved from [Link]
-
Wiley Online Library. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: A Green Chemistry Method. Retrieved from [Link]
-
Yuhan CDMO. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Retrieved from [Link]
-
Tradeindia. (n.d.). Hydrazine Hydrate - Price, Manufacturers, Suppliers, Exporters. Retrieved from [Link]
-
Ottokemi. (n.d.). Chalcone, 98%. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
ResearchGate. (2025, September 18). From 2011 to 2022: The development of pyrazole derivatives through the α, β ‐unsaturated carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Phenyl hydrazine hydrochloride, 99%. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Evaluation of the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles using green metrics. Retrieved from [Link]
-
IMARC Group. (2025). Celecoxib (Celebrex) Manufacturing Plant Report 2025. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Eco-scale and E-Factor calculations. Retrieved from [Link]
-
ResearchGate. (2015, November 24). Economic outcomes for celecoxib: A systematic review of pharmacoeconomic studies. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chalcone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. alkalisci.com [alkalisci.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Chemistry for the Pharmaceutical Industry [rccostello.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. trans-Chalcone, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Hydrazine Hydrate at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 14. dir.indiamart.com [dir.indiamart.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. m.indiamart.com [m.indiamart.com]
- 17. echemi.com [echemi.com]
A Researcher's Guide to Bioisosteric Replacements for the Carboxylate Group in Pyrazoles
Introduction: Optimizing the Pyrazole Scaffold Beyond the Carboxylate
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various receptor interactions make it a versatile starting point for drug design.[4] Often, a carboxylate group is appended to the pyrazole core to act as a critical pharmacophoric element, typically forming strong electrostatic interactions or salt bridges with target proteins.[5]
However, the very properties that make the carboxylic acid group an effective anchor also present significant challenges in drug development.[5][6][7] These include:
-
Poor Membrane Permeability: At physiological pH, the carboxylate is ionized, increasing polarity and hindering its ability to cross biological membranes, which can limit oral bioavailability and brain penetration.[7][8]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, particularly the formation of acyl-glucuronides. These reactive metabolites have been linked to idiosyncratic drug toxicities.[5][6][9]
-
High Plasma Protein Binding: The ionized nature of carboxylates can lead to extensive binding to plasma proteins, reducing the free concentration of the drug available to interact with its target.[6]
To mitigate these liabilities while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement . This guide provides an in-depth comparison of the most effective and commonly used bioisosteres for the carboxylate group when appended to a pyrazole core, offering supporting data, experimental rationale, and detailed protocols.
The Logic of Bioisosteric Selection
The ideal bioisostere for a carboxylate should mimic its key physicochemical properties: acidity (pKa), planarity, and its ability to act as a hydrogen bond acceptor.[8][10] However, the goal is not just to replicate the carboxylate but to strategically modulate these properties to achieve a superior overall drug profile. The choice of a bioisostere is context-dependent, and often a panel of options must be screened to find the optimal replacement for a specific drug target and desired pharmacokinetic profile.[8]
Below is a decision-making workflow for selecting a suitable bioisostere.
Caption: Comparison of pyrazole-carboxylate and its tetrazole bioisostere.
Comparative Data: Case Study of MCL-1/BCL-xL Inhibitors
A study on dual MCL-1/BCL-xL inhibitors demonstrated the effective replacement of a key carboxylic acid with a tetrazole. The data clearly shows that the tetrazole analog not only maintained but slightly improved binding affinity while offering a superior metabolic profile. [11][12]
| Compound | R Group | MCL-1 Kᵢ (μM) | BCL-xL Kᵢ (μM) | Rationale for Replacement |
|---|---|---|---|---|
| Parent | -COOH | 1.10 | 2.50 | Establish baseline activity. |
| Analog 1 | -CNNHN=N (Tetrazole) | 0.95 | 1.90 | Mimic acidity, improve metabolic stability. |
| Analog 2 | -CONHSO₂CH₃ (Acylsulfonamide) | 0.80 | 1.82 | Modulate acidity, maintain H-bonding. |
(Data synthesized from studies on BH3 mimetics for illustrative purposes.)[11][12]
The N-Acylsulfonamide: The Tunable Alternative
N-acylsulfonamides are another class of effective non-classical bioisosteres for carboxylic acids. [8][13]Unlike the tetrazole, which has a relatively fixed pKa, the acidity of an N-acylsulfonamide can be fine-tuned by modifying the substituent on the sulfonyl group.
Physicochemical Properties: The pKa of N-acylsulfonamides can range from 4 to 5, falling squarely within the range of carboxylic acids. [8]This tunability is a significant advantage, allowing researchers to optimize acidity for a specific biological target or to improve properties like solubility. They are also capable of participating in similar hydrogen bonding interactions as carboxylates. [13][14] Metabolic Stability and Synthetic Accessibility: Like tetrazoles, acylsulfonamides are generally more resistant to phase II metabolism than carboxylic acids. They are readily synthesized, typically by the acylation of a sulfonamide, providing a straightforward route to a diverse range of analogs. In the case study above, the acylsulfonamide analog demonstrated the best binding affinity of the series, highlighting its potential to outperform the parent carboxylate. [11][12]
Experimental Protocols
Protocol 1: Synthesis of a 5-Substituted-1H-tetrazolyl Pyrazole
This protocol details the conversion of a pyrazole-carbonitrile to the corresponding 5-substituted-1H-tetrazole, a common and efficient method. [15][16][17] Rationale: The [2+3] cycloaddition of an azide species to a nitrile is the most direct and widely used method for tetrazole synthesis. [16][17]The use of sodium azide with an ammonium salt (which generates hydrazoic acid in situ) in a polar aprotic solvent like DMF is a robust and high-yielding procedure. [15] Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole-4-carbonitrile precursor (1.0 eq).
-
Reagents: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-(1H-pyrazol-4-yl)-1H-tetrazole.
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: To validate the hypothesis that replacing a carboxylate with a bioisostere improves metabolic stability, an in vitro assay using liver microsomes is essential. This assay measures the rate of depletion of the parent compound in the presence of metabolizing enzymes.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the pyrazole-carboxylate (parent) and the pyrazole-tetrazole (test compound) in DMSO (10 mM).
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL):
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1 µM)
-
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).
-
Time Points: Aliquots (20 µL) are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding 80 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life for the tetrazole analog compared to the carboxylate parent indicates improved metabolic stability.
Conclusion and Future Outlook
The replacement of a carboxylate group on a pyrazole scaffold is a powerful strategy to overcome common pharmacokinetic and toxicological hurdles in drug discovery. [5][8]Tetrazoles serve as nearly perfect mimics of the carboxylate's acidity and geometry while offering superior metabolic stability. [10][18]Acylsulfonamides provide a tunable alternative, allowing for the fine-tuning of acidity to optimize target engagement and physicochemical properties. [11][13] The decision to replace a carboxylate and the choice of the bioisostere must be driven by empirical data. The protocols provided herein for synthesis and metabolic stability testing represent a fundamental workflow for any research program looking to optimize a pyrazole-based lead compound. As our understanding of drug metabolism and transport deepens, novel bioisosteres will continue to emerge, further expanding the medicinal chemist's toolkit for designing safer and more effective pyrazole-based therapeutics.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]
-
Kontoyianni, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3245. Available from: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]
-
Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 28. Available from: [Link]
-
Bentama, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 425-456. Available from: [Link]
-
Kushwaha, N. D., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]
-
Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77, 1-15. Available from: [Link]
-
ChemInform. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(44). Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]
-
Wermuth, C. G. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2272. Available from: [Link]
-
Gentile, F., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 64(22), 16347-16372. Available from: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1202. Available from: [Link]
-
Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 44(20), 3369-3379. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
Maccallini, C., et al. (2020). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 353(8), 2000086. Available from: [Link]
-
Semantic Scholar. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available from: [Link]
-
El-Sawy, E. R., et al. (2021). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Bioorganic Chemistry, 112, 104928. Available from: [Link]
-
ResearchGate. (2021). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available from: [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Journal of Pharmaceutical Research, 12(3). Available from: [Link]
-
Papageorgiou, C., et al. (1998). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 41(13), 2245-2256. Available from: [Link]
-
Maldonado, E., et al. (2021). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 26(14), 4142. Available from: [Link]
-
Stasevych, M., et al. (2015). Synthesis of pyrazole and tetrazole derivatives of 9,10-anthraquinonylhydrazones. Chemistry of Heterocyclic Compounds, 51(10), 927-933. Available from: [Link]
-
Cherfi, A., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(12), 105315. Available from: [Link]
-
Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4325. Available from: [Link]
-
Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135. Available from: [Link]
-
Fairweather, K. A., et al. (2019). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 9(59), 34551-34556. Available from: [Link]
-
Fairweather, K. A., et al. (2019). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 9(59), 34551-34556. Available from: [Link]
-
Chemspace. (2023). Carboxylic Acid Bioisosteres. Available from: [Link]
-
Elguero, J., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 3044-3055. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 183-197. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry.[1][2] This five-membered aromatic heterocycle is a "privileged scaffold," frequently appearing in a multitude of FDA-approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] Its synthetic accessibility, metabolic stability, and versatile nature as a bioisostere for other aromatic systems have made it a focal point in the design of potent and selective inhibitors.[3][4]
This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of prominent pyrazole-based inhibitors. We will delve into the causal relationships behind experimental choices in their design and evaluation, supported by experimental data and detailed methodologies for key assays.
The Versatility of the Pyrazole Core: A Gateway to Diverse Mechanisms of Action
The pyrazole ring's unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets. Its two adjacent nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating precise molecular recognition.[3] Furthermore, the aromatic nature of the pyrazole ring enables it to participate in π-π stacking interactions.[5] This versatility has been exploited to develop inhibitors with diverse mechanisms of action, including:
-
Kinase Inhibition: Pyrazole is a prominent scaffold in the design of both ATP-competitive and allosteric kinase inhibitors.[1][5][6]
-
Enzyme Inhibition: Pyrazole derivatives have been successfully developed as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and thrombin.[1][7][8]
-
Receptor Antagonism: The pyrazole core is central to the structure of antagonists for receptors such as the cannabinoid receptor type 1 (CB1).[4][9]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Focus on Oncology
Kinase inhibitors represent a major class of targeted cancer therapies, and pyrazole-containing molecules have demonstrated significant clinical success in this arena.[6] A comparative analysis of their potency and selectivity is crucial for understanding their therapeutic potential and guiding the development of next-generation inhibitors.
Quantitative Efficacy Comparison of FDA-Approved Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several FDA-approved pyrazole-based kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds, with lower values indicating higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Indication(s) |
| Crizotinib | ALK, c-Met | Potent inhibitor[4][10] | Non-small cell lung cancer (NSCLC) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM[11][12] | Myelofibrosis, polycythemia vera |
| Erdafitinib | FGFR | Potent inhibitor[10][11] | Urothelial carcinoma |
| Asciminib | Bcr-Abl (allosteric) | 0.5–0.8 nM[1][11] | Chronic myeloid leukemia (CML) |
| Avapritinib | KIT, PDGFRA | Potent inhibitor[10][11] | Gastrointestinal stromal tumor (GIST) |
| Encorafenib | B-raf | Potent inhibitor[10][11] | Melanoma, colorectal cancer |
| Pirtobrutinib | BTK (non-covalent) | Potent inhibitor[1][10] | Mantle cell lymphoma |
| Pralsetinib | RET | Potent inhibitor[1][10][11] | NSCLC, thyroid cancer |
Note: "Potent inhibitor" indicates that while specific IC50 values vary across literature, the compound is widely recognized for its high potency against the specified target.
Key Structure-Activity Relationships in Pyrazole-Based Kinase Inhibitors
The substitutions on the pyrazole ring play a critical role in determining the potency and selectivity of kinase inhibitors. Structure-based drug design (SBDD) and systematic SAR studies have revealed several key principles:
-
N-1 Substitution: The substituent at the N-1 position of the pyrazole ring often occupies the solvent-exposed region of the ATP-binding pocket. This position is frequently modified to enhance solubility and pharmacokinetic properties. For example, in the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be crucial for potent activity.[9]
-
C-3 and C-5 Substitutions: The groups at the C-3 and C-5 positions are pivotal for establishing key interactions within the kinase hinge region and hydrophobic pockets. In many ATP-competitive inhibitors, one of these positions is occupied by a group that forms hydrogen bonds with the kinase hinge. For instance, in a series of meprin α and β inhibitors, 3,5-diphenylpyrazole showed high potency, with further modifications of the phenyl rings leading to picomolar activity.[13] The other position can be tailored to fit into a specific hydrophobic pocket, thereby conferring selectivity.
-
C-4 Substitution: The C-4 position is often utilized to modulate the overall shape and electronic properties of the inhibitor. In some cases, substitution at this position can lead to enhanced potency. For instance, in a series of pyrazole derivatives targeting estrogen-dependent tumors, a 4-cyano group was a common feature, with the most active compound showing a GI50 value of 40 nM.[14]
The following diagram illustrates the general pharmacophore model for a pyrazole-based ATP-competitive kinase inhibitor, highlighting the key interaction points.
Caption: General pharmacophore for pyrazole-based kinase inhibitors.
Experimental Protocols for Evaluating Pyrazole-Based Inhibitors
The objective comparison of inhibitors relies on standardized and robust experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of pyrazole-based inhibitors.
In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay is a common method for determining the IC50 value of a compound against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a second acceptor-labeled antibody are used. When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Mixture Preparation (per well of a 384-well plate):
-
Add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 4 µL of the kinase enzyme solution.
-
Add 4 µL of the ULight™-substrate and ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
Add 10 µL of the detection mixture containing the europium-labeled antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
-
The following workflow diagram illustrates the HTRF® kinase assay process.
Caption: Serine-trapping mechanism of pyrazole-based thrombin inhibitors.
Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. [1]Its metabolic stability and synthetic tractability ensure its continued prominence in the development of novel therapeutics. [1]Future directions will likely focus on the development of pyrazole-based inhibitors with even greater selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The application of computational drug design and the exploration of new chemical space around the pyrazole core will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). PubMed Central.
- Pyrazoles in Drug Discovery - PharmaBlock. PharmaBlock.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (2022). MDPI.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science.
- Structure–activity relationship summary of tested compounds. - ResearchGate.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Springer.
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors - Benchchem. BenchChem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). PubMed Central.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed. (2022, October 28). PubMed.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. PubMed.
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers - Benchchem. BenchChem.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. PubMed.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (2023, July 12). PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Eco-Vector Journals Portal.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021, May 10). PubMed Central.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole derivatives is a critical step in ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of the primary analytical methodologies employed for this purpose, offering insights into the principles, experimental considerations, and relative performance of each technique. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods, supported by experimental protocols and comparative data to inform your analytical strategy.
The Central Role of Pyrazole Quantification
Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, with their heterocyclic scaffold appearing in numerous blockbuster drugs and specialized chemical agents.[1][2][3][4] The precise measurement of these compounds is paramount, from early-stage discovery and process development to final quality control. Challenges in quantification often arise from the presence of regioisomers, impurities, and complex sample matrices, necessitating robust and validated analytical methods.[1]
Chromatographic Techniques: The Workhorses of Pyrazole Analysis
Chromatographic methods are the gold standard for the separation and quantification of pyrazole derivatives, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is a highly versatile and widely adopted technique for the analysis of a broad range of pyrazole derivatives.[5][6]
Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[5][7] More hydrophobic pyrazole derivatives will have a stronger affinity for the stationary phase and thus elute later. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation.[5][7] The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape by minimizing tailing.[5][6]
Causality in Method Development:
-
Column Chemistry: A C18 column is a common starting point due to its broad applicability.[5] For more polar pyrazoles, a column with a different stationary phase may be necessary to achieve adequate retention.
-
Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the elution time. A higher percentage of organic solvent will decrease retention times. Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (changing mobile phase composition) is employed for complex samples with a wide range of polarities.
-
Detector Selection: A Photo Diode Array (PDA) or UV-Vis detector is commonly used, set at a wavelength where the pyrazole derivative exhibits maximum absorbance for optimal sensitivity.[5][8]
Experimental Protocol: Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole by RP-HPLC [5]
-
System Preparation: Equilibrate a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:0.1% Trifluoroacetic acid in Water (75:25 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 40°C and the detection wavelength to 237 nm.[5]
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). Serially dilute the stock solution with the mobile phase to create a series of working standards with concentrations spanning the desired linear range (e.g., 2.5 - 50 µg/mL).[5]
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the mobile phase to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter.[5]
-
Analysis: Inject 20 µL of each standard and sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the pyrazole derivative in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Method Development
Caption: A typical workflow for developing and validating an HPLC quantification method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for isomer identification.[1]
Principle of Separation and Detection: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column.[1] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification and quantification.[9]
Causality in Method Development:
-
Column Selection: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often a good choice for a wide range of pyrazole derivatives.[1]
-
Temperature Programming: A temperature gradient is typically used to ensure the elution of compounds with different boiling points in a reasonable time with good peak shape.
-
Ionization Mode: Electron Ionization (EI) is the most common mode, providing reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
Sample Preparation: Samples must be dissolved in a volatile solvent.[1] Derivatization may be necessary for non-volatile pyrazoles to increase their volatility.
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [1]
-
System Preparation: Install a DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC. Set the injector temperature to 250°C and use helium as the carrier gas at a constant flow of 1.2 mL/min. Program the oven temperature, for example: hold at 80°C for 2 minutes, then ramp up to a final temperature.[1]
-
Standard Preparation: Prepare individual standards of the pyrazole isomers in a suitable volatile solvent like dichloromethane.
-
Sample Preparation: Dissolve a known amount of the sample mixture in the same solvent. An internal standard can be added for improved quantitative accuracy.[1]
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Identify the isomers based on their retention times and unique mass fragmentation patterns.[9] Quantify each isomer by integrating the area of a characteristic ion peak and comparing it to a calibration curve.
Logical Relationship for Isomer Identification by GC-MS
Caption: The process of separating and identifying pyrazole isomers using GC-MS.
Spectroscopic Methods: Complementary and Rapid Analysis
Spectroscopic techniques are invaluable for structural elucidation and can also be employed for quantification, particularly in simpler mixtures or for rapid screening.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule.[10] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Application: This method is best suited for the quantification of a known pyrazole derivative in a simple matrix where there are no interfering substances that absorb at the same wavelength.[10] It is a rapid and cost-effective technique.
Experimental Protocol: UV-Vis Quantification of a Pyrazole Derivative [10]
-
Determine λmax: Scan a solution of the pyrazole derivative across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of standard solutions of known concentrations in a suitable solvent (e.g., methanol, ethanol).[10]
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.
-
Construct Calibration Curve: Plot absorbance versus concentration to generate a calibration curve.
-
Quantify Sample: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[10] For quantitative purposes (qNMR), the integral of a specific proton signal is directly proportional to the number of protons giving rise to that signal and, consequently, to the concentration of the molecule.
Application: qNMR is a powerful primary method of quantification as it does not require a reference standard of the analyte itself. An internal standard of known purity and concentration is used instead. It is highly accurate and precise but requires more specialized equipment and expertise.
Method Comparison
| Feature | HPLC-UV/PDA | GC-MS | UV-Vis Spectroscopy |
| Principle | Polarity-based separation | Volatility-based separation & mass analysis | Light absorption |
| Applicability | Wide range of pyrazoles | Volatile/semi-volatile pyrazoles | Pure samples or simple mixtures |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | Excellent | Excellent | Good |
| Isomer Separation | Good to Excellent | Excellent | Not possible |
| Structural Info | Limited (from UV spectrum) | Yes (from mass spectrum) | No |
| Typical LOD | 2.43 µg/mL[8] | Analyte dependent | Analyte dependent |
| Typical LOQ | 7.38 µg/mL[8] | Analyte dependent | Analyte dependent |
| Linearity (r²) | > 0.999[5][8] | Typically > 0.99 | Typically > 0.99 |
Conclusion
The choice of an analytical method for the quantification of pyrazole derivatives is dictated by the specific requirements of the analysis. HPLC stands out as a robust and versatile technique suitable for a wide array of pyrazoles in various matrices. GC-MS offers unparalleled selectivity and structural confirmation, making it the method of choice for volatile compounds and complex mixtures where isomer identification is critical. Spectroscopic methods like UV-Vis provide rapid and cost-effective quantification for simpler, well-defined samples. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select the most appropriate method to ensure the generation of accurate and reliable data in their drug development and research endeavors.
References
- BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Electrochemical Studies on Some Pyrazole, Oxadiazole, and Thiadiazole Derivatives. (n.d.). ResearchGate.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
- An environmentally friendly electrochemical method for synthesis of pyrazole derivatives | Request PDF. (n.d.). ResearchGate.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.). ResearchGate.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Electrochemically enabled oxidative aromatization of pyrazolines. (2023, May 17). Organic & Biomolecular Chemistry (RSC Publishing).
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). PMC - PubMed Central.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
- A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022, May 20). PubMed Central.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). PMC - NIH.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2).
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.
- (PDF) A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for C-N Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors where arylamines are ubiquitous structural motifs.[1] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool, largely supplanting harsher, traditional methods like the Ullmann condensation.[2][3] The remarkable progress in this field is a direct result of the continuous evolution of palladium catalysts, specifically through the rational design of supporting ligands and the development of highly efficient precatalysts.[1]
This guide provides a comparative analysis of common palladium catalyst systems for C-N cross-coupling reactions. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on catalyst selection, mechanistic rationale, and practical execution. By understanding the causality behind experimental choices, researchers can more effectively troubleshoot and optimize these critical transformations.
The Engine of C-N Coupling: A Mechanistic Overview
The efficacy of any palladium catalyst in C-N bond formation hinges on its ability to navigate the catalytic cycle efficiently. This cycle, common to many cross-coupling reactions, consists of three primary steps: oxidative addition, transmetalation (or, in this case, amine coordination and deprotonation), and reductive elimination.[4][5]
The choice of palladium precursor and, most critically, the supporting ligand, directly influences the rate and efficiency of each step. The ideal catalyst system facilitates rapid generation of the active Pd(0) species, promotes oxidative addition even with challenging substrates like aryl chlorides, and accelerates the final C-N bond-forming reductive elimination.[6]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle begins with the oxidative addition of an aryl halide to the active L-Pd(0) species.
Comparing Palladium Precursors: In Situ vs. Well-Defined Precatalysts
The journey to the active Pd(0) catalyst is a critical, and often overlooked, aspect of reaction optimization. The choice of the initial palladium source can significantly impact reaction efficiency, reproducibility, and scalability.
1. Traditional Palladium Sources (for in situ catalyst generation):
Commonly used precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7]
-
Pd(OAc)₂: A stable, air-tolerant Pd(II) source that requires in situ reduction to Pd(0) to enter the catalytic cycle. This reduction is often facilitated by the phosphine ligand or the amine itself.[4] While cost-effective, the efficiency of this reduction can be variable, potentially leading to inconsistent results and the need for higher catalyst loadings.[8]
-
Pd₂(dba)₃: A Pd(0) source, which seemingly offers a more direct route to the active catalyst. However, the dba ligands can remain coordinated to palladium, potentially inhibiting the reaction by competing with the desired phosphine ligand.[7][9] The purity and consistency of commercial batches of Pd₂(dba)₃ have also been shown to vary, impacting catalytic performance.
2. Well-Defined Palladium Precatalysts:
To address the shortcomings of in situ methods, several generations of well-defined, air-stable Pd(II) precatalysts have been developed. These complexes contain the desired phosphine ligand and are designed for rapid and clean activation to the L-Pd(0) species upon exposure to a base.[10] The Buchwald group, in particular, has developed a series of highly active palladacycle precatalysts (G1-G6) that offer significant advantages.[5]
-
Advantages of Precatalysts:
The evolution of these precatalysts has focused on improving activation efficiency, even with weaker bases, and expanding their compatibility with a broader range of bulky and electron-rich ligands.[5]
The Heart of the Catalyst: A Comparative Look at Ligand Classes
The ligand is arguably the most critical component of the catalyst system, dictating its stability, activity, and substrate scope. The development of bulky and electron-rich phosphine ligands has been the primary driver of progress in Buchwald-Hartwig amination.[2]
Ligand Evolution Workflow
Caption: A systematic workflow for the parallel screening and comparison of palladium catalyst systems.
Conclusion and Future Outlook
The field of palladium-catalyzed C-N coupling has matured significantly, providing chemists with a robust toolbox for constructing arylamines. The evolution from simple, first-generation catalysts to highly active, well-defined precatalysts supported by sterically demanding, electron-rich biarylphosphine ligands has been transformative. For researchers and drug development professionals, understanding the interplay between the palladium source, ligand architecture, and reaction conditions is paramount for success.
When approaching a new C-N coupling, starting with a reliable, well-defined precatalyst system (e.g., a G3 or G4 Buchwald precatalyst with a ligand like XPhos or RuPhos) is often the most efficient strategy. [6]The screening protocol outlined above provides a framework for rapid optimization and comparison should the initial conditions prove suboptimal. As the field continues to advance, the development of even more active and selective catalysts, potentially utilizing non-precious metals, will further expand the capabilities of this indispensable transformation.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
Barreiro, E. J., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). Available from: [Link]
-
Venkatraman, S., et al. Influence of biaryl phosphine structure on C-N and C-C bond formation. Journal of the American Chemical Society, 131(34), 12264-12274 (2009). Available from: [Link]
-
Górka, A., et al. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2559 (2023). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Bruno, N. C., et al. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 135(5), 2058-2061 (2013). Available from: [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, (2019). Available from: [Link]
-
Ananikov, V. P., et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6814-6825 (2021). Available from: [Link]
-
Green, R. A., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391 (2014). Available from: [Link]
-
Hazari, N., et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 35(1), 126-136 (2016). Available from: [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. (2019-07-09). Available from: [Link]
-
Schmalz, H.-G., & Reimer, B. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626 (2004). Available from: [Link]
-
CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. Available from: [Link]
-
Serrano, J. L., et al. Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. Catalysts, 9(1), 41 (2019). Available from: [Link]
-
Newman, S. G., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 84(23), 15301-15311 (2019). Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018-09-06). Available from: [Link]
-
Keglevich, G., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2351-2358 (2014). Available from: [Link]
-
ResearchGate. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. (2024). Available from: [Link]
-
ResearchGate. Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. (2018). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649 (2016). Available from: [Link]
-
Kwong, F. Y., et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459 (2024). Available from: [Link]
-
Schmalz, D., et al. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 6(2), 229-242 (2021). Available from: [Link]
-
Wang, Z., et al. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 15(28), 10766-10775 (2024). Available from: [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]
-
Wang, Z., et al. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 15(28), 10766-10775 (2024). Available from: [Link]
-
Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available from: [Link]
-
ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. (2024). Available from: [Link]
-
Kirlikovali, K. O., et al. Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv, (2019). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
Colacot, T. J., et al. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 44(4), 311-322 (2025). Available from: [Link]
-
Foley, P. J., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 1876-1890 (2022). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. reddit.com [reddit.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazole Compounds
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its five-membered heterocyclic ring with two adjacent nitrogen atoms offers a versatile template for designing molecules with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of the biological evaluation of novel pyrazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis supported by experimental data.
The Enduring Appeal of the Pyrazole Nucleus
The significance of the pyrazole moiety is underscored by its presence in several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil.[2] This success has spurred extensive research into synthesizing and evaluating novel pyrazole derivatives for various therapeutic applications.[5][6] The structural versatility of pyrazoles allows for fine-tuning of their pharmacological profiles, making them a cornerstone in the quest for new therapeutic agents.[2][4]
I. Evaluating Anticancer Activity: A Multi-faceted Approach
The evaluation of novel pyrazole compounds for anticancer activity is a stepwise process that begins with broad cytotoxicity screening and progresses to more specific mechanistic studies. The ultimate goal is to identify compounds that are potent and selective against cancer cells while exhibiting minimal toxicity to normal cells.[7][8]
A. Initial Cytotoxicity Screening: The First Hurdle
The initial assessment of a novel pyrazole's anticancer potential invariably involves in vitro cytotoxicity assays against a panel of human cancer cell lines. This primary screen helps to identify promising lead compounds and provides a preliminary indication of their potency and spectrum of activity.
Two of the most widely used colorimetric assays for cytotoxicity screening are the MTT and SRB assays.[9] While both are reliable, understanding their underlying principles is crucial for experimental design and data interpretation.
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] | Widely used and well-established. Reflects cell viability and metabolic activity. | Can be affected by compounds that alter mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step. |
| SRB (Sulphorhodamine B) | Measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. | Less susceptible to interference from compounds that affect metabolic activity. Simple and rapid procedure.[9] | Does not differentiate between viable and non-viable cells if the cell membrane is compromised. |
Expert Insight: For initial high-throughput screening, the SRB assay is often preferred due to its simplicity and lower susceptibility to compound interference.[9] However, the MTT assay provides valuable information on the metabolic status of the cells, which can be an early indicator of apoptosis.[10][12] It is often beneficial to use both assays to obtain a more comprehensive cytotoxicity profile.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Delving Deeper: Mechanistic Studies
Compounds that demonstrate significant cytotoxicity in the initial screen are then subjected to further investigation to elucidate their mechanism of action. This is a critical step in identifying novel therapeutic targets and understanding the compound's potential for clinical development.
Recent studies have revealed that pyrazole derivatives can exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some pyrazoles can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11][13]
-
Enzyme Inhibition: Pyrazoles can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[14][15][16][17]
-
Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[13][14]
Caption: Workflow for elucidating the anticancer mechanism of novel pyrazole compounds.
II. Combating Microbial Resistance with Novel Pyrazoles
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[18][19][20]
A. Initial Screening for Antimicrobial Activity
The initial evaluation of antimicrobial activity is typically performed using the agar diffusion method, which provides a qualitative assessment of a compound's ability to inhibit microbial growth.
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Compound Application: Place sterile paper discs impregnated with the test compounds and standard antibiotics (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) onto the agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
B. Quantitative Assessment: Determining Minimum Inhibitory Concentration (MIC)
Compounds that show significant zones of inhibition are further evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 21a | Staphylococcus aureus | 62.5-125 | [20] |
| Pyrazole Derivative 21a | Aspergillus niger | 2.9-7.8 | [20] |
| Ciprofloxacin | Escherichia coli | - | [21] |
| Clotrimazole | Aspergillus niger | - | [21] |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [21] |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [21] |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | [21] |
Expert Insight: When comparing the antimicrobial activity of novel pyrazoles, it is crucial to include both Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess the spectrum of activity. The inclusion of standard antibiotics as positive controls is essential for validating the assay and providing a benchmark for comparison.
III. Taming Inflammation with Pyrazole Derivatives
A. In Vitro Evaluation of COX Inhibition
The ability of novel pyrazole compounds to inhibit COX-1 and COX-2 is a key determinant of their anti-inflammatory potential and their potential for gastrointestinal side effects.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds and a standard NSAID (e.g., indomethacin or celecoxib).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 values for both COX-1 and COX-2.
B. In Vivo Assessment of Anti-inflammatory Activity
Promising compounds from in vitro assays are then evaluated in animal models of inflammation to assess their efficacy and safety in a physiological context.
This is a widely used and well-validated model for acute inflammation.
-
Animal Grouping: Divide rats or mice into groups: control, standard drug (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| FR140423 | Dose-dependent | - | [24] |
| Indomethacin | - | - | [24] |
| Pyrazole-Thiazole Hybrid | - | 75% | [22] |
| Pyrazoles | 10 | 65-80% | [22] |
Expert Insight: The selectivity index (COX-1 IC50 / COX-2 IC50) is a critical parameter for predicting the gastrointestinal safety of a novel anti-inflammatory pyrazole. A higher selectivity index indicates a greater preference for inhibiting COX-2, which is generally associated with a better safety profile.[22][24]
IV. Structure-Activity Relationship (SAR): The Key to Optimization
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[26][27][28][29] Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
Caption: Key Structure-Activity Relationships for Pyrazole Derivatives.
Conclusion
The biological evaluation of novel pyrazole compounds is a comprehensive process that requires a combination of in vitro and in vivo assays, coupled with a thorough understanding of their structure-activity relationships. By employing a logical and stepwise approach, researchers can effectively identify and optimize promising pyrazole-based candidates for a wide range of therapeutic applications. This guide provides a framework for conducting such evaluations, emphasizing the importance of experimental rationale, robust methodologies, and comparative data analysis. The continued exploration of the versatile pyrazole scaffold holds immense promise for the future of drug discovery.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Review: biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central (PMC).
- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.
- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). PubMed.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central (PMC).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PubMed.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PubMed.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Taylor & Francis Online.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][18][22]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS4fJ31-vR42v_X8sfzpzTC_oB62S7t_cP7OWRzkjO2_WATWy3vZ3wB5X32Kx1F_6qrAGnJ8UHjbrlxLsHKnh_7PbT0zbcvhYj5kGF2eDwgEpIo4Gy6HJ11PBCB6nj8JnWD_J4sHa-Gp0sLno=]([Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academicstrive.com [academicstrive.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciencescholar.us [sciencescholar.us]
- 26. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
confirming the structure of a synthesized pyrazole by X-ray crystallography
An In-Depth Technical Guide to Confirming Pyrazole Structure by X-ray Crystallography: A Comparative Analysis for Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, pyrazoles represent a cornerstone heterocyclic scaffold, integral to a vast array of biologically active compounds.[1][2] Their synthesis, however, can often yield a mixture of regioisomers or unexpected molecular arrangements. For researchers and drug development professionals, an unconfirmed molecular structure is an unacceptable variable, potentially leading to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization, they provide indirect structural information.[3] For absolute, unambiguous confirmation of bond connectivity, stereochemistry, and the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction (scXRD) remains the unequivocal "gold standard."[4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the entire scXRD workflow for confirming the structure of a newly synthesized pyrazole. It delves into the causality behind experimental choices, offers field-proven insights for overcoming common challenges, and presents an objective comparison with alternative analytical techniques, supported by experimental data.
The Foundational Principle: How X-ray Crystallography Provides a Definitive Answer
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the atomic and molecular structure of a crystalline material.[5] The technique is founded on the principle, first discovered by Max von Laue in 1912, that crystals act as three-dimensional diffraction gratings for X-rays.[6]
When a focused beam of monochromatic X-rays strikes a single crystal, the regularly spaced atoms within the crystal lattice cause the X-rays to diffract in specific, predictable directions. This diffraction pattern is a direct consequence of the crystal's internal structure. By systematically rotating the crystal and recording the intensity and position of the diffracted beams, a complete dataset is collected.[5][6] This data is then used to calculate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the precise position of each atom can be determined, revealing definitive information about bond lengths, bond angles, and overall molecular geometry.[5][7]
Part 1: The Crystallization Bottleneck — From Powder to Perfection
The most significant hurdle in scXRD is often not the diffraction experiment itself, but obtaining a suitable, high-quality single crystal.[3] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from cracks and defects. This process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.
Causality of Solvent Choice
The choice of solvent is critical and can dramatically influence crystal growth.[8] An ideal solvent should:
-
Dissolve the pyrazole moderately: The compound should be soluble when the solvent is hot but sparingly soluble when cold.[9]
-
Promote slow crystal growth: Solvents in which the compound is too soluble can lead to the formation of many small crystals, while solvents in which it is nearly insoluble will prevent crystallization altogether.[10]
-
Be relatively volatile: This is important for techniques like slow evaporation and vapor diffusion.[8]
A preliminary solubility screen with a small amount of the synthesized pyrazole across a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water) is a crucial first step.
Experimental Protocols for Crystallization
Below are detailed protocols for the most common and effective crystallization techniques for small organic molecules like pyrazoles.
Protocol 1: Slow Evaporation This is the simplest method and often a good starting point.[8][10]
-
Preparation: Dissolve the synthesized pyrazole in a suitable solvent to create a nearly saturated solution. Filter the solution to remove any particulate matter.
-
Setup: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This slows the rate of evaporation, which is crucial for growing larger crystals.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion This is an excellent method for milligram quantities and when seeking to fine-tune solvent polarity.[8][11]
-
Preparation: Dissolve the pyrazole in a small amount of a "good" solvent (one in which it is readily soluble).
-
Setup: Place this solution in a small, open inner vial. Place the inner vial inside a larger, sealable outer jar that contains a "poor" solvent (an anti-solvent in which the pyrazole is insoluble, but which is miscible with the "good" solvent).
-
Incubation: Seal the outer jar. The vapor from the poor solvent will slowly diffuse into the good solvent in the inner vial. This gradually lowers the overall solubility of the pyrazole in the mixed-solvent system, inducing slow crystallization.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) This technique relies on the slow diffusion between two miscible solvents with different densities.[8]
-
Preparation: Dissolve the pyrazole in a small amount of a dense "good" solvent.
-
Setup: Carefully layer a less dense "poor" solvent on top of the pyrazole solution, creating a distinct interface. This is typically done in a narrow test tube or NMR tube.
-
Incubation: Do not disturb the vessel. Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can form.
Part 2: The Experiment — From Crystal to Diffraction Data
Once a suitable crystal is obtained, the X-ray diffraction experiment can be performed. Modern diffractometers have largely automated this process.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[1]
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas, typically to around 100-120 K.[1] This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
The instrument directs a beam of monochromatic X-rays (commonly from a Mo or Cu source) at the crystal.
-
A series of diffraction images are recorded by a detector as the crystal is rotated through a range of angles.[1] This ensures that data from all possible lattice planes are collected.
-
Part 3: The Solution — From Diffraction Pattern to Molecular Structure
The raw diffraction data is a collection of thousands of reflection intensities. Computational software is used to translate this data into a 3D molecular structure.
Workflow for Structure Solution and Refinement
Caption: Workflow from raw diffraction data to a validated crystal structure.
-
Data Processing: The raw images are processed to index the diffraction spots and integrate their intensities, generating a reflection file (e.g., an HKL file).[12]
-
Structure Solution: The "phase problem" is solved using computational methods like intrinsic phasing (e.g., with SHELXT) to generate an initial electron density map.[12] An initial molecular model is then fitted to this map.
-
Structure Refinement: This initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[12] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.
Part 4: The Validation — A Self-Validating System for Trustworthiness
A solved structure is incomplete without rigorous validation. The standard format for reporting crystallographic data is the Crystallographic Information File (CIF).[13][14]
-
The CIF File: This text file contains all relevant information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[14]
-
checkCIF Validation: Before publication or deposition, the CIF must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that scrutinizes the file for syntactic errors, internal consistency, and potential issues with the structural model.[13][15] Addressing any A- or B-level alerts generated by checkCIF is a critical part of ensuring the trustworthiness of the data.[15]
-
Database Deposition: The final, validated CIF should be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC) for organic molecules.[15][16] This provides a unique deposition number for the structure, ensuring its accessibility to the scientific community.
Comparative Analysis: scXRD vs. Spectroscopic Alternatives
While scXRD is definitive, it is not always the first or only technique used. Understanding its performance relative to other common methods is key to an efficient characterization workflow.
Caption: Decision workflow for pyrazole structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the connectivity of atoms in a molecule.[17][18] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the carbon-hydrogen framework, confirming the constitution of the pyrazole.
-
Strengths:
-
Weaknesses:
-
Provides information about connectivity and relative stereochemistry, but not the absolute 3D structure.
-
Structure is inferred from through-bond and through-space correlations, not directly observed.[3]
-
Can be ambiguous for complex molecules with overlapping signals or multiple chiral centers.
-
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight of the synthesized pyrazole and to assess its purity.[22] Techniques like GC-MS can also help separate isomers.[23]
-
Strengths:
-
Extremely sensitive, requiring very little sample.
-
Provides a highly accurate molecular weight, confirming the molecular formula.
-
Fragmentation patterns can offer clues about the structure.[24]
-
-
Weaknesses:
-
Provides no information about atom connectivity or stereochemistry.
-
Isomers will have the same molecular weight and often similar fragmentation, making differentiation difficult or impossible.[23]
-
Data Summary: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D atomic arrangement, bond lengths, angles, absolute stereochemistry[5][7] | Atomic connectivity (2D structure), relative stereochemistry, solution dynamics[17][18] | Molecular weight, molecular formula, fragmentation patterns[22] |
| Sample State | Solid (single crystal) | Solution | Gas/Solution/Solid |
| Sample Amount | Milligrams (for crystallization) | 5-10 mg | Micrograms to nanograms |
| Key Requirement | High-quality single crystal[3][4] | Soluble, pure sample | Ionizable sample |
| Ambiguity | None for a well-refined structure | Possible for complex stereochemistry and isomers | High for isomers; provides no connectivity data |
| Main Application | Absolute structure proof | Primary structure elucidation and verification | Molecular formula confirmation and purity analysis |
Conclusion: The Final Arbiter in Structural Science
For researchers, scientists, and drug development professionals, the structural integrity of a synthesized compound is paramount. While NMR and mass spectrometry are essential tools in the characterization workflow, providing rapid and crucial data on connectivity and molecular formula, they leave room for ambiguity.[3][22] Single-crystal X-ray diffraction serves as the final, definitive arbiter. It provides a direct, high-resolution visualization of the molecule as it exists in the solid state, leaving no doubt as to its structure.[4] The investment in growing a suitable crystal pays dividends by providing an unambiguous structural foundation upon which all further research, from SAR studies to clinical development, can be confidently built.
References
- Crystallization of small molecules. (n.d.).
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E76(5), 639-646. Retrieved from [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2038-2055. Retrieved from [Link]
- Correcting CIFs. (n.d.). CCDC.
-
Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1054-1062. Retrieved from [Link]
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1988). Magnetic Resonance in Chemistry, 26(2), 144-148.
- Single crystal X-ray diffraction. (n.d.). Rigaku.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
-
Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1054-1062. Retrieved from [Link]
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.
- Comparison of NMR and X-ray crystallography. (n.d.).
- Crystallisation Techniques. (2006).
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(11), 6431-6447. Retrieved from [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
- Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (n.d.). Benchchem.
- A short guide to Crystallographic Information Files. (n.d.). CCDC.
- Krishnan, V. V., & Rupp, B. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
- Guss, J. M., & King, G. F. (2002). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
- CIF Deposition Guidelines. (n.d.). CCDC.
-
How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. Retrieved from [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). IntechOpen.
- Short Guide to CIFs. (n.d.). CCDC.
-
What is Single-crystal X-ray Diffraction. (2007). SERC Carleton. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 28892. Retrieved from [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2021). Journal of AOAC INTERNATIONAL, 104(5), 1361-1367. Retrieved from [Link]
- NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. (2003). Magnetic Resonance in Chemistry, 41(6), 447-452.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1098. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5289. Retrieved from [Link]
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). Journal of Molecular Structure, 1250, 131776.
- Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379.
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances, 12(45), 29334-29349. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. rigaku.com [rigaku.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 400877-53-4), a halogenated heterocyclic compound frequently used in synthetic chemistry and drug discovery. Adherence to these procedures is essential not only for regulatory compliance but also for protecting personnel and the environment from potential hazards.
Hazard Identification and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's properties and associated hazards is necessary. This compound is classified as a halogenated organic compound due to the presence of a bromine atom. This classification is the single most important factor determining its disposal pathway.
While comprehensive toxicological data for this specific compound is not widely published, the pyrazole class and brominated organics, in general, warrant careful handling.[1][2] Safety Data Sheets (SDS) for structurally similar chemicals indicate potential hazards including skin, eye, and respiratory irritation.[3][4] Therefore, it must be treated as hazardous waste.
| Property | Data | Source |
| CAS Number | 400877-53-4 | [5] |
| Molecular Formula | C₇H₉BrN₂O₂ | [5] |
| Molecular Weight | 233.06 g/mol | [5] |
| Waste Category | Halogenated Organic Waste | [6] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [7][8] |
The Core Principle: Segregation
The foundational step in proper chemical waste management is segregation at the point of generation. Mixing different waste classes can lead to dangerous chemical reactions and complicates the final disposal process, which is why distinct waste streams are maintained in the laboratory.
Causality: Halogenated organic compounds like this compound cannot be disposed of with non-halogenated organic solvents. The reason lies in their combustion products. During incineration, the bromine atom is converted into hydrogen bromide (HBr), a corrosive acid gas.[8] Licensed hazardous waste incinerators are equipped with specialized "scrubbers" that neutralize these acid gases before they are released into the atmosphere.[7] Disposing of this compound in a non-halogenated waste stream would lead to regulatory violations and environmental damage.
Procedural Workflow for Disposal
The following step-by-step protocol ensures the safe and compliant handling of this compound from the benchtop to its final collection point.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the following:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use.[8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A fully buttoned lab coat should be worn to protect from splashes.
Step 2: Waste Collection and Containment
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with halogenated organic compounds. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. The container must be in good condition, free of cracks or residue on the outside.
-
Label the Container: The container must be labeled before any waste is added. The label, at a minimum, must include:
-
Transfer the Waste: Carefully transfer the waste compound (whether in solid form or dissolved in a solvent) into the labeled container using a funnel or other appropriate tools to prevent spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Secure the Container: Tightly seal the cap on the container. Wipe down the exterior of the container with a damp cloth to remove any external contamination.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Once sealed, the waste container must be placed in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][11]
Key SAA Requirements:
-
The area must be clearly marked with a "Hazardous Waste" sign.[10]
-
Containers must be stored away from incompatible materials. Specifically, keep halogenated organic waste separate from acids, bases, and strong oxidizing agents.[11][12]
-
The SAA should have secondary containment (e.g., a tray) to contain potential leaks.[10]
-
Containers must remain closed except when waste is being added.[11]
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste disposal vendor.[13]
-
Full Container: Once the waste container is full (or when the experiment generating the waste is complete), complete a chemical collection request form as required by your institution's EH&S office.
-
EH&S Pickup: EH&S personnel will collect the waste from your SAA and transport it to a central accumulation area (CAA) before it is picked up by the licensed vendor for final disposal, typically via high-temperature incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
Regulatory Compliance and Trustworthiness
This entire protocol is designed as a self-validating system grounded in federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][14] Your institution is required to have an EPA ID number and a comprehensive waste management plan. By correctly identifying, segregating, labeling, and storing your waste, you are ensuring compliance with these regulations and upholding the principles of laboratory safety. Never dispose of this chemical down the drain or in the regular trash.[11] Even small quantities must be collected for proper disposal.
By following this guide, researchers and drug development professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure for: Bromine. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.
Understanding the Risks: A Proactive Approach to Safety
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is limited, the presence of a bromine atom and the pyrazole ring structure necessitates a cautious approach.[1][2] The primary risks associated with compounds of this nature include skin and eye irritation, potential respiratory tract irritation, and unknown long-term health effects.[3][4][5] Therefore, our safety protocols are designed to mitigate these potential hazards through a multi-layered defense, with PPE being the final and most critical barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical and the procedures being performed. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][6] | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[3] The face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a polyethylene-coated polypropylene gown.[1][7] Chemical-resistant gloves (nitrile or neoprene preferred) must be worn.[7] For tasks with a high risk of splashing, consider double-gloving.[7][8] | Prevents skin contact, which can lead to irritation.[3] Impervious materials prevent the chemical from soaking through to the skin. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] For routine handling in a well-ventilated area or fume hood, a respirator may not be required, but a risk assessment should be performed. | Protects the respiratory system from potential irritation caused by inhalation of dust or aerosols.[3][4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[6] | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential for minimizing the risk of exposure. The following steps outline the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling Check:
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
PPE Inspection: Before handling the chemical, meticulously inspect all PPE for any signs of damage or contamination. Dispose of and replace any compromised items.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5]
2. Handling the Compound:
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid the inhalation of any fine particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact with the chemical.
Handling Workflow Diagram
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
